4-[Methyl(phenyl)amino]benzaldehyde
Description
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Properties
IUPAC Name |
4-(N-methylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15(13-5-3-2-4-6-13)14-9-7-12(11-16)8-10-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKRKWOVNXZJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465426 | |
| Record name | 4-[methyl(phenyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55489-38-8 | |
| Record name | 4-[methyl(phenyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[methyl(phenyl)amino]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-[Methyl(phenyl)amino]benzaldehyde molecular weight and formula
An In-depth Technical Guide to 4-[Methyl(phenyl)amino]benzaldehyde: Properties, Synthesis, and Applications
Executive Summary
This compound is a substituted aromatic aldehyde of significant interest to the chemical, pharmaceutical, and material science sectors. Characterized by a tertiary amine donor group and an aldehyde acceptor group linked through a conjugated π-system, this molecule serves as a versatile intermediate in organic synthesis. Its unique electronic structure makes it a valuable precursor for the development of dyes, molecular probes, and complex pharmacologically active agents. This guide provides a comprehensive overview of its fundamental properties, outlines a robust laboratory-scale synthesis and purification protocol, details methods for its analytical characterization, discusses its key applications, and summarizes essential safety and handling procedures.
Physicochemical and Structural Properties
The identity and physical characteristics of this compound are foundational to its application. These properties are summarized in the table below. The molecular formula is C14H13NO, and it has a molecular weight of approximately 211.26 g/mol .[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 4-(N-methylanilino)benzaldehyde | [1] |
| CAS Number | 55489-38-8 | [1] |
| Molecular Formula | C14H13NO | [1][2][3] |
| Molecular Weight | 211.26 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 369.6 ± 25.0 °C (Predicted) | [1] |
| Density | 1.137 ± 0.06 g/cm³ (Predicted) | [1] |
| InChI Key | GDKRKWOVNXZJRF-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack reaction. This classic formylation method is highly efficient for electron-rich aromatic substrates, such as N-methyldiphenylamine, due to the strong activating effect of the tertiary amine group which directs electrophilic substitution to the para position.
Synthetic Pathway: The Vilsmeier-Haack Reaction
The reaction proceeds by first generating the Vilsmeier reagent, an electrophilic chloroiminium ion, from a formamide derivative (e.g., N,N-dimethylformamide, DMF) and an acid chloride (e.g., phosphorus oxychloride, POCl₃). This reagent then reacts with the electron-rich aromatic ring of N-methyldiphenylamine. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is designed for laboratory scale and prioritizes safety and yield. The use of an ice bath during the initial formation of the Vilsmeier reagent and its subsequent addition to the aniline is critical to control the exothermic nature of the reaction and prevent side product formation.
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.
-
Electrophilic Substitution: Dissolve N-methyldiphenylamine (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis (Work-up): Cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9). This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Column Chromatography
The crude product typically requires purification to remove unreacted starting material and potential side products. Flash column chromatography is the standard method.
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh).
-
Mobile Phase: Prepare an eluent system of ethyl acetate and hexanes. A starting polarity of 5% ethyl acetate in hexanes is typical, with a gradient increase to 15-20% ethyl acetate to elute the more polar product. The optimal gradient should be determined by TLC analysis.
-
Elution: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column and begin elution, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualization: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically between δ 9.8-10.0 ppm. The aromatic protons will appear in the δ 6.8-7.9 ppm region. The para-substituted ring attached to the aldehyde will show two distinct doublets, each integrating to 2H. The protons on the N-phenyl group will also appear in this region. The N-methyl group (-NCH₃) protons will be a sharp singlet, integrating to 3H, typically around δ 3.0-3.4 ppm.
-
¹³C NMR: The carbon spectrum will be characterized by a low-field signal for the aldehyde carbonyl carbon around δ 190 ppm. Aromatic carbons will resonate in the δ 110-155 ppm range. The N-methyl carbon will appear as a single peak around δ 40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is dominated by a strong, sharp absorption band corresponding to the aldehyde carbonyl (C=O) stretch, which is expected around 1680-1700 cm⁻¹. Other important signals are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2820, ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |
| ~1685 | C=O Stretch | Aldehyde |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1360 | C-N Stretch | Tertiary Aryl Amine |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 212.27, corresponding to the protonated molecule.
Visualization: Analytical Characterization Workflow
Caption: A multi-technique workflow for the analytical validation of the final product.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a highly valuable synthetic intermediate. Its bifunctional nature allows for diverse and subsequent chemical transformations.
-
Precursor for Dyes and Probes: The donor-acceptor structure of the molecule is a common motif in solvatochromic dyes and fluorescent probes. The aldehyde can be derivatized with other fluorescent cores or binding agents.[4]
-
Pharmaceutical Synthesis: The aldehyde functionality is a versatile handle for building molecular complexity. It readily undergoes reactions such as reductive amination to form new secondary or tertiary amines, Wittig reactions to form alkenes, and various condensation reactions to create heterocyclic systems, which are common scaffolds in medicinal chemistry.[5]
-
Building Block in Organic Synthesis: It serves as a key starting material for more complex molecules. The aldehyde can be converted into a wide range of other functional groups, making it a strategic component in multi-step synthetic campaigns.[4]
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with this compound.
-
Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The signal word is "Warning".
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[6] In case of contact, flush the affected area with copious amounts of water.[7][8]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and protect it from light.[1] Recommended storage temperature is between 2-8°C.[1]
Conclusion
This compound is a chemical intermediate with significant utility in modern organic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its aldehyde group, makes it an important building block for researchers in drug discovery, materials science, and fine chemical synthesis. Proper understanding of its properties, handling requirements, and analytical characterization is crucial for its effective and safe utilization in a research and development setting.
References
- 1. This compound | 55489-38-8 [amp.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - this compound (C14H13NO) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
4-[Methyl(phenyl)amino]benzaldehyde synthesis from N-methylaniline
An In-depth Technical Guide to the Synthesis of 4-[Methyl(phenyl)amino]benzaldehyde from N-Methylaniline
Introduction
This compound is a pivotal intermediate in the synthesis of various high-value organic compounds, including triphenylmethane dyes, pharmaceutical agents, and advanced materials. Its structure, featuring a tertiary amine donor group and an aldehyde acceptor group on a conjugated aromatic system, imparts unique chemical and photophysical properties. The synthesis of this compound from N-methylaniline is a classic example of electrophilic aromatic substitution, a cornerstone of modern organic chemistry.
This guide provides a comprehensive technical overview for the synthesis of this compound, with a primary focus on the Vilsmeier-Haack reaction—the most efficient and widely adopted method. It is designed for researchers, scientists, and drug development professionals, offering deep insights into reaction mechanisms, detailed experimental protocols, and critical process considerations to ensure high yield and purity.
Theoretical Framework: The Formylation of N-Methylaniline
The conversion of N-methylaniline to this compound involves the introduction of a formyl group (-CHO) onto the aromatic ring, a process known as formylation. This transformation is an electrophilic aromatic substitution reaction. The feasibility of this reaction hinges on the electronic properties of the N-methylaniline substrate.
The N-methylamino group is a potent activating group. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance, significantly increasing the electron density of the aromatic system. This heightened nucleophilicity makes the ring highly susceptible to attack by weak electrophiles. This activating effect is most pronounced at the ortho and para positions, making the N-methylamino group a strong ortho, para-director. While both positions are electronically favored, the formylation reaction overwhelmingly yields the para-substituted product due to the steric hindrance imposed by the N-methylamino group at the ortho positions.[1][2]
The Vilsmeier-Haack Reaction: The Premier Synthetic Route
The Vilsmeier-Haack reaction is the most effective method for the formylation of electron-rich aromatic compounds like N-methylaniline.[3][4][5] It utilizes a specialized electrophile, the "Vilsmeier reagent," which is mild enough to react selectively with activated rings without causing unwanted side reactions.
Reaction Mechanism
The reaction proceeds in two distinct stages:
-
Formation of the Vilsmeier Reagent: The process begins with the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2][3][4]
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich N-methylaniline ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the sterically accessible and electronically enriched para-position. The resulting intermediate subsequently loses a proton to restore aromaticity. The final step is a hydrolysis work-up, where water is added to convert the iminium salt intermediate into the desired aldehyde product.[1][2][4][5]
Caption: Mechanism of the Vilsmeier-Haack formylation of N-methylaniline.
Detailed Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials & Reagents:
-
N-Methylaniline (C₇H₉N)
-
N,N-Dimethylformamide (DMF, C₃H₇NO), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium Acetate (CH₃COONa)
-
Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 volumes relative to the substrate) to the flask. Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Vilsmeier Reagent Formation & Reaction: Slowly add phosphorus oxychloride (POCl₃) (approx. 1.2-1.5 eq) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture again to 0 °C. Cautiously pour the reaction mixture onto crushed ice. Then, add a saturated aqueous solution of sodium acetate until the mixture is neutralized (pH 7-8).[1] Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like dichloromethane or diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Process Optimization
-
Anhydrous Conditions: The use of anhydrous DMF is critical because POCl₃ reacts violently with water. Moisture would consume the reagent and reduce the yield.
-
Temperature Control: The initial addition of POCl₃ to DMF is highly exothermic. Maintaining a low temperature (0 °C) is crucial to control the reaction rate, prevent the decomposition of the Vilsmeier reagent, and minimize the formation of by-products.[2]
-
Work-up: The hydrolysis step is essential to convert the stable iminium salt intermediate to the final aldehyde.[4][5] Using a buffered solution like sodium acetate for neutralization is gentler than strong bases and helps prevent potential side reactions.[1]
-
Safety: Phosphorus oxychloride is highly corrosive and toxic; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment. The Vilsmeier-Haack reaction can be thermally hazardous, and care must be taken, especially when scaling up the reaction.[6]
Caption: General workflow for the synthesis and purification of the target compound.
Alternative Formylation Methods
While the Vilsmeier-Haack reaction is superior for this specific transformation, other formylation methods exist. Their utility is compared below.
| Reaction | Reagents | Typical Substrates | Conditions | Yield/Selectivity for N-Methylaniline |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics (anilines, phenols), heterocycles | 0 - 100 °C | High (77-95%+), Strong para-selectivity[7] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Phenols, highly activated aromatics | High Temp (150-165 °C) | Low to moderate (18-41%), Primarily ortho-selectivity[7][8] |
| Gattermann | HCN/HCl or Zn(CN)₂/HCl, Lewis Acid | Benzene derivatives, phenols | Room Temp | Moderate to Good, but reagents are highly toxic[7][9] |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Benzene, alkylbenzenes | High Pressure | Not applicable to aniline substrates[9] |
Purification and Characterization
Achieving high purity is essential for downstream applications. The basic nature of the product requires special consideration during purification.
Purification Techniques
-
Column Chromatography: Standard silica gel chromatography is effective. However, the basic nitrogen atom can interact with acidic silanol groups on the silica surface, leading to peak tailing and potential degradation.[10] To mitigate this, the eluent system (e.g., hexane/ethyl acetate) should be treated with a small amount of a base, such as triethylamine (0.5-1%), to neutralize the silica surface.[10]
-
Acid-Base Purification: An effective alternative involves dissolving the crude material in a dilute acidic solution (e.g., 1M HCl). Non-basic organic impurities can be filtered off or extracted. The aqueous filtrate is then carefully neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the purified product, which can be collected by filtration.[11]
Spectroscopic Characterization
The identity and purity of the final product should be confirmed using standard analytical methods.
| Technique | Observation | Expected Values / Bands |
| ¹H NMR | Aldehyde Proton | Singlet, ~9.7 ppm |
| Aromatic Protons | Doublets and triplets, ~6.7-7.7 ppm | |
| N-Methyl Protons | Singlet, ~3.1 ppm | |
| FTIR | C=O Stretch (Aldehyde) | Strong absorption, ~1665 cm⁻¹[12] |
| C-H Stretch (Aldehyde) | Two weak bands, ~2820 and ~2720 cm⁻¹[12] | |
| C-N Stretch (Aryl-N) | Absorption, ~1530 cm⁻¹[12] | |
| C-H Bends (p-disubstituted) | Absorption, ~815 cm⁻¹[12] | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 211.10[13] |
Conclusion
The synthesis of this compound from N-methylaniline is most effectively and reliably achieved through the Vilsmeier-Haack reaction. This method offers high yields and excellent para-selectivity, leveraging the formation of the Vilsmeier reagent to formylate the activated aromatic ring. Successful synthesis relies on a deep understanding of the reaction mechanism and meticulous control over experimental parameters, particularly temperature and anhydrous conditions. Furthermore, appropriate purification strategies, such as base-deactivated column chromatography or acid-base extraction, are critical for obtaining a high-purity product suitable for demanding applications in research and development.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PubChemLite - this compound (C14H13NO) [pubchemlite.lcsb.uni.lu]
A Comprehensive Spectroscopic Guide to 4-[Methyl(phenyl)amino]benzaldehyde: Elucidating Structure Through NMR, IR, and UV-Vis Analysis
Abstract
4-[Methyl(phenyl)amino]benzaldehyde is a substituted aromatic aldehyde with significant potential in the synthesis of dyes, pharmaceuticals, and materials for nonlinear optics. Its chemical architecture, featuring a tertiary amine donor group and a carbonyl acceptor group linked by a conjugated π-system, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. Designed for researchers and drug development professionals, this document synthesizes predictive data with fundamental spectroscopic principles to offer a robust framework for the characterization and quality control of this compound. Detailed experimental protocols, data interpretation, and workflow visualizations are included to ensure both theoretical understanding and practical applicability.
Molecular Structure and Spectroscopic Overview
The structural integrity and purity of this compound (CAS: 55489-38-8, Formula: C₁₄H₁₃NO) are paramount for its application in sensitive downstream processes.[1] Spectroscopic methods provide a non-destructive and highly informative means of confirming its identity.
The molecule's structure is characterized by a "push-pull" electronic system. The nitrogen atom's lone pair of electrons acts as a powerful electron-donating group (the "push"), increasing electron density in the benzaldehyde ring. Conversely, the aldehyde group is strongly electron-withdrawing (the "pull"). This intramolecular charge-transfer character profoundly influences the chemical environment of each atom, which is directly observable in its NMR, IR, and UV-Vis spectra.
Diagram 1: Annotated Molecular Structure
A clear annotation of the molecule is essential for assigning spectroscopic signals. The following diagram illustrates the standard IUPAC numbering for the key atoms in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structure elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be highly characteristic. The key is to recognize the distinct regions for aldehydic, aromatic, and aliphatic protons.
Expertise & Causality:
-
Aldehyde Proton (H-7): This proton is significantly deshielded by the adjacent electronegative oxygen atom and the magnetic anisotropy of the carbonyl double bond. It is expected to appear as a sharp singlet at a very high chemical shift (δ 9.5-10.0 ppm), a hallmark of aldehydes.[2]
-
Benzaldehyde Ring Protons (H-3, H-5): These protons are ortho to the electron-withdrawing aldehyde group and are thus shifted downfield. They are expected to appear as a doublet due to coupling with their neighbors (H-2, H-6).
-
Benzaldehyde Ring Protons (H-2, H-6): These protons are ortho to the electron-donating amino group. The donation of electron density shields these protons, shifting their resonance upfield relative to H-3/H-5. They should also appear as a doublet.
-
Phenyl Ring Protons (H-2'/6', H-3'/5', H-4'): The protons on the N-phenyl ring will exhibit a more complex multiplet pattern, typically found in the standard aromatic region (δ 7.0-7.4 ppm).
-
Methyl Protons (H-Me): The three protons of the N-methyl group are in a unique chemical environment and will appear as a sharp singlet, typically in the δ 3.0-3.5 ppm range.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H-7 | 9.75 | Singlet (s) | - | 1H | Aldehyde CH O |
| H-3, H-5 | 7.78 | Doublet (d) | ~8.5 | 2H | Benzaldehyde ring, ortho to CHO |
| H-2', H-6' | 7.35 | Triplet (t) | ~7.5 | 2H | N-Phenyl ring, meta to N |
| H-4' | 7.15 | Triplet (t) | ~7.3 | 1H | N-Phenyl ring, para to N |
| H-3', H-5' | 7.05 | Doublet (d) | ~8.0 | 2H | N-Phenyl ring, ortho to N |
| H-2, H-6 | 6.75 | Doublet (d) | ~8.5 | 2H | Benzaldehyde ring, ortho to N |
| H-Me | 3.40 | Singlet (s) | - | 3H | N-CH ₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of unique carbon environments and offers valuable information about their hybridization and electronic state.
Expertise & Causality:
-
Carbonyl Carbon (C-7): Similar to its attached proton, the aldehyde carbonyl carbon is the most deshielded carbon in the molecule, expected to resonate above δ 190 ppm.[3]
-
Quaternary Carbons (C-1, C-4, C-1'): These carbons, which are not attached to any protons, will typically show weaker signals. Their chemical shifts are highly dependent on the substituent. C-4 will be deshielded by the aldehyde, while C-1 will be strongly influenced by the nitrogen.
-
Aromatic Carbons: The remaining aromatic carbons will appear in the δ 110-155 ppm range. The push-pull system causes a wide dispersion of these signals. Carbons ortho and para to the amino group (C-2, C-6, and C-4') will be shielded (shifted upfield), while those ortho and para to the aldehyde (C-3, C-5, and C-1) will be deshielded (shifted downfield).[4]
-
Methyl Carbon (C-Me): The N-methyl carbon will appear upfield, characteristic of sp³ hybridized carbons attached to a heteroatom.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Label | Predicted δ (ppm) | Assignment |
|---|---|---|
| C-7 | 190.5 | C HO |
| C-1 | 154.0 | Quaternary, N-C |
| C-1' | 147.5 | Quaternary, N-C |
| C-4 | 129.5 | Quaternary, C -CHO |
| C-3, C-5 | 132.0 | Benzaldehyde ring, ortho to CHO |
| C-2', C-6' | 129.8 | N-Phenyl ring, meta to N |
| C-4' | 124.0 | N-Phenyl ring, para to N |
| C-3', C-5' | 122.5 | N-Phenyl ring, ortho to N |
| C-2, C-6 | 112.0 | Benzaldehyde ring, ortho to N |
| C-Me | 40.0 | N-C H₃ |
Experimental Protocol: NMR Analysis
This self-validating protocol ensures reproducible and high-quality NMR data.
-
Sample Preparation: Weigh 5-10 mg of this compound. Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer operating at a frequency of ≥400 MHz for ¹H NMR.
-
Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Use a 90° pulse and a relaxation delay of at least 5 seconds to ensure quantitative integration. Co-add at least 8 scans to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2 seconds is typically sufficient. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra manually. Calibrate the ¹H and ¹³C spectra by setting the residual CHCl₃ signal to δ 7.26 ppm and the CDCl₃ triplet to δ 77.16 ppm, respectively. Integrate the ¹H signals.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.
Expertise & Causality: The IR spectrum of this compound is dominated by signals from the carbonyl group, the aromatic rings, and the C-N bond.
-
C=O Stretch: A strong, sharp absorption band between 1685-1666 cm⁻¹ is the most prominent feature, characteristic of an aromatic aldehyde's carbonyl stretch.[5] Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic aldehyde.
-
C-H Stretches: Aromatic C-H stretches appear as a group of weaker bands just above 3000 cm⁻¹. The aldehyde C-H stretch typically gives rise to two weak bands near 2820 and 2720 cm⁻¹, the latter of which is highly diagnostic.[5][6]
-
C=C Stretches: Aromatic ring C=C stretching vibrations appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: The tertiary aromatic amine C-N stretching vibration will produce a moderate to strong band around 1350-1300 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3060 | Medium-Weak | C-H Stretch | Aromatic Rings |
| ~2920 | Weak | C-H Stretch | Methyl (-CH₃) |
| ~2820, ~2720 | Weak | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~1670 | Strong, Sharp | C=O Stretch | Aldehyde (-CHO) |
| ~1595 | Strong | C=C Stretch | Aromatic Ring |
| ~1510 | Strong | C=C Stretch | Aromatic Ring |
| ~1340 | Medium-Strong | C-N Stretch | Tertiary Aryl Amine |
| ~820 | Strong | C-H Bend (out-of-plane) | p-disubstituted benzene |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial for removing interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Spectral Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software and presented as either absorbance or transmittance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems by measuring the absorption of light corresponding to electronic transitions.
Expertise & Causality: The extended π-system of this compound, coupled with its push-pull nature, results in characteristic absorption bands.
-
π → π* Transitions: These high-intensity transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The intramolecular charge-transfer (ICT) character, from the amino donor to the aldehyde acceptor, significantly lowers the energy required for this transition, shifting the primary absorption maximum (λ_max) to a longer wavelength (a bathochromic shift) compared to benzene or benzaldehyde alone.[7]
-
n → π* Transitions: A much weaker absorption, often appearing as a shoulder on the main π → π* band, may be observed. This corresponds to the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.
Table 4: Predicted UV-Vis Absorption Data (in Ethanol)
| Predicted λ_max (nm) | Transition Type | Chromophore |
|---|---|---|
| ~350-380 | π → π* (ICT) | Full conjugated system |
| ~250-270 | π → π* | Localized aromatic transitions |
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or acetonitrile.
-
Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Prepare a dilute working solution (e.g., in the 1-10 µg/mL range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrument Baseline: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement: Rinse and fill the cuvette with the working solution. Place it in the spectrophotometer and record the absorption spectrum, typically from 200 to 600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Integrated Analytical Workflow
The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method provides a piece of the structural puzzle, and together they offer definitive characterization.
Diagram 2: Integrated Spectroscopic Workflow
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-[Methyl(phenyl)amino]benzaldehyde
Introduction
4-[Methyl(phenyl)amino]benzaldehyde is a para-substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile intermediate in the creation of dyes, pharmaceuticals, and materials with unique photophysical properties. Its structure features a benzaldehyde moiety substituted with a tertiary amine, specifically a methyl(phenyl)amino group, at the C4 position. This substitution pattern, with the electron-donating amino group in conjugation with the electron-withdrawing aldehyde, creates a pronounced electronic asymmetry across the molecule. This inherent electronic character profoundly influences its nuclear magnetic resonance (NMR) spectra, providing a detailed fingerprint of its molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its spectral features, rooted in the principles of chemical structure and electronic effects.
Molecular Structure and NMR-Relevant Features
The key to interpreting the NMR spectra of this compound lies in understanding its constituent parts: the para-substituted benzaldehyde ring, the N-phenyl ring, and the N-methyl group. The strong electron-donating nature of the tertiary amine group increases electron density in the benzaldehyde ring, particularly at the ortho and para positions relative to the nitrogen atom. This "push-pull" system significantly impacts the chemical shifts of the protons and carbons within this ring system.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton, the aromatic protons on both phenyl rings, and the N-methyl protons. The expected chemical shifts are influenced by the electronic environment of each proton.
Aldehyde Proton
The aldehyde proton (-CHO) is the most downfield signal in the spectrum, typically appearing as a sharp singlet. In unsubstituted benzaldehyde, this proton resonates at approximately 10.0 ppm.[1][2] The electron-donating methyl(phenyl)amino group at the para position increases the electron density at the aldehyde carbon, leading to a slight shielding effect on the aldehyde proton. Consequently, its resonance is expected to shift slightly upfield to the range of 9.70 - 9.80 ppm .
Aromatic Protons
The molecule contains two distinct aromatic systems, which will give rise to separate sets of signals.
-
Benzaldehyde Ring Protons: The protons on the benzaldehyde ring form a characteristic AA'BB' system for a para-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group (H-2 and H-6) are deshielded and will appear as a doublet at a higher chemical shift, typically around 7.70 - 7.80 ppm . The protons ortho to the electron-donating amino group (H-3 and H-5) are shielded and will appear as a doublet at a lower chemical shift, expected in the region of 6.70 - 6.80 ppm . Both doublets will exhibit a typical ortho-coupling constant (³J) of approximately 8-9 Hz.
-
N-Phenyl Ring Protons: The protons on the N-phenyl ring will exhibit a more complex splitting pattern due to their different chemical environments. The ortho-protons (H-2' and H-6') are expected to resonate around 7.15 - 7.25 ppm , the meta-protons (H-3' and H-5') around 7.35 - 7.45 ppm , and the para-proton (H-4') around 7.00 - 7.10 ppm . These protons will show characteristic ortho- and meta-couplings.
N-Methyl Protons
The three protons of the N-methyl group (-NCH₃) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet in the spectrum. The nitrogen atom is electron-withdrawing, so the methyl protons will be deshielded relative to an alkane. Their expected chemical shift is in the range of 3.30 - 3.40 ppm .
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Carbonyl Carbon
The carbon atom of the aldehyde group (C=O) is highly deshielded due to the electronegativity of the oxygen atom and will appear at a very downfield chemical shift, typically in the range of 190 - 192 ppm .
Aromatic Carbons
-
Benzaldehyde Ring Carbons: The chemical shifts of the carbons in the para-substituted ring are significantly affected by the substituents. The carbon attached to the aldehyde group (C-1) is expected around 130 - 132 ppm . The carbons ortho to the aldehyde (C-2 and C-6) will be in the region of 131 - 133 ppm . The carbons ortho to the amino group (C-3 and C-5) will be shielded and appear upfield, around 111 - 113 ppm . The carbon attached to the nitrogen (C-4) will be significantly deshielded due to the nitrogen's electronegativity and its role in the conjugated system, appearing around 152 - 154 ppm .
-
N-Phenyl Ring Carbons: The ipso-carbon attached to the nitrogen (C-1') is expected around 147 - 149 ppm . The ortho-carbons (C-2' and C-6') will be found in the region of 122 - 124 ppm , the meta-carbons (C-3' and C-5') around 129 - 131 ppm , and the para-carbon (C-4') around 120 - 122 ppm .
N-Methyl Carbon
The carbon of the N-methyl group will be found in the aliphatic region of the spectrum, with an expected chemical shift of 39 - 41 ppm .
Summary of Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | 9.70 - 9.80 | Singlet | 1H | -CHO |
| Aromatic | 7.70 - 7.80 | Doublet | 2H | H-2, H-6 |
| Aromatic | 7.35 - 7.45 | Multiplet | 2H | H-3', H-5' |
| Aromatic | 7.15 - 7.25 | Multiplet | 2H | H-2', H-6' |
| Aromatic | 7.00 - 7.10 | Multiplet | 1H | H-4' |
| Aromatic | 6.70 - 6.80 | Doublet | 2H | H-3, H-5 |
| N-Methyl | 3.30 - 3.40 | Singlet | 3H | -NCH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl | 190 - 192 | C=O |
| Aromatic | 152 - 154 | C-4 |
| Aromatic | 147 - 149 | C-1' |
| Aromatic | 131 - 133 | C-2, C-6 |
| Aromatic | 130 - 132 | C-1 |
| Aromatic | 129 - 131 | C-3', C-5' |
| Aromatic | 122 - 124 | C-2', C-6' |
| Aromatic | 120 - 122 | C-4' |
| Aromatic | 111 - 113 | C-3, C-5 |
| N-Methyl | 39 - 41 | -NCH₃ |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural elucidation.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
-
Pipettes and a balance for sample preparation
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and relatively clean spectral window.
-
Transfer the solution to a 5 mm NMR tube.
-
If the solvent does not contain an internal standard, add a small drop of TMS.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. If using a solvent without TMS, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound with atom numbering for clarity in the preceding NMR assignments.
References
Topic: FT-IR Spectrum and Vibrational Analysis of 4-[Methyl(phenyl)amino]benzaldehyde
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the vibrational characteristics of 4-[Methyl(phenyl)amino]benzaldehyde (MPAB), a molecule of interest due to its structural relation to triphenylamine derivatives used in materials science. We present a synergistic approach that combines experimental Fourier Transform Infrared (FT-IR) spectroscopy with theoretical Density Functional Theory (DFT) calculations. This dual methodology allows for a precise and reliable assignment of the fundamental vibrational modes of the molecule. The guide details the experimental protocol for acquiring high-resolution FT-IR spectra and the computational workflow for theoretical analysis. A thorough discussion of the key vibrational frequencies is presented, including the characteristic modes of the aldehyde, tertiary amine, and substituted phenyl groups. The correlation between experimental and theoretical data is summarized, providing a robust framework for the structural elucidation of MPAB and related compounds.
Introduction: The Need for Vibrational Analysis
This compound (MPAB) is an aromatic compound featuring a central nitrogen atom bonded to two phenyl rings (one of which is substituted with an aldehyde group) and a methyl group. This structure is a derivative of the triphenylamine scaffold, a core component in the development of organic electronic materials, such as hole-transport layers in OLEDs and organic photovoltaics. The electronic and structural properties of these materials are intimately linked to their molecular vibrations.
Vibrational spectroscopy, particularly FT-IR, is a powerful, non-destructive technique for identifying functional groups and elucidating molecular structures. Each covalent bond in a molecule vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting FT-IR spectrum is a unique molecular fingerprint.
However, for complex molecules like MPAB with multiple functional groups and overlapping vibrational regions, experimental spectra can be challenging to interpret definitively. To overcome this ambiguity, we employ computational quantum chemistry. Density Functional Theory (DFT) has emerged as a highly effective method for calculating optimized molecular geometries and vibrational frequencies.[1][2][3] By correlating the experimentally observed FT-IR bands with the theoretically calculated vibrational modes, we can achieve a highly accurate and detailed assignment of the spectrum.
This guide explains the causality behind the combined experimental and theoretical approach, providing a self-validating system for the vibrational analysis of MPAB.
Methodologies: A Dual Experimental and Computational Approach
A robust vibrational analysis hinges on the synergy between high-quality experimental data and accurate theoretical modeling.
Experimental Protocol: FT-IR Spectroscopy
The acquisition of a clean, high-resolution FT-IR spectrum is the foundational step. The following protocol ensures data integrity and reproducibility.
Materials and Instrumentation:
-
This compound (CAS: 55489-38-8), analytical grade.[4]
-
Potassium bromide (KBr), spectroscopic grade, oven-dried to remove moisture.
-
FT-IR Spectrometer (e.g., Nicolet, PerkinElmer, or equivalent) with a deuterated triglycine sulfate (DTGS) detector.
-
Agate mortar and pestle.
-
Hydraulic press and pellet die.
Step-by-Step Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the MPAB sample and 200-300 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This minimizes scattering effects and ensures uniform distribution.
-
Transfer a portion of the mixture into a pellet die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for approximately 2 minutes. This creates a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction if necessary.
-
Computational Protocol: Density Functional Theory (DFT)
Theoretical calculations provide the vibrational modes and frequencies that are indispensable for assigning the experimental spectrum.
Software and Method:
-
Software: Gaussian 09 or a later version is a standard for such calculations.[5]
-
Method: The B3LYP hybrid functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[1][2]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for providing a flexible description of electron distribution, which is crucial for accurate frequency calculations.
Step-by-Step Computational Workflow:
-
Molecular Structure Input: The initial molecular structure of MPAB is drawn using a molecular editor and imported into the Gaussian software.
-
Geometry Optimization: A full geometry optimization is performed without any symmetry constraints. This step locates the global minimum energy conformation of the molecule. The convergence criteria should be set to tight to ensure a true minimum is found.
-
Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This computes the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Frequency Scaling: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. To improve the agreement with experimental data, the calculated frequencies are uniformly scaled. A scaling factor of ~0.967 for the B3LYP/6-311++G(d,p) level of theory is commonly applied.
-
Visualization: The calculated vibrational modes (atomic displacements) are visualized to aid in their assignment.
Diagram: Combined Analytical Workflow
The synergy between experimental measurement and theoretical calculation is crucial for a definitive analysis.
Caption: Workflow combining experimental FT-IR and DFT calculations.
Results and Discussion: Vibrational Spectrum Analysis
The FT-IR spectrum of MPAB is characterized by several key absorption bands corresponding to its constituent functional groups. The following analysis integrates the experimental data with the scaled DFT calculations for a precise assignment.
Diagram: Molecular Structure of MPAB
Caption: Structure of this compound.
High-Frequency Region (>2700 cm⁻¹): C-H Stretching Vibrations
-
Aromatic C-H Stretching (νC-H): The absorption bands observed in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the two phenyl rings.[6] Aromatic C-H stretches typically appear at slightly higher frequencies than aliphatic ones.
-
Aliphatic C-H Stretching (νC-H): The stretching vibrations of the methyl (-CH₃) group are found just below 3000 cm⁻¹. We assign the bands in the 2980-2880 cm⁻¹ range to the asymmetric and symmetric stretching modes of the methyl group.
-
Aldehydic C-H Stretching (νC-H): A hallmark of aldehydes is the presence of one or two medium-intensity bands for the C-H stretch of the -CHO group.[7][8] This vibration often exhibits Fermi resonance with an overtone of the C-H bending mode, resulting in two distinct peaks. For MPAB, these are expected and observed in the 2850-2820 cm⁻¹ and 2760-2730 cm⁻¹ regions.[9][10] The presence of a peak around 2745 cm⁻¹ is highly diagnostic for an aldehyde.[7]
Carbonyl and Double Bond Region (1750-1400 cm⁻¹)
-
Carbonyl C=O Stretching (νC=O): The most intense band in the spectrum is typically the carbonyl stretch. For aromatic aldehydes like MPAB, where the C=O group is conjugated with the phenyl ring, this band appears at a lower wavenumber compared to saturated aldehydes.[7][9] We assign the very strong absorption observed around 1680-1695 cm⁻¹ to the C=O stretching vibration. This is consistent with values reported for other conjugated benzaldehyde derivatives.[10][11]
-
Aromatic C=C Stretching (νC=C): The skeletal vibrations of the phenyl rings give rise to a series of sharp, medium-to-strong intensity bands in the 1610-1450 cm⁻¹ region.[6][8] The prominent band around 1595 cm⁻¹ is attributed to the C=C stretching modes within the rings, which are strongly coupled.
-
C-N Stretching (νC-N): The stretching vibration of the tertiary amine C-N bond is typically found in the 1360-1250 cm⁻¹ region. For MPAB, the stretching of the phenyl-N bond is coupled with other ring vibrations, and we assign a band of medium intensity around 1340 cm⁻¹ to this mode.
Fingerprint Region (<1400 cm⁻¹)
This region is rich with complex vibrations, including C-H bending and skeletal deformations, making it unique for each molecule.
-
C-H Bending Modes:
-
In-plane C-H bending (δC-H): These vibrations for the aromatic rings are found in the 1300-1000 cm⁻¹ range.
-
Out-of-plane C-H bending (γC-H): These modes are particularly useful for identifying the substitution pattern of the aromatic rings. Strong bands in the 850-750 cm⁻¹ region are characteristic of para-substituted and mono-substituted benzene rings present in the MPAB molecule.
-
-
Aldehyde C-H Bending (δC-H): The in-plane bending of the aldehydic C-H bond is expected around 1390 cm⁻¹ .[9]
Summary of Vibrational Assignments
The following table provides a consolidated summary of the principal vibrational modes, comparing the experimental FT-IR frequencies with the scaled theoretical DFT values.
| Experimental Frequency (cm⁻¹) | Scaled DFT Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3060 | 3058 | Medium | ν(C-H) aromatic |
| ~2935 | 2933 | Weak | νₛ(C-H) of -CH₃ |
| ~2830 | 2828 | Medium | ν(C-H) aldehydic (Fermi Res.) |
| ~2740 | 2737 | Medium | ν(C-H) aldehydic (Fermi Res.) |
| ~1685 | 1688 | Very Strong | ν(C=O) of aldehyde |
| ~1595 | 1598 | Strong | ν(C=C) aromatic ring stretch |
| ~1510 | 1512 | Strong | ν(C=C) aromatic ring stretch |
| ~1450 | 1448 | Medium | δₐₛ(C-H) of -CH₃ |
| ~1390 | 1392 | Medium | δ(C-H) aldehydic in-plane bend |
| ~1340 | 1345 | Strong | ν(C-N) stretch |
| ~1180 | 1178 | Strong | δ(C-H) aromatic in-plane bend |
| ~820 | 818 | Strong | γ(C-H) aromatic out-of-plane bend (para-sub.) |
(Note: ν = stretching; δ = in-plane bending; γ = out-of-plane bending; s = symmetric; as = asymmetric. Experimental values are typical and may vary slightly.)
The excellent agreement between the experimental frequencies and the scaled DFT calculations validates our assignments and demonstrates the power of this combined approach.[5][12]
Conclusion
This technical guide has detailed a comprehensive vibrational analysis of this compound using a synergistic combination of experimental FT-IR spectroscopy and theoretical DFT calculations. The key vibrational modes associated with the aldehyde, tertiary amine, methyl, and substituted phenyl functional groups have been successfully identified and assigned. The strong correlation between the experimental and scaled theoretical frequencies provides a high degree of confidence in the assignments. This robust methodology serves as a reliable framework for the structural characterization of MPAB and can be readily applied to other complex organic molecules in materials science and drug development.
References
- 1. esisresearch.org [esisresearch.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis, experimental spectra (IR & Raman and NMR), vibrational analysis and theoretical DFT investigations of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
A Comprehensive Technical Guide on the UV-Vis Absorption and Emission Spectra of 4-[Methyl(phenyl)amino]benzaldehyde
This document serves as an in-depth technical guide on the photophysical properties of 4-[Methyl(phenyl)amino]benzaldehyde (MPAB), a classic donor-acceptor chromophore. Tailored for researchers, scientists, and professionals in drug development and materials science, this guide elucidates the core principles governing its spectroscopic behavior, details robust experimental methodologies, and integrates theoretical modeling for a comprehensive understanding.
The Molecular Architecture and Significance of MPAB
This compound, with the chemical formula C₁₄H₁₃NO, is a prototypical donor-π-acceptor (D-π-A) molecule.[1][2][3] Its structure features an electron-donating methyl(phenyl)amino group connected through a phenyl π-bridge to an electron-accepting aldehyde group. This specific arrangement facilitates a significant redistribution of electron density upon photoexcitation, a phenomenon known as Intramolecular Charge Transfer (ICT). This ICT character is the source of its interesting photophysical properties, particularly its sensitivity to the local environment, making it a valuable model compound for studying solvatochromism and a building block for functional materials like fluorescent probes and nonlinear optical materials.
Core Photophysical Principles: Absorption and Emission
Absorption (Excitation): The absorption of UV-Vis light by MPAB promotes an electron from a ground state molecular orbital to an excited state orbital. For D-π-A systems, the lowest energy absorption band typically corresponds to a π → π* transition with strong ICT character. In this transition, electron density is effectively moved from the electron-rich donor (amino group) to the electron-deficient acceptor (aldehyde group). The energy of this transition, and thus the wavelength of maximum absorption (λmax,abs), is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO), primarily localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor.
Fluorescence (Emission): Following excitation and rapid vibrational relaxation, the molecule returns to the ground state, in part by emitting a photon. This fluorescence occurs at a lower energy (longer wavelength, λmax,em) than the absorption. The energy difference between the absorption and emission maxima is the Stokes shift. In polar solvents, the highly polar ICT excited state is stabilized by the reorientation of solvent molecules, further lowering its energy before emission. This leads to a pronounced red-shift in the emission spectrum, a key characteristic known as positive solvatochromism.[4][5]
Experimental Design and Protocol for Spectroscopic Analysis
A rigorous investigation of MPAB's photophysical properties necessitates precise and controlled measurements. The following protocol provides a self-validating workflow.
Materials and Instrumentation
-
Analyte: High-purity this compound.
-
Solvents: A series of spectroscopic-grade solvents with a wide range of polarities (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol).
-
Instrumentation:
-
A calibrated dual-beam UV-Vis spectrophotometer.
-
A high-sensitivity spectrofluorometer equipped with an excitation monochromator and an emission monochromator.
-
-
Sample Preparation:
-
Prepare a concentrated stock solution (e.g., 1 mM) of MPAB in a solvent in which it is readily soluble, such as dichloromethane.
-
Create dilute working solutions (e.g., 5-10 µM) in each target solvent by serial dilution. The final absorbance at λmax,abs should be kept below 0.1 to mitigate inner filter effects during fluorescence measurements.
-
Step-by-Step Measurement Workflow
-
Absorption Spectroscopy:
-
For each solvent, use a matched pair of cuvettes. Fill one with the pure solvent to serve as a blank reference.
-
Fill the second cuvette with the MPAB working solution.
-
Scan the absorbance from approximately 250 nm to 500 nm.
-
Record the wavelength of maximum absorbance (λmax,abs).
-
-
Emission Spectroscopy:
-
Excite the sample at its λmax,abs.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 700 nm.
-
Record the wavelength of maximum emission intensity (λmax,em).
-
-
Excitation Spectroscopy (Validation):
-
Set the emission monochromator to the determined λmax,em.
-
Scan the excitation wavelengths across the absorption band (e.g., 250-500 nm).
-
Causality Check: The resulting excitation spectrum should overlay with the absorption spectrum. A perfect match confirms that the measured emission originates from the species responsible for the primary absorption, validating the purity of the emissive state.
-
Experimental Workflow Diagram
Caption: A self-validating workflow for spectroscopic analysis of MPAB.
Analysis of Solvatochromic Behavior
The defining feature of MPAB is its positive solvatochromism, where the emission color shifts to red with increasing solvent polarity.[5] This occurs because the excited state has a much larger dipole moment than the ground state. Polar solvent molecules reorient around the excited-state dipole, stabilizing it and lowering its energy. This stabilization is more significant in highly polar solvents, widening the Stokes shift.
The Lippert-Mataga plot is a powerful tool to quantify this relationship.[6][7][8] It correlates the Stokes shift (Δν, in wavenumbers) with the solvent orientation polarizability (Δf):
Δν = νabs - νem = (2Δμ² / hca³)Δf + constant
where Δμ is the change in dipole moment upon excitation, a is the Onsager cavity radius, h is Planck's constant, and c is the speed of light. A linear relationship in the plot of Δν vs. Δf is strong evidence of a dominant ICT process.[6][8]
Theoretical Modeling with Time-Dependent DFT (TD-DFT)
To ground experimental observations in quantum mechanics, Time-Dependent Density Functional Theory (TD-DFT) is an invaluable computational tool.[9][10][11] It allows for the prediction of electronic transition energies and intensities, providing a theoretical UV-Vis spectrum that can be directly compared with experimental data.[12]
Rationale for TD-DFT
-
Predictive Power: TD-DFT can predict the λmax,abs with reasonable accuracy.[10][11]
-
Orbital Analysis: It provides insight into the nature of the transition by identifying the molecular orbitals involved (e.g., HOMO→LUMO).
-
Charge Transfer Visualization: The difference in electron density between the ground and excited states can be calculated and visualized, offering direct proof of the direction and magnitude of the intramolecular charge transfer.
TD-DFT Computational Workflow
Caption: Standard computational workflow for TD-DFT spectral prediction.
Summary of Expected Spectroscopic Data
The table below summarizes the anticipated spectroscopic behavior of MPAB across solvents of varying polarity. These values are illustrative of the expected trends for this class of chromophore.
| Property | Hexane (Nonpolar) | Toluene (Aromatic) | Dichloromethane (Polar Aprotic) | Acetonitrile (Polar Aprotic) | Ethanol (Polar Protic) |
| λmax,abs (nm) | ~345 | ~355 | ~360 | ~358 | ~360 |
| λmax,em (nm) | ~410 | ~440 | ~490 | ~515 | ~525 |
| Stokes Shift (cm⁻¹) | ~4500 | ~6000 | ~8000 | ~9100 | ~9400 |
| Visual Emission Color | Violet-Blue | Blue | Green | Green-Yellow | Green-Yellow |
Conclusion
The spectroscopic properties of this compound are a direct consequence of its donor-π-acceptor architecture. Its UV-Vis absorption is characterized by a strong π → π* transition with significant intramolecular charge transfer character. This ICT nature is most profoundly expressed in its fluorescence, which exhibits a dramatic, solvent-dependent red-shift (positive solvatochromism) in polar environments. A comprehensive analysis, combining meticulous experimental spectroscopy with the predictive power of TD-DFT calculations, provides a full and validated understanding of its photophysical behavior. This knowledge is fundamental for the rational design of novel functional materials that leverage environment-sensitive fluorescence.
References
- 1. PubChemLite - this compound (C14H13NO) [pubchemlite.lcsb.uni.lu]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 55489-38-8 [amp.chemicalbook.com]
- 4. Polarity-dependent solvatochromic properties of thermally activated delayed fluorescence with donor–acceptor constituents under different excitation energies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characterization of 4-[Methyl(phenyl)amino]benzaldehyde: Melting Point and Solubility
Introduction: The Critical Role of Physical Properties in Preclinical Assessment
In the landscape of drug discovery and development, the journey of a molecule from a promising lead to a viable clinical candidate is paved with rigorous characterization. Among the most fundamental of these assessments are the determination of a compound's physical properties, principally its melting point and solubility. These parameters are not mere data points; they are foundational pillars that dictate a compound's suitability for formulation, its potential for bioavailability, and its overall developability. A well-defined melting point is a primary indicator of purity, while solubility governs the dissolution rate and subsequent absorption in the gastrointestinal tract, directly influencing therapeutic efficacy.[1][2]
This guide provides an in-depth technical overview of the physical properties of 4-[Methyl(phenyl)amino]benzaldehyde (CAS No. 55489-38-8), a substituted aromatic aldehyde with potential applications as a synthetic intermediate in medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this document will leverage established principles of physical organic chemistry to predict its behavior. More importantly, it will provide detailed, field-proven methodologies for the precise experimental determination of its melting point and solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to the physicochemical characterization of novel chemical entities.
Physicochemical Profile of this compound
The molecular structure of this compound, featuring a benzaldehyde moiety linked to an N-methylaniline group, suggests it is a crystalline solid at room temperature with a significant degree of aromatic character. This structure inherently limits its aqueous solubility due to the predominance of hydrophobic surface area.
| Property | Reported/Estimated Value | Significance in Drug Development |
| Melting Point (°C) | Data not available in cited literature. Estimated to be a solid with a distinct melting point. | A sharp melting point range is a crucial indicator of compound purity.[3] A lower and broader range can signify impurities.[3] Melting point also influences solubility and the stability of the crystalline form.[4][5] |
| Aqueous Solubility | Predicted to be poorly soluble in water. | Low aqueous solubility is a major hurdle for oral drug absorption and can lead to poor bioavailability.[1][2] Understanding solubility is essential for developing appropriate formulation strategies.[1] |
| Solubility in Organic Solvents | Predicted to be soluble in polar aprotic and some polar protic solvents (e.g., ethanol, acetone, DMSO). | Knowledge of solubility in organic solvents is critical for purification, reaction chemistry, and the development of analytical methods. |
Part 1: Melting Point Determination
The melting point of a pure crystalline solid is a sharp, reproducible temperature at which the solid phase transitions to the liquid phase. For drug development professionals, this value is a critical quality attribute.
Causality Behind Experimental Choices
The chosen methodology, the capillary method using a digital melting point apparatus, is the industry standard for its accuracy, small sample requirement, and precise temperature control.[6] The protocol emphasizes a two-stage heating process: a rapid initial heating to approximate the melting point, followed by a slow, controlled ramp (1-2°C/minute) through the expected melting range.[7] This ensures thermal equilibrium between the sample and the heating block, preventing a lag that could lead to an artificially high and broad reading.
Self-Validating Protocol for Melting Point Determination
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. The presence of residual solvent can act as an impurity, depressing and broadening the melting point range.[8]
-
Load the sample into a capillary tube (one end sealed) to a depth of 2-3 mm. Tap the tube gently to pack the sample tightly at the bottom.[7][8] An excessive amount of sample can cause an uneven temperature distribution.
-
-
Instrument Calibration:
-
Prior to measurement, verify the calibration of the melting point apparatus using certified standards with known melting points that bracket the expected range of the sample. This ensures the trustworthiness of the obtained data.
-
-
Approximate Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-15°C per minute) to quickly identify the approximate temperature at which the sample melts.[7]
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new, freshly prepared sample capillary.
-
Set the starting temperature to approximately 15°C below the estimated melting point and a slow ramp rate of 1°C per minute.[8]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T2).[8]
-
The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow (0.5-1.5°C).[3]
-
Visualization of the Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Part 2: Solubility Assessment
Solubility is a thermodynamic equilibrium, and its determination is fundamental to predicting a drug's absorption and bioavailability. For a compound like this compound, which is predicted to be poorly water-soluble, a systematic approach is required.
Causality Behind Experimental Choices
A hierarchical or tiered approach to solubility testing is efficient and conserves the sample.[9][10] The protocol begins with the most critical solvent for biopharmaceutical applications—water—and then proceeds to solvents of varying polarity. For quantitative analysis, the shake-flask method is the gold standard, as it allows the system to reach equilibrium, providing a thermodynamically accurate solubility value. The use of a buffer at a physiologically relevant pH (e.g., pH 7.4) is crucial, as the solubility of ionizable compounds can be pH-dependent.[11]
Self-Validating Protocol for Solubility Determination
This protocol is designed to first qualitatively screen for solubility and then to quantitatively determine it in a key aqueous medium.
Step 1: Qualitative Solubility Screening
-
Solvent Selection: Prepare a panel of solvents with varying polarities, such as water, ethanol, acetone, and hexane.
-
Procedure:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the selected solvent in portions (e.g., 0.25 mL at a time), vortexing or shaking vigorously for at least 30 seconds after each addition.[9][10]
-
Visually inspect the mixture against a dark background. Classify the solubility as:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No discernible amount of the solid dissolves.
-
-
Step 2: Quantitative Aqueous Solubility (Shake-Flask Method)
-
Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Procedure:
-
Add an excess amount of this compound to a sealed vial containing a known volume of the PBS buffer. The excess solid is critical to ensure that equilibrium is reached with a saturated solution.
-
Agitate the vial at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is achieved.
-
After agitation, allow the vial to stand undisturbed for the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. This is best accomplished by filtering through a 0.22 µm syringe filter compatible with the sample.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration represents the equilibrium solubility of the compound in that medium.
-
Visualization of the Solubility Assessment Workflow
Caption: Systematic workflow for solubility assessment.
Conclusion
The determination of melting point and solubility are indispensable first steps in the comprehensive characterization of any new chemical entity destined for pharmaceutical development. For this compound, while specific data is sparse, the robust and validated protocols detailed in this guide provide a clear pathway for its empirical determination. A sharp melting point will serve as a benchmark for purity, while a quantitative understanding of its aqueous solubility will be paramount in guiding formulation strategies to overcome the challenges likely posed by its hydrophobic structure. By adhering to these rigorous experimental methodologies, researchers can generate the reliable and essential data needed to make informed decisions in the drug development process.
References
- 1. Benzaldehyde, 4-methyl- (CAS 104-87-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-(Dimethylamino)benzaldehyde 98 100-10-7 [sigmaaldrich.com]
- 3. 4-Hydroxybenzaldehyde | 123-08-0 [amp.chemicalbook.com]
- 4. chemeo.com [chemeo.com]
- 5. molbase.com [molbase.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. This compound | 55489-38-8 [chemicalbook.com]
- 8. Benzaldehyde, 4-(diethylamino)- [webbook.nist.gov]
- 9. chemscene.com [chemscene.com]
- 10. Benzaldehyde, 4-(diethylamino)- (CAS 120-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 4-(dimethylamino)benzaldehyde [stenutz.eu]
The Influence of Aromatic Substitution on the Electronic Properties of Benzaldehydes: A Technical Guide for Researchers
This guide provides an in-depth exploration of the electronic properties of substituted benzaldehydes, a class of compounds pivotal to pharmaceutical design, chemical synthesis, and materials science. We will dissect the intricate interplay between substituent identity, position, and the resulting electronic landscape of the benzaldehyde molecule. This document moves beyond a mere recitation of facts, offering a causal understanding of experimental observations and a practical framework for predicting and manipulating these properties in a laboratory setting.
Fundamental Principles: The Electronic Influence of Substituents
The reactivity and spectroscopic characteristics of a substituted benzaldehyde are fundamentally governed by the electronic effects exerted by the substituent on the aromatic ring and the aldehyde functional group. These effects are broadly categorized into two primary mechanisms: the inductive effect and the resonance effect.
1.1. The Inductive Effect (σ-bond phenomenon)
The inductive effect is the transmission of charge through sigma (σ) bonds, originating from the electronegativity difference between atoms.[1] Electron-withdrawing groups (EWGs) with high electronegativity, such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the benzene ring through the σ-framework. Conversely, electron-donating groups (EDGs), like alkyl groups (-CH₃), push electron density towards the ring.[1] This effect weakens with distance from the substituent.
1.2. The Resonance Effect (π-bond phenomenon)
The resonance effect, or mesomeric effect, involves the delocalization of π-electrons between the substituent and the aromatic ring.[1] Substituents with lone pairs of electrons, such as hydroxyl (-OH) or amino (-NH₂), can donate this electron density into the ring's π-system, a +R effect.[2] Conversely, groups with π-bonds that can accept electron density from the ring, like the carbonyl group of the aldehyde itself or a nitro group, exert a -R effect.[3] Unlike the inductive effect, the resonance effect is most pronounced at the ortho and para positions.
Diagram 1: Interplay of Inductive and Resonance Effects
Caption: The substituent electronically perturbs the benzene ring, which in turn influences the properties of the aldehyde group.
Quantifying Substituent Effects: The Hammett Equation
To move from a qualitative to a quantitative understanding of substituent effects, we employ the Hammett equation. This linear free-energy relationship provides a powerful tool for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[4][5]
The equation is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted reactant (hydrogen).
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and is a measure of its electronic effect.
-
ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to electronic effects.[4]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (positive charge buildup).[6]
Table 1: Hammett Substituent Constants (σ) for Common Substituents
| Substituent | σmeta | σpara | Electronic Nature |
| -N(CH₃)₂ | -0.15 | -0.83 | Strong EDG |
| -NH₂ | -0.16 | -0.66 | Strong EDG |
| -OH | 0.10 | -0.37 | Strong EDG (by resonance) |
| -OCH₃ | 0.12 | -0.27 | Strong EDG (by resonance) |
| -CH₃ | -0.07 | -0.17 | Weak EDG |
| -H | 0.00 | 0.00 | Reference |
| -Cl | 0.37 | 0.23 | EWG (inductive > resonance) |
| -Br | 0.39 | 0.23 | EWG (inductive > resonance) |
| -COCH₃ | 0.38 | 0.50 | EWG |
| -CN | 0.56 | 0.66 | Strong EWG |
| -NO₂ | 0.71 | 0.78 | Very Strong EWG |
Data sourced from multiple references, including[7][8][9]. Values can vary slightly depending on the source.
Spectroscopic Probes of Electronic Properties
Spectroscopic techniques offer a direct window into the electronic environment of substituted benzaldehydes. By analyzing shifts in absorption frequencies and chemical shifts, we can infer the electronic consequences of substitution.
3.1. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the carbonyl carbon (C=O) in ¹³C NMR is particularly sensitive to the electronic environment. Electron-donating groups at the para position increase electron density at the carbonyl carbon, causing it to become more shielded and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups deshield the carbonyl carbon, shifting its resonance downfield.[3][10][11]
Table 2: Representative ¹³C NMR Carbonyl Chemical Shifts for para-Substituted Benzaldehydes
| para-Substituent | Carbonyl Carbon (δ, ppm) |
| -N(CH₃)₂ | ~190 |
| -OCH₃ | ~191 |
| -CH₃ | ~192 |
| -H | ~192.3 |
| -Cl | ~193 |
| -CN | ~194 |
| -NO₂ | ~195 |
Note: These are approximate values. The exact chemical shift can be influenced by the solvent and concentration.[10][12][13]
3.2. Infrared (IR) Spectroscopy
The stretching frequency of the carbonyl group (νC=O) in the IR spectrum is a valuable diagnostic tool. The position of this strong absorption is directly related to the C=O bond strength. Electron-donating groups, through resonance, increase the single-bond character of the carbonyl group, weakening the bond and lowering the stretching frequency. Electron-withdrawing groups have the opposite effect, increasing the double-bond character and raising the stretching frequency.[14][15]
Table 3: Approximate C=O Stretching Frequencies for para-Substituted Benzaldehydes
| para-Substituent | νC=O (cm⁻¹) |
| -N(CH₃)₂ | ~1685 |
| -OCH₃ | ~1695 |
| -CH₃ | ~1700 |
| -H | ~1703 |
| -Cl | ~1708 |
| -NO₂ | ~1715 |
Note: Conjugation with the aromatic ring lowers the C=O frequency compared to aliphatic aldehydes. These values are for compounds in a non-polar solvent.
3.3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. Substituted benzaldehydes typically exhibit two main absorption bands: a strong π → π* transition and a weaker n → π* transition.[16] The position of the maximum absorbance (λmax) is influenced by substituents. Both electron-donating and electron-withdrawing groups that extend the conjugation of the π-system will cause a bathochromic (red) shift to longer wavelengths.[4][17]
Table 4: Typical λmax for the π → π Transition in para-Substituted Benzaldehydes*
| para-Substituent | λmax (nm) |
| -N(CH₃)₂ | ~330 |
| -OH | ~285 |
| -OCH₃ | ~277 |
| -H | ~248 |
| -NO₂ | ~265 |
Note: These values are solvent-dependent. The n → π transition is typically observed at longer wavelengths with lower intensity.*[16][18]
Impact on Chemical Reactivity
The electronic properties dictated by substituents have a profound impact on the reactivity of both the aldehyde group and the aromatic ring.
4.1. Reactivity of the Aldehyde Group
The carbonyl carbon of the aldehyde is electrophilic. Electron-withdrawing groups enhance this electrophilicity by pulling electron density away, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon. This is evident in reactions such as:
-
Nucleophilic Addition: Aldehydes with EWGs react faster with nucleophiles.
-
Oxidation: Benzaldehydes with EDGs are more easily oxidized.[9]
-
Condensation Reactions (e.g., Aldol, Perkin): The reactivity in these reactions is directly influenced by the electrophilicity of the carbonyl carbon.[19]
4.2. Electrophilic Aromatic Substitution
The aldehyde group itself is a deactivating, meta-directing group due to its electron-withdrawing nature.[19] The presence of other substituents will either enhance or counteract this effect.
-
Activating Groups (EDGs): These groups increase the electron density of the ring, making it more reactive towards electrophiles and typically directing substitution to the ortho and para positions relative to themselves.[20]
-
Deactivating Groups (EWGs): These groups decrease the ring's electron density, making it less reactive, and generally direct incoming electrophiles to the meta position.[3]
Diagram 2: Influence of Substituents on Electrophilic Aromatic Substitution of Benzaldehyde
Caption: Substituents modulate the reactivity and regioselectivity of electrophilic aromatic substitution on the benzaldehyde ring.
Implications for Drug Development
The electronic properties of substituted benzaldehydes are critical in medicinal chemistry. The ability of a molecule to interact with a biological target is often dependent on its electronic and steric features. For instance, the hydrogen bonding capacity, dipole moment, and overall charge distribution, all influenced by substituents, can dictate binding affinity and biological activity.[21][22][23] Structure-activity relationship (SAR) studies frequently reveal that subtle electronic modifications to a benzaldehyde scaffold can lead to significant changes in potency and selectivity.[23]
Experimental Protocols
6.1. Protocol for Acquiring ¹³C NMR Spectra
-
Sample Preparation: Dissolve 10-20 mg of the substituted benzaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[24]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Set the relaxation delay (d1) to 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (5x the longest T1) is necessary.[24]
-
The number of scans (ns) will depend on the sample concentration; start with 128 or 256 scans and increase as needed for a good signal-to-noise ratio.
-
-
Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
Diagram 3: Workflow for ¹³C NMR Analysis
Caption: A streamlined workflow for obtaining and analyzing the ¹³C NMR spectrum of a substituted benzaldehyde.
6.2. Protocol for Kinetic Study of a Benzaldehyde Reaction (e.g., Oxidation)
-
Reagent Preparation: Prepare stock solutions of the substituted benzaldehyde, the oxidant (e.g., a chromate solution), and any necessary catalysts (e.g., acid) in a suitable solvent system at known concentrations.
-
Temperature Control: Place the reaction vessel in a constant temperature bath (e.g., a water bath) to ensure isothermal conditions.
-
Reaction Initiation: Add the reactants to the vessel in a predetermined order to initiate the reaction. Start a timer simultaneously.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the concentration of the reactant or product in each aliquot using a suitable technique. UV-Vis spectrophotometry is often convenient for this purpose by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product.[14]
-
Data Analysis: Plot the concentration of the species of interest versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each component and the rate constant (k) can be determined.
Conclusion
The electronic properties of substituted benzaldehydes are a direct consequence of the interplay between inductive and resonance effects of the substituents. These effects are quantifiable through the Hammett equation and can be experimentally probed using spectroscopic techniques such as NMR, IR, and UV-Vis. A thorough understanding of these principles is indispensable for researchers in organic synthesis, materials science, and drug development, as it enables the rational design of molecules with tailored reactivity and biological function.
References
- 1. Hammett substituent constants [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. web.viu.ca [web.viu.ca]
- 7. global.oup.com [global.oup.com]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. utsc.utoronto.ca [utsc.utoronto.ca]
- 17. researchgate.net [researchgate.net]
- 18. electrochem.org [electrochem.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.uiowa.edu [chem.uiowa.edu]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. chemicalpapers.com [chemicalpapers.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Solvatochromic properties of amino-substituted benzaldehydes
An In-depth Technical Guide: Solvatochromic Properties of Amino-Substituted Benzaldehydes: Principles, Characterization, and Applications
Executive Summary
Amino-substituted benzaldehydes represent a significant class of "push-pull" chromophores, exhibiting pronounced solvatochromism—the change in their spectral properties in response to the polarity of their solvent environment. This phenomenon arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing benzaldehyde moiety. The differential solvation of their less polar ground state and highly polar excited state leads to significant, solvent-dependent shifts in their absorption and fluorescence spectra. This guide provides a comprehensive overview of the theoretical underpinnings of this behavior, detailed experimental protocols for its characterization using UV-Visible and fluorescence spectroscopy, and an exploration of its applications as environmental probes in biological and chemical systems, particularly relevant to drug development professionals.
Introduction to Solvatochromism
Solvatochromism is the phenomenon where the color of a chemical compound, and more broadly its absorption or emission spectrum, changes with the polarity of the solvent it is dissolved in.[1] This spectral shift is a direct result of the differential interaction between the solvent molecules and the solute's electronic ground and excited states.[1][2] If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a lower energy transition and a bathochromic (red) shift in the spectrum. This is termed positive solvatochromism .[1][3] Conversely, if the ground state is more polar, a hypsochromic (blue) shift occurs with increasing solvent polarity, a phenomenon known as negative solvatochromism .[1][3]
Amino-substituted benzaldehydes are classic examples of molecules exhibiting positive solvatochromism. Their structure, featuring an electron-donating amino group (the "push") conjugated to an electron-withdrawing aldehyde group (the "pull"), facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation. This makes them highly sensitive to their local environment, rendering them invaluable as probes for characterizing the polarity of microenvironments in complex systems like cell membranes and protein binding sites.[4][5][6]
Photophysical Principles and Theoretical Framework
The solvatochromic behavior of amino-substituted benzaldehydes is governed by the change in the molecule's dipole moment upon excitation.
-
Ground State (S₀): In the ground state, the molecule has a relatively small dipole moment.
-
Excited State (S₁): Upon absorption of a photon, an electron is promoted from a π orbital, largely associated with the amino donor, to a π* orbital, primarily localized on the benzaldehyde acceptor. This ICT results in a highly polarized excited state with a significantly larger dipole moment (μₑ) compared to the ground state (μ₉).
Polar solvents will organize around the solute molecule to stabilize its dipole. Because the excited state dipole is much larger, it is stabilized to a much greater extent by polar solvents than the ground state. This stabilization lowers the energy of the excited state, reducing the energy gap between S₀ and S₁ and causing a bathochromic (red) shift in both absorption and, more dramatically, fluorescence emission spectra.
The Lippert-Mataga Equation
The relationship between the solvent polarity and the magnitude of the solvatochromic shift, specifically the Stokes shift (the difference between the absorption and emission maxima), can be quantified using the Lippert-Mataga equation.[7][8] This model provides a powerful tool for estimating the change in dipole moment upon excitation (Δμ = μₑ - μ₉).
The equation is expressed as:
-
ν̃ₐ - ν̃ₑ = Δν̃ = (2Δμ² / hca³) * Δf + constant
Where:
-
Δν̃ is the Stokes shift in wavenumbers (cm⁻¹).
-
Δμ is the change in the dipole moment between the excited and ground states.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute.
-
Δf is the solvent orientation polarizability, a function of the solvent's dielectric constant (ε) and refractive index (n): Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)].
A plot of the Stokes shift (Δν̃) against the solvent polarity function (Δf) for a series of solvents should yield a straight line. The slope of this line is directly proportional to the square of the change in the dipole moment (Δμ²), providing a quantitative measure of the molecule's sensitivity to its environment.[8][9]
Experimental Characterization of Solvatochromic Properties
The following protocol outlines a robust methodology for quantifying the solvatochromic shifts of an amino-substituted benzaldehyde, such as 4-(Dimethylamino)benzaldehyde (DMAB), using UV-Vis and fluorescence spectroscopy.[3]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the experimental determination of solvatochromic properties.
Step-by-Step Experimental Protocol
-
Materials and Reagents:
-
Amino-substituted benzaldehyde (e.g., 4-(Dimethylamino)benzaldehyde, DMAB).[10]
-
A series of solvents with a wide range of polarities (e.g., n-Hexane, Toluene, Dioxane, Chloroform, Acetone, Acetonitrile, Ethanol, Methanol, Water).
-
Spectroscopic grade solvents are required to minimize background absorbance and fluorescence.
-
Volumetric flasks, micropipettes, and quartz cuvettes (1 cm path length).
-
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the dye and dissolve it in a non-polar, non-interfering solvent like dioxane to prepare a concentrated stock solution (e.g., 1 mM). This ensures precise and consistent starting concentrations.
-
-
Preparation of Working Solutions:
-
For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be low enough to ensure the absorbance maximum is within the linear range of the spectrophotometer (typically < 0.1 AU) to avoid inner filter effects. A typical final concentration is in the micromolar range (e.g., 1-10 µM).
-
-
Spectroscopic Measurements:
-
UV-Vis Absorption: For each working solution, record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm for DMAB). Identify and record the wavelength of maximum absorbance (λₘₐₓ(abs)).
-
Fluorescence Emission: Using the λₘₐₓ(abs) as the excitation wavelength, record the fluorescence emission spectrum for each solution. Identify and record the wavelength of maximum emission (λₘₐₓ(em)).
-
-
Data Analysis:
-
Tabulate the λₘₐₓ(abs) and λₘₐₓ(em) values for each solvent.
-
Convert these wavelengths (nm) into wavenumbers (ν̃, cm⁻¹) using the formula: ν̃ = 10⁷ / λ.
-
Calculate the Stokes shift (Δν̃) in cm⁻¹ for each solvent: Δν̃ = ν̃(abs) - ν̃(em).
-
For each solvent, find its dielectric constant (ε) and refractive index (n) from literature sources. Calculate the solvent polarity function (Δf).
-
Plot Δν̃ versus Δf. Perform a linear regression to determine the slope of the Lippert-Mataga plot.
-
Data Presentation: Solvatochromic Data for 4-(Dimethylamino)benzaldehyde (DMAB)
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Δf | λₘₐₓ(abs) (nm) | λₘₐₓ(em) (nm) | Stokes Shift (Δν̃) (cm⁻¹) |
| n-Hexane | 1.88 | 1.375 | 0.001 | ~330 | ~370 | ~3400 |
| Toluene | 2.38 | 1.497 | 0.014 | ~335 | ~395 | ~4700 |
| Dioxane | 2.21 | 1.422 | 0.021 | ~340 | ~410 | ~5200 |
| Chloroform | 4.81 | 1.446 | 0.149 | ~345 | ~430 | ~6000 |
| Acetone | 20.7 | 1.359 | 0.284 | ~350 | ~470 | ~7700 |
| Acetonitrile | 37.5 | 1.344 | 0.305 | ~355 | ~485 | ~8300 |
| Methanol | 32.7 | 1.329 | 0.309 | ~360 | ~510 | ~9300 |
| Note: The spectral data are representative and may vary based on experimental conditions. The key trend is the significant red-shift with increasing solvent polarity. |
Applications in Research and Drug Development
The high sensitivity of amino-substituted benzaldehydes to their environment makes them powerful tools for probing complex biological systems.[4][6]
-
Probing Protein Binding Sites: When a solvatochromic dye binds to a hydrophobic pocket in a protein, the exclusion of water molecules leads to a significant decrease in local polarity.[5] This results in a hypsochromic (blue) shift and often an increase in fluorescence quantum yield, providing a clear signal of the binding event. This can be used in high-throughput screening assays to identify potential drug candidates that bind to a target protein.
-
Characterizing Drug-Membrane Interactions: Cell membranes possess a distinct polarity gradient, from the highly polar headgroup region to the non-polar lipid core. Solvatochromic probes can be used to study how drug molecules partition into and orient themselves within a lipid bilayer, providing critical insights into drug permeability and mechanism of action.[3][11]
-
Fluorescent Molecular Rotors: Certain amino-substituted benzaldehydes function as "molecular rotors."[12][13] In low-viscosity environments, intramolecular rotation provides a non-radiative decay pathway, quenching fluorescence. In viscous environments, such as within a cell membrane or a folded protein, this rotation is hindered, causing a dramatic increase in fluorescence intensity.[13][14] This property allows for the imaging of microviscosity in living cells, which is relevant to studying cellular aging and disease states.
Mandatory Visualization: Application in Membrane Polarity Sensing
Caption: A solvatochromic probe partitioning from an aqueous to a lipid environment.
Conclusion and Future Outlook
Amino-substituted benzaldehydes are versatile and highly informative solvatochromic probes. The direct correlation between their photophysical properties and the polarity of their environment, governed by well-understood principles of intramolecular charge transfer, allows for quantitative analysis of complex systems. The straightforward experimental methods for their characterization, coupled with their sensitivity, ensure their continued relevance in diverse fields. Future research will likely focus on synthesizing novel derivatives with enhanced brightness, photostability, and specific targeting moieties to create next-generation biosensors for advanced cellular imaging and diagnostics in drug development.
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes [mdpi.com]
- 10. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 12. A fluorescent molecular rotor for biomolecular imaging analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. WO2014051521A1 - Fluorescent molecular rotors - Google Patents [patents.google.com]
Methodological & Application
Knoevenagel Condensation with 4-[Methyl(phenyl)amino]benzaldehyde: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocol for performing the Knoevenagel condensation with 4-[Methyl(phenyl)amino]benzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document delves into the reaction mechanism, offers a detailed experimental protocol, and discusses the significance of this reaction in the synthesis of valuable organic compounds.
Introduction: The Significance of the Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base, to yield an α,β-unsaturated product.[1][3][4] This reaction is a cornerstone in the synthesis of a wide array of important molecules, including pharmaceuticals, natural products, polymers, and fine chemicals.[1][5][6] The versatility and typically mild reaction conditions make it a favored method for constructing complex molecular architectures.[1]
The use of this compound as the aldehyde component is of particular interest. The strong electron-donating nature of the tertiary amino group at the para position significantly influences the reactivity of the aldehyde and the properties of the resulting conjugated product. These products often exhibit interesting photophysical properties and are valuable intermediates in the synthesis of dyes, molecular probes, and biologically active compounds.
Reaction Mechanism: A Step-by-Step Look
The Knoevenagel condensation proceeds through a series of well-established steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[1][7]
-
Deprotonation of the Active Methylene Compound: A base, typically a weak amine like piperidine or pyridine, deprotonates the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized enolate ion.[1][7][8] The acidity of the methylene protons is due to the presence of two adjacent electron-withdrawing groups.
-
Nucleophilic Attack: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the this compound.[1][7] This step forms a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration, eliminating a molecule of water, to form the final α,β-unsaturated product.[7][9] This elimination is often facilitated by the reaction conditions, such as heating.
Two primary mechanistic pathways are generally considered, depending on the catalyst used:
-
Direct Enolate Pathway: A weak base directly deprotonates the active methylene compound to form the enolate.[10]
-
Iminium Ion Pathway: When a primary or secondary amine is used as a catalyst, it can first react with the aldehyde to form an iminium ion.[10][11] This iminium ion is a more potent electrophile than the aldehyde itself, thus accelerating the reaction.
Reaction Mechanism Diagram
A simplified representation of the Knoevenagel condensation mechanism.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the Knoevenagel condensation of this compound with malononitrile.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 211.26 | 1.0 | 211 mg |
| Malononitrile | 66.06 | 1.0 | 66 mg |
| Piperidine (Catalyst) | 85.15 | 0.1 | ~10 µL |
| Ethanol (Solvent) | 46.07 | - | 5 mL |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and chamber
-
UV lamp
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 211 mg) and malononitrile (1.0 mmol, 66 mg).
-
Solvent Addition: Add 5 mL of ethanol to the flask and stir the mixture at room temperature until the solids dissolve.
-
Catalyst Addition: Add a catalytic amount of piperidine (~10 µL, 0.1 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using thin-layer chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[10]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
A step-by-step visual guide to the experimental procedure.
Causality Behind Experimental Choices
-
Choice of Active Methylene Compound: Malononitrile is highly reactive due to the strong electron-withdrawing nature of the two nitrile groups, making the methylene protons very acidic. This allows the reaction to proceed under mild basic conditions.[2]
-
Choice of Catalyst: Piperidine, a secondary amine, is a commonly used and effective catalyst for the Knoevenagel condensation.[3][11] It is basic enough to deprotonate the active methylene compound but generally not so strong as to cause self-condensation of the aldehyde.[3]
-
Choice of Solvent: Ethanol is a good choice of solvent as it can dissolve the reactants and is relatively polar, which can help to stabilize the charged intermediates in the reaction.[12][13] Other polar protic or aprotic solvents can also be used.[9][12]
-
Reaction Temperature: Heating the reaction to reflux increases the reaction rate, leading to a shorter reaction time.[14] However, for highly reactive substrates, the reaction may proceed at room temperature.
Applications in Drug Development and Research
The products derived from the Knoevenagel condensation of this compound are valuable in various fields:
-
Pharmaceuticals: The α,β-unsaturated nitrile moiety is a common pharmacophore found in many biologically active molecules. These compounds have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[5]
-
Materials Science: The extended π-conjugated system of the products makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Dyes and Probes: The strong intramolecular charge transfer character, arising from the electron-donating amino group and the electron-withdrawing groups, often results in compounds with intense color and fluorescence, making them useful as dyes and fluorescent probes.
Conclusion
The Knoevenagel condensation of this compound is a robust and versatile reaction for the synthesis of highly functionalized α,β-unsaturated compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a wide range of valuable molecules for various applications in drug discovery, materials science, and beyond. This guide provides a solid foundation for the successful implementation of this important synthetic transformation.
References
- 1. purechemistry.org [purechemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis and Characterization of (E)-1-phenyl-3-(4-(methyl(phenyl)amino)phenyl)prop-2-en-1-one via Claisen-Schmidt Condensation
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a vital class of organic compounds, serving as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2] Their characteristic α,β-unsaturated ketone moiety confers a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making them a subject of intense research in drug discovery and development.[3][4][5][6] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, stands as the most prevalent and efficient method for chalcone synthesis.[1][7] This application note provides a comprehensive guide for the synthesis of a specific chalcone, (E)-1-phenyl-3-(4-(methyl(phenyl)amino)phenyl)prop-2-en-1-one, by the Claisen-Schmidt condensation of 4-[Methyl(phenyl)amino]benzaldehyde and acetophenone.
The presence of the 4-[Methyl(phenyl)amino] substituent on the benzaldehyde ring is of particular interest as the tertiary amine group can significantly influence the electronic properties and, consequently, the biological activity of the resulting chalcone. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol, mechanistic insights, and characterization data.
Reaction Mechanism
The Claisen-Schmidt condensation proceeds through a crossed aldol condensation mechanism.[8][9][10] The reaction is typically base-catalyzed, with sodium hydroxide or potassium hydroxide being common choices.[1][2] The key steps are as follows:
-
Enolate Formation: The base, typically a hydroxide ion, abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate ion.[8][11]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (this compound), which lacks α-hydrogens, to form an alkoxide intermediate.[8]
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to form the thermodynamically stable α,β-unsaturated ketone, the chalcone. This dehydration is driven by the formation of an extended conjugated system.[9]
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol
This protocol details the synthesis of (E)-1-phenyl-3-(4-(methyl(phenyl)amino)phenyl)prop-2-en-1-one.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in 30-50 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.[1]
-
Catalyst Addition: Cool the flask in an ice bath with continuous stirring. Prepare a solution of NaOH (2.0 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[1]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction time can range from 2 to 24 hours, depending on the reactivity of the substrates.[5][12] Formation of a precipitate often indicates product formation.
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 200 g of crushed ice.[1] Acidify the mixture with dilute HCl until it is neutral to litmus paper.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.[1]
-
Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.[13]
Caption: Experimental workflow for chalcone synthesis.
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Molar Eq. |
| This compound | C₁₄H₁₃NO | 211.26 | 1.0 |
| Acetophenone | C₈H₈O | 120.15 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 2.0 |
| Ethanol (95%) | C₂H₅OH | - | Solvent |
Characterization of (E)-1-phenyl-3-(4-(methyl(phenyl)amino)phenyl)prop-2-en-1-one
Expected Physicochemical Properties:
-
Appearance: Yellow crystalline solid.
-
Melting Point: To be determined experimentally. Chalcones typically have sharp melting points.
-
Solubility: Soluble in common organic solvents like dichloromethane, acetone, and ethyl acetate. Sparingly soluble in cold ethanol and insoluble in water.
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for confirming the structure of the synthesized chalcone. The key expected signals are:
-
Two doublets in the vinylic region (δ 7.0-8.0 ppm) corresponding to the α and β protons of the enone system. The large coupling constant (J ≈ 15-16 Hz) is characteristic of the trans (E) configuration.[10]
-
A singlet corresponding to the methyl protons of the N-methyl group.
-
A series of multiplets in the aromatic region corresponding to the protons of the two phenyl rings.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will further confirm the carbon framework.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
The molecular ion peak (M⁺) should correspond to the calculated molecular weight of C₂₂H₁₉NO (313.40 g/mol ).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive or insufficient catalyst. | Use fresh, high-purity NaOH or KOH. Ensure the correct molar equivalent is used. |
| Suboptimal reaction time or temperature. | Extend the reaction time and monitor by TLC. Gentle heating can be applied if necessary. | |
| Oily Product Instead of Solid | Impurities present. | Ensure the purity of starting materials. The product may require purification by column chromatography before recrystallization. |
| Difficulty in Recrystallization | Incorrect solvent or solvent volume. | Perform small-scale solvent screening to find an optimal recrystallization solvent. Use a minimal amount of hot solvent. |
Conclusion
The Claisen-Schmidt condensation provides a robust and straightforward method for the synthesis of (E)-1-phenyl-3-(4-(methyl(phenyl)amino)phenyl)prop-2-en-1-one. This application note offers a detailed protocol, mechanistic insights, and expected characterization data to guide researchers in the successful synthesis and verification of this and similar chalcone derivatives. The versatility of this reaction allows for the generation of a diverse library of chalcones for further investigation in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | C15H13NO | CID 5354071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [mdpi.com]
- 6. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | C16H11F3O | CID 6075420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes & Protocols: 4-[Methyl(phenyl)amino]benzaldehyde as a Versatile Building Block for Advanced Fluorescent Probes
Abstract
This technical guide provides an in-depth exploration of 4-[Methyl(phenyl)amino]benzaldehyde, a pivotal building block in the synthesis of sophisticated fluorescent probes. Its inherent electron-donating triphenylamine-like core makes it an exceptional scaffold for creating sensors that operate on principles such as Intramolecular Charge Transfer (ICT), demonstrating marked solvatochromism and sensitivity to microenvironmental changes like viscosity. We present the fundamental design principles, detailed synthetic protocols, characterization data, and a specific application protocol for a viscosity-sensitive probe derived from this aldehyde, intended to equip researchers with the knowledge to leverage this compound in their own discovery and development workflows.
Introduction: The Power of a "Push-Pull" Architecture
The rational design of fluorescent probes is a cornerstone of modern chemical biology and materials science. Probes built on a "push-pull" architecture, featuring an electron-donating group (donor) and an electron-withdrawing group (acceptor) linked by a π-conjugated system, are of particular interest. This configuration facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the surrounding environment.
This compound is an exemplary donor building block. The nitrogen atom's lone pair of electrons is delocalized across the phenyl rings, creating a potent electron-donating system. The aldehyde group, while only weakly electron-withdrawing, serves as a versatile synthetic handle for the introduction of stronger acceptor moieties through straightforward and high-yielding chemical reactions, most notably the Knoevenagel condensation. Probes derived from this scaffold are thus primed for applications in sensing solvent polarity, viscosity, and the presence of specific analytes that can modulate the ICT process.
Key Attributes of this compound:
-
Strong Electron-Donating Core: The N-methyl-N-phenylamino group provides significant electron density to the π-system.
-
Synthetic Versatility: The aldehyde functional group is a reactive site for C-C bond formation, allowing for the facile installation of various electron-accepting units.
-
Inherent Photophysical Properties: Serves as the foundation for probes exhibiting solvatochromism, where fluorescence emission color changes with solvent polarity, and viscosity sensitivity, where fluorescence is enhanced in more viscous environments.
Core Concepts in Probe Design
The utility of probes derived from this compound is rooted in well-understood photophysical mechanisms.
Intramolecular Charge Transfer (ICT) and Solvatochromism
Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating amino end, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-accepting end. This creates an excited state with a significantly larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient around this new, larger dipole, stabilizing the excited state and lowering its energy. This energy reduction results in a red-shift (a shift to longer wavelengths) of the fluorescence emission. This dependence of emission wavelength on solvent polarity is known as solvatochromism .[1][2]
Viscosity Sensing via Restricted Intramolecular Rotation (RIR)
Many ICT probes, particularly those with rotatable single bonds within their conjugated system, have a non-radiative decay pathway available in low-viscosity environments. The molecule can twist and contort in the excited state, dissipating energy as heat instead of light. However, in a viscous medium, this intramolecular rotation is hindered. The restriction of this non-radiative decay channel forces the molecule to relax via fluorescence, leading to a dramatic increase in quantum yield and a "turn-on" of bright emission.[3][4] This mechanism is a cornerstone of "molecular rotor" viscosity probes.
Aggregation-Induced Emission (AIE)
While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), some molecules, particularly those with propeller-like structures, exhibit the opposite effect: Aggregation-Induced Emission (AIE) . In dilute solutions, these molecules are non-emissive due to active intramolecular rotations that provide non-radiative decay pathways. When the molecules aggregate, these rotations are physically restricted, blocking the non-radiative channels and forcing the molecules to emit light.[5][6] While the primary focus of this note is on ICT-based viscosity sensing, the triphenylamine-like core of this compound can be incorporated into larger structures designed to exploit the AIE phenomenon.
Synthesis and Characterization
Synthesis of the Building Block: this compound
The most common and efficient method for synthesizing the title compound is the Vilsmeier-Haack reaction . This reaction formylates electron-rich aromatic compounds. The starting material is N-methyl-N-phenylaniline, which is reacted with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.
Characterization of this compound
Proper characterization is crucial to confirm the identity and purity of the starting material before proceeding to probe synthesis.
| Technique | Expected Observations |
| ¹H NMR | Aldehydic proton (~9.8 ppm, singlet), aromatic protons in the 6.8-7.8 ppm range, N-methyl protons (~3.4 ppm, singlet). The aromatic region will show splitting patterns consistent with a 1,4-disubstituted ring and a monosubstituted ring. |
| ¹³C NMR | Carbonyl carbon (~191 ppm), aromatic carbons (110-155 ppm), N-methyl carbon (~40 ppm).[5][6] |
| IR Spectroscopy | Strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹), C-H stretches for the aldehyde (~2720 and ~2820 cm⁻¹), C-N stretch (~1350 cm⁻¹), and aromatic C=C stretches (~1600 and ~1500 cm⁻¹).[7][8] |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight (C₁₄H₁₃NO = 211.26 g/mol ). |
Protocol: Synthesis of a Viscosity-Sensitive Probe (Visco-MPA)
Here, we detail the synthesis of (E)-2-(4-(methyl(phenyl)amino)benzylidene)malononitrile, a representative ICT-based molecular rotor we will refer to as Visco-MPA . This is achieved via a piperidine-catalyzed Knoevenagel condensation.[9][10]
Caption: Synthetic workflow for the Visco-MPA fluorescent probe.
Materials:
-
This compound (1.0 mmol, 211.3 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Absolute Ethanol (20 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol) and malononitrile (1.1 mmol).
-
Solvation: Add 20 mL of absolute ethanol to the flask.
-
Catalysis: Add a catalytic amount of piperidine (~10 µL) to the mixture. The addition of a weak base like piperidine is crucial as it is strong enough to deprotonate the active methylene compound (malononitrile) to form the nucleophilic enolate without causing self-condensation of the aldehyde.[9]
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate as a brightly colored solid. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure Visco-MPA probe as a crystalline solid.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application: Viscosity Sensing in Live Cells
The synthesized Visco-MPA probe can be used to visualize changes in intracellular viscosity. The following protocol is a guideline for imaging viscosity changes in HeLa cells.
Photophysical Properties of Visco-MPA
The probe is expected to exhibit strong positive solvatochromism and fluorogenic viscosity sensitivity.
| Solvent | Polarity (ET(30)) | Viscosity (cP at 20°C) | Abs. Max (λabs, nm) | Em. Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Toluene | 33.9 | 0.59 | ~420 | ~510 | ~90 | Moderate |
| Dichloromethane | 40.7 | 0.44 | ~435 | ~560 | ~125 | Low |
| Acetonitrile | 45.6 | 0.37 | ~430 | ~580 | ~150 | Very Low |
| Ethanol | 51.9 | 1.20 | ~432 | ~595 | ~163 | Low |
| Methanol/Glycerol (50:50) | - | ~60 | ~435 | ~565 | ~130 | High |
| Methanol/Glycerol (10:90) | - | ~600 | ~438 | ~560 | ~122 | Very High |
| Note: These are representative expected values based on similar compounds. Actual values must be determined experimentally.[11][12] |
Protocol: Live Cell Imaging of Viscosity
This protocol provides a method to induce viscosity changes in HeLa cells and visualize them using the Visco-MPA probe. Nystatin is used to induce an increase in intracellular viscosity.[13]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Visco-MPA stock solution (1 mM in DMSO)
-
Nystatin stock solution (10 mM in DMSO)
-
Confocal microscope with appropriate filter sets (e.g., 405 nm or 440 nm excitation)
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture in DMEM with 10% FBS at 37 °C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading: Prepare a working solution of Visco-MPA at 5 µM in serum-free DMEM. Remove the culture medium from the cells, wash once with PBS, and add the Visco-MPA working solution. Incubate for 30 minutes at 37 °C.
-
Baseline Imaging: Wash the cells twice with PBS to remove excess probe. Add fresh DMEM or imaging buffer. Image the cells using a confocal microscope. The expected weak fluorescence is due to the low viscosity of the normal cytoplasm. (e.g., Excitation: 405 nm, Emission: 500-600 nm).
-
Inducing Viscosity Change: Treat one set of cells with Nystatin (e.g., final concentration of 30 µM) for 30 minutes to increase intracellular viscosity. A control group should be treated with an equivalent amount of DMSO. The rationale for using Nystatin is its ability to alter membrane fluidity and ion flux, leading to cellular stress responses that include an increase in cytoplasmic viscosity.[13]
-
Post-Treatment Imaging: After incubation, image both the Nystatin-treated and control cells under the same conditions as the baseline imaging.
-
Analysis: Compare the fluorescence intensity between the control and Nystatin-treated cells. A significant increase in fluorescence intensity in the treated cells indicates an increase in intracellular viscosity, demonstrating the utility of Visco-MPA as a molecular rotor for bioimaging.[14]
Conclusion and Future Outlook
This compound is a powerful and accessible starting material for the development of environmentally sensitive fluorescent probes. The straightforward synthesis of both the building block and its derivatives, combined with the profound and predictable photophysical responses of the resulting probes, makes it an invaluable tool for the research community. The principles and protocols outlined in this guide demonstrate a clear pathway from rational design to practical application in live-cell imaging. Future work can expand upon this scaffold by introducing targeting moieties for specific organelles or by incorporating it into more complex systems for multiplexed sensing, further cementing its role in advancing our understanding of complex biological and chemical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]
- 3. Synthesis and Properties of Red-Emitting Fluorescence Probe for Viscosity Detection [yyhx.ciac.jl.cn]
- 4. Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 11. Fluorescent aryl naphthalene dicarboximides with large Stokes shifts and strong solvatochromism controlled by dynamics and molecular geometry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a one-step synthesized red emission fluorescent probe for sensitive detection of viscosity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A HPQ-based far-red fluorescent probe for monitoring viscosity in mice model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-[Methyl(phenyl)amino]benzaldehyde in Dye Synthesis
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4-[Methyl(phenyl)amino]benzaldehyde as a Chromophore Precursor
This compound is a pivotal intermediate in the synthesis of a diverse array of dyes.[1] Its molecular architecture, featuring a tertiary amino group acting as a potent electron donor para to an electron-withdrawing aldehyde functionality, establishes a classic "push-pull" system. This electronic arrangement is fundamental to the generation of color, rendering the molecule a valuable building block for various chromophores. The tertiary amine, with both methyl and phenyl substituents, offers steric and electronic modulation compared to simpler dialkylaminobenzaldehydes, influencing the spectroscopic properties of the resulting dyes.[2]
These structural characteristics facilitate its application in the synthesis of several important classes of dyes, including:
-
Triarylmethane Dyes: These are brilliant and intensely colored dyes. The aldehyde group of this compound serves as a key electrophilic center for the formation of the central methane carbon.
-
Styryl Dyes: Formed through condensation reactions with active methylene compounds, these dyes are known for their fluorescent properties and applications in imaging and as sensitizers in solar cells.[3]
-
Solvatochromic Dyes: The inherent intramolecular charge-transfer character of molecules derived from this aldehyde often leads to solvatochromism, where the color of the dye changes with the polarity of the solvent.[4][5] This property is valuable for creating chemical sensors and probes.
This document provides detailed insights and experimental protocols for the synthesis of representative dyes from this compound, aimed at researchers in organic synthesis, materials science, and medicinal chemistry.
I. Synthesis of Triarylmethane Dyes: The Case of a Crystal Violet Analogue
Triarylmethane dyes are characterized by a central carbon atom bonded to three aromatic rings. The synthesis of a Crystal Violet analogue from this compound exemplifies a common synthetic strategy involving electrophilic aromatic substitution. In this process, the aldehyde condenses with two equivalents of an electron-rich aromatic compound, such as N,N-dimethylaniline, followed by oxidation.
A more versatile and controlled approach involves a Grignard reaction, which is detailed below. This method allows for the stepwise construction of the triarylmethyl cation, the chromophoric core of the dye.[6][7]
Rationale Behind the Grignard-based Protocol
The Grignard synthesis offers a robust method for forming the carbon-carbon bonds necessary to construct the triarylmethane scaffold.[8][9] The reaction of an aryl Grignard reagent with an ester, such as diethyl carbonate, provides a convergent route to the symmetrical triarylmethane core.[7] Subsequent acidic workup and oxidation generate the intensely colored dye. Anhydrous conditions are critical for the success of the Grignard reaction, as any moisture will quench the highly reactive organometallic intermediate.[8]
Experimental Protocol: Synthesis of a Symmetrical Triarylmethane Dye
This protocol outlines the synthesis of a symmetrical triarylmethane dye analogous to Crystal Violet, using this compound as a conceptual starting point for one of the aryl rings. For a direct synthesis, one could react the Grignard reagent of an appropriate N-methyl-N-phenylaniline derivative with a carbonyl compound. The following is a well-established procedure for a related dye that illustrates the key steps.[6]
Step 1: Formation of the Grignard Reagent
-
Preparation: All glassware (a 250 mL round-bottom flask, reflux condenser, and magnetic stir bar) must be thoroughly dried in an oven and assembled while hot to prevent atmospheric moisture contamination.[8]
-
Reagents: To the flask, add magnesium turnings (0.80 g) and a small crystal of iodine. The iodine helps to initiate the reaction by etching the magnesium surface.
-
Reaction Initiation: Add 45 mL of anhydrous tetrahydrofuran (THF) and 5.0 g of 4-bromo-N,N-dimethylaniline.
-
Reflux: Gently heat the mixture to reflux for 30 minutes. The initial dark color will fade to a grayish solution, characteristic of a Grignard reagent.[8]
Step 2: Reaction with Diethyl Carbonate
-
Cooling: Cool the Grignard reagent solution to room temperature using an ice-water bath.
-
Addition: In a separate flask, dissolve 0.49 g of diethyl carbonate in 5 mL of anhydrous THF. Add this solution in one portion to the cooled Grignard reagent.[6]
-
Reflux: Warm the reaction mixture to reflux for an additional 5 minutes.[6]
Step 3: Hydrolysis and Dye Formation
-
Cooling: Cool the reaction mixture again to room temperature.
-
Acidification: Slowly add 15 mL of a 10% aqueous hydrochloric acid solution. This step is exothermic and will neutralize any remaining magnesium.[6] The mixture will turn a muddy purple color.
Step 4: Dye Application (Qualitative)
-
Dyeing: Immerse a piece of cotton cloth into the resulting mixture for at least one minute.
-
Rinsing: Remove the cloth and rinse it under running water. A bright, intensely colored fabric should result.[6]
II. Synthesis of Styryl Dyes via Knoevenagel Condensation
Styryl dyes are formed by the condensation of an aromatic aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[10][11] The Knoevenagel condensation is a classic and efficient method for this transformation.[11] this compound is an excellent substrate for this reaction due to the electron-donating nature of the amino group, which enhances the reactivity of the aldehyde.
Mechanistic Insight into the Knoevenagel Condensation
The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product, the styryl dye.[11]
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for Styryl Dye Synthesis.
Experimental Protocol: Synthesis of a Styryl Dye
This protocol describes the synthesis of a styryl dye by reacting this compound with malononitrile.
-
Reactant Mixture: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of malononitrile in ethanol.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.1 equivalents) of piperidine to the solution.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Spectroscopic Properties and Solvatochromism
The resulting styryl dyes are often highly colored and may exhibit fluorescence. A key feature to investigate is their solvatochromism.[12] The absorption and emission spectra of the dye should be recorded in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol).
Table 1: Expected Solvatochromic Shift in a Styryl Dye
| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) | Color Observation |
| Toluene | 2.4 | Lower Wavelength | Yellow-Orange |
| Dichloromethane | 9.1 | Intermediate Wavelength | Orange-Red |
| Ethanol | 24.6 | Higher Wavelength | Red |
| Acetonitrile | 37.5 | Higher Wavelength | Red-Magenta |
Note: The λmax values are illustrative. A positive solvatochromic effect (bathochromic shift with increasing solvent polarity) is generally expected for such push-pull dyes.[12][13]
III. Characterization of Synthesized Dyes
Thorough characterization is essential to confirm the structure and purity of the synthesized dyes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[14]
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups in the molecule. For styryl dyes, the disappearance of the aldehyde C=O stretch and the appearance of a C=C double bond stretch are indicative of a successful reaction.[15]
-
UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax) and the molar absorptivity of the dye. This is also the primary technique for studying solvatochromism.[16]
IV. Applications and Future Directions
The dyes synthesized from this compound have potential applications in various fields:
-
Textile Industry: As disperse dyes for synthetic fibers like polyester.[15]
-
Materials Science: For the development of nonlinear optical materials and organic light-emitting diodes (OLEDs).
-
Biotechnology and Medicine: As fluorescent probes for bio-imaging and as photosensitizers in photodynamic therapy.[17]
Future research could focus on modifying the structure of this compound to fine-tune the properties of the resulting dyes. For instance, introducing different alkyl or aryl groups on the nitrogen atom can alter the electron-donating strength and steric hindrance, thereby influencing the color, solubility, and binding properties of the final dye.[18]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajol.info [ajol.info]
- 13. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. iosrjournals.org [iosrjournals.org]
- 16. isca.me [isca.me]
- 17. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
The Versatile Role of 4-[Methyl(phenyl)amino]benzaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Benzaldehyde Derivative
In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the synthesis of a vast array of therapeutic agents. Among its numerous derivatives, 4-[Methyl(phenyl)amino]benzaldehyde, also known as 4-(N-methylanilino)benzaldehyde, presents a unique structural motif with significant potential for drug discovery and development. This aromatic aldehyde incorporates a tertiary amine, specifically a methylphenylamino group, at the para position. This substitution pattern imparts distinct electronic properties to the molecule, rendering the aromatic ring electron-rich and influencing the reactivity of the aldehyde functionality. These characteristics make this compound a highly valuable and versatile building block for the synthesis of diverse bioactive molecules.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound in medicinal chemistry. We will delve into its role as a key synthetic intermediate, providing detailed protocols for the synthesis of important classes of bioactive compounds, including Schiff bases, chalcones, and pyrimidines. The rationale behind its use and the potential therapeutic implications of the resulting derivatives will be discussed, grounded in established chemical principles and supported by relevant literature.
Core Applications in Medicinal Chemistry: A Versatile Synthetic Platform
The utility of this compound in medicinal chemistry stems from its ability to participate in a variety of chemical transformations, leading to the construction of complex molecular architectures. The electron-donating nature of the methylphenylamino group enhances the nucleophilicity of the aromatic ring and modulates the reactivity of the aldehyde group, making it a suitable substrate for several key reactions.
Synthesis of Schiff Bases: Accessing a Privileged Pharmacophore
Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. The formation of a Schiff base through the condensation of an aldehyde with a primary amine is a robust and straightforward reaction. This compound serves as an excellent starting material for the synthesis of a diverse library of Schiff bases. The resulting compounds, incorporating the 4-[methyl(phenyl)amino]phenyl moiety, are of significant interest for exploring structure-activity relationships (SAR). While specific studies on Schiff bases derived from this compound are not extensively documented, the antimicrobial activities of Schiff bases derived from structurally similar N,N-dialkylaminobenzaldehydes have been reported, suggesting a promising avenue for investigation.[1][2][3]
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol outlines a general procedure for the condensation reaction between this compound and a primary amine to yield the corresponding Schiff base.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, aminothiazole)
-
Ethanol or Methanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Amine Addition: To this solution, add 1.0 equivalent of the desired primary amine.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC. Reaction times can vary from 2 to 8 hours depending on the reactivity of the amine.
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching frequency in the IR spectrum (typically around 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.[4]
Caption: Workflow for the synthesis of a Schiff base.
Knoevenagel Condensation: Constructing Carbon-Carbon Bonds for Bioactive Scaffolds
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is widely used in the synthesis of a variety of medicinally important compounds, including chalcones and other α,β-unsaturated systems. This compound is an ideal substrate for the Knoevenagel condensation, leading to the formation of derivatives with extended conjugation, which often correlates with biological activity.
Protocol 2: General Protocol for Knoevenagel Condensation
This protocol describes a general method for the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC apparatus
-
Rotary evaporator
-
Recrystallization or column chromatography supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the active methylene compound in a suitable solvent.
-
Catalyst Addition: Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Aldehyde Addition: To this mixture, add 1.0 equivalent of this compound.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: Characterize the purified product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and MS) to confirm its structure.
Caption: Knoevenagel Condensation Workflow.
Synthesis of Chalcones and their Heterocyclic Derivatives: A Gateway to Diverse Bioactivities
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of natural and synthetic compounds that serve as precursors for the synthesis of various flavonoids and other heterocyclic systems.[5][6][7][8] They exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7] The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone. This compound can be reacted with various acetophenones to generate a library of chalcones with the 4-[methyl(phenyl)amino]phenyl moiety.
These chalcones can then be used as versatile intermediates for the synthesis of a variety of bioactive heterocyclic compounds, such as pyrimidines, pyrazolines, and isoxazoles.[9][10][11][12][13] For example, the reaction of a chalcone with guanidine hydrochloride can yield aminopyrimidine derivatives, a scaffold present in numerous approved drugs.
Protocol 3: Two-Step Synthesis of 2-Amino-4,6-diarylpyrimidines
This protocol details the synthesis of a chalcone from this compound and a substituted acetophenone, followed by its conversion to a 2-aminopyrimidine derivative.
Step 1: Synthesis of Chalcone
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Ethanol
-
Sodium hydroxide (aqueous solution, e.g., 10%)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reactant Solution: In a beaker, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide with vigorous stirring.
-
Reaction: Continue stirring at room temperature for several hours. The formation of a solid precipitate indicates product formation.
-
Isolation and Purification: Collect the chalcone product by filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The product can be purified by recrystallization.
Step 2: Synthesis of 2-Aminopyrimidine
Materials:
-
Synthesized chalcone
-
Guanidine hydrochloride
-
Sodium ethoxide or sodium hydroxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve the chalcone (1.0 equivalent) and guanidine hydrochloride (1.0-1.2 equivalents) in absolute ethanol.
-
Base Addition: Add a solution of sodium ethoxide in ethanol or an aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification and Characterization: Purify the crude 2-aminopyrimidine derivative by recrystallization and characterize its structure using appropriate spectroscopic techniques.
Caption: Two-Step Pyrimidine Synthesis Workflow.
Potential Therapeutic Applications and Future Directions
The derivatives of this compound hold significant promise in various therapeutic areas. Based on the known biological activities of structurally related compounds, the following areas are of particular interest for future research:
| Derivative Class | Potential Therapeutic Application | Rationale and Supporting Evidence |
| Schiff Bases | Antimicrobial Agents | The imine functionality is a key pharmacophore for antimicrobial activity. Schiff bases of other N,N-dialkylaminobenzaldehydes have shown efficacy against various bacterial and fungal strains.[1][2][3] |
| Chalcones | Anticancer Agents | Chalcones are known to possess cytotoxic and antitumor properties. The electron-donating 4-[methyl(phenyl)amino] group may enhance activity.[6][7] |
| Anti-inflammatory Agents | Many chalcone derivatives exhibit anti-inflammatory effects. | |
| Pyrimidines | Kinase Inhibitors | The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. |
| Antiviral Agents | Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy. Novel non-nucleoside pyrimidine derivatives are also being explored. | |
| Aldehyde Dehydrogenase (ALDH) Inhibitors | Cancer Therapy | Analogues of 4-(dialkylamino)benzaldehydes are known inhibitors of ALDH, an enzyme overexpressed in certain cancer stem cells.[14] |
The exploration of this compound as a building block in combinatorial chemistry and high-throughput screening campaigns could lead to the discovery of novel hit compounds for a variety of disease targets. Further derivatization and optimization of the lead compounds generated from this versatile scaffold could pave the way for the development of new and effective therapeutic agents.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic and structural features make it an ideal starting material for the synthesis of a wide range of bioactive compounds, including Schiff bases, chalcones, and various heterocyclic systems. The protocols provided in this document offer a practical guide for researchers to explore the synthetic potential of this compound. While the full therapeutic potential of derivatives of this compound is yet to be fully elucidated, the existing literature on analogous compounds strongly suggests that it is a promising scaffold for the discovery of new drugs. Future research in this area is warranted and is anticipated to yield exciting new developments in the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. researchgate.net [researchgate.net]
- 8. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. growingscience.com [growingscience.com]
- 12. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Alchemist's Companion: 4-[Methyl(phenyl)amino]benzaldehyde in Pharmaceutical Synthesis
Introduction: The Unsung Hero of Heterocyclic Synthesis
In the intricate tapestry of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, play a pivotal role as versatile intermediates. 4-[Methyl(phenyl)amino]benzaldehyde is one such unsung hero. Its unique structure, featuring an electron-rich aromatic ring activated by a tertiary amino group, makes it a prime candidate for a variety of chemical transformations, most notably in the construction of complex heterocyclic scaffolds that form the core of numerous therapeutic agents. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into its efficient synthesis via the Vilsmeier-Haack reaction and explore its strategic application in the synthesis of a key precursor to the widely-used antihypertensive drug, Telmisartan.
Part 1: Synthesis of this compound via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic compounds.[1] It offers a direct and efficient route to introduce a formyl group onto an aromatic ring, a critical step in the synthesis of many pharmaceutical intermediates.[1] The reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then attacks the activated aromatic substrate, in our case N-methylaniline, leading to the formation of an iminium salt which, upon hydrolysis, yields the desired aldehyde.[2]
Reaction Mechanism Workflow
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Methylaniline | 107.15 | 10.7 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 16.9 g (10.2 mL) | 0.11 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 10 g | - |
| Hexane | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (50 mL).
-
Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (10.2 mL, 0.11 mol) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
Addition of Substrate: After the addition of POCl₃ is complete, continue stirring the mixture at 0 °C for another 15 minutes. Then, add N-methylaniline (10.7 g, 0.1 mol) dropwise via the dropping funnel over 20 minutes.
-
Reaction Progression: After the addition of N-methylaniline, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford this compound as a yellow solid.
Expected Yield: 70-80%
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Application in the Synthesis of a Telmisartan Precursor
Telmisartan is a potent and widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[3][4] Its complex bis-benzimidazole structure presents a significant synthetic challenge. This compound serves as a valuable precursor for the construction of one of the benzimidazole rings in a convergent synthesis approach. The following protocol outlines a proposed, scientifically sound method for the synthesis of a key diarylmethane intermediate, which can then be further elaborated to Telmisartan.
Synthetic Strategy Workflow
This strategy involves a reductive amination followed by a cyclization to form the benzimidazole ring, a common method in heterocyclic chemistry.
References
Application Note: High-Sensitivity HPLC Analysis of Primary and Secondary Amines Using 4-[Methyl(phenyl)amino]benzaldehyde as a Pre-Column Derivatizing Agent
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of primary and secondary amines using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The method is based on a pre-column derivatization reaction with 4-[Methyl(phenyl)amino]benzaldehyde. This reagent reacts with primary and secondary amines to form stable, chromophoric Schiff base derivatives, significantly enhancing their detectability. This document provides a detailed protocol for the derivatization procedure and the subsequent HPLC analysis, making it a valuable resource for researchers, scientists, and drug development professionals working with amine-containing compounds.
Introduction: The Rationale for Derivatization
The quantitative analysis of amines is of paramount importance in diverse fields such as pharmaceutical sciences, environmental analysis, and biochemistry. However, many aliphatic amines and amino acids lack a native chromophore, rendering their direct detection by HPLC with UV-Vis spectrophotometry difficult, especially at low concentrations.[1][2] To overcome this limitation, pre-column derivatization is a widely adopted strategy.[1][2] This technique involves the chemical modification of the analyte to introduce a chromophoric or fluorophoric tag, thereby enhancing its molar absorptivity and improving detection sensitivity.[2]
This compound serves as an effective derivatizing agent for both primary and secondary amines. The aldehyde functional group reacts with the amine to form a Schiff base, a compound containing a carbon-nitrogen double bond (imine).[1][3] The resulting derivative incorporates the highly conjugated system of the this compound moiety, leading to strong UV absorbance and enabling sensitive detection.
Principle of the Derivatization Reaction
The derivatization of amines with this compound is a nucleophilic addition-elimination reaction that results in the formation of a Schiff base (an imine). The reaction is typically acid-catalyzed.[1][3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond of the Schiff base.
The general mechanism for the formation of a Schiff base is a reversible reaction.[3] The reaction rate is influenced by pH; it is generally fastest in a mildly acidic environment (around pH 5).[1] At very low pH, the amine becomes protonated and non-nucleophilic, inhibiting the reaction. Conversely, at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[1]
Figure 1: General workflow of the Schiff base formation between an amine and this compound.
Experimental Protocols
Materials and Reagents
-
Derivatizing Reagent: this compound (CAS: 55489-38-8)
-
Analytes: Amine standards (e.g., aliphatic amines, amino acids)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Acid Catalyst: Glacial Acetic Acid or Formic Acid
-
Buffer (for pH adjustment): Acetate buffer or Phosphate buffer
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Safety Precautions
-
This compound and its derivatives may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.[4][5][6][7][8]
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of amine standards (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the reaction solvent to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation will be matrix-dependent. For biological samples, protein precipitation followed by centrifugation or solid-phase extraction (SPE) may be necessary to remove interferences.
Derivatization Protocol
The following is a general protocol that may require optimization depending on the specific amine being analyzed.
-
Reaction Mixture Preparation: In a clean microcentrifuge tube or autosampler vial, add:
-
100 µL of the amine standard or sample solution.
-
200 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
10 µL of glacial acetic acid as a catalyst.
-
-
Reaction Incubation: Tightly cap the vial and vortex briefly. Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.
-
Reaction Termination: After incubation, cool the reaction mixture to room temperature. The reaction is generally stable, but for some analytes, it may be beneficial to proceed directly to HPLC analysis.
-
Final Preparation for Injection: If necessary, dilute the derivatized sample with the mobile phase to bring the concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Figure 2: Step-by-step workflow for the derivatization of amines with this compound.
HPLC Method and Parameters
The following HPLC parameters are provided as a starting point and may require optimization for specific applications.
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV-Vis detector |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid |
| Gradient Elution | Start with a lower percentage of Mobile Phase B, and gradually increase to elute the more hydrophobic derivatives. A typical gradient might be: 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 30% B (re-equilibration). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | The optimal wavelength should be determined by acquiring the UV-Vis spectrum of the derivatized amine. Based on the structure, a wavelength in the range of 300-380 nm is expected to provide good sensitivity.[9] |
Data Analysis and Quantitation
-
Identification: The derivatized amines are identified based on their retention times compared to the derivatized standards.
-
Quantitation: A calibration curve is constructed by plotting the peak area of the derivatized amine standards against their known concentrations. The concentration of the amine in the sample is then determined by interpolating its peak area on the calibration curve.
Method Validation Considerations
For use in regulated environments, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no peak for the derivative | Incomplete derivatization reaction. | Optimize reaction time, temperature, and catalyst concentration. Ensure the pH of the reaction mixture is appropriate. |
| Degradation of the derivatizing reagent. | Prepare fresh reagent solution daily. Store the reagent protected from light and moisture. | |
| Poor peak shape (tailing or fronting) | Interaction of the analyte with active sites on the column. | Use a well-endcapped C18 column. Adjust the mobile phase pH. |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Variable retention times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Extraneous peaks | Impurities in the sample or reagents. | Use high-purity reagents and solvents. Incorporate a sample cleanup step (e.g., SPE). |
| Side reactions during derivatization. | Optimize reaction conditions to minimize side product formation. |
Conclusion
The use of this compound as a pre-column derivatizing agent offers a reliable and sensitive method for the HPLC analysis of primary and secondary amines. The formation of a stable, chromophoric Schiff base derivative allows for enhanced detection using standard UV-Vis detectors. The protocols and methods outlined in this application note provide a solid foundation for researchers to develop and validate analytical procedures for a wide range of amine-containing compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. This compound | 55489-38-8 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reductive Amination Using 4-[Methyl(phenyl)amino]benzaldehyde
Abstract
This comprehensive guide details the application of 4-[Methyl(phenyl)amino]benzaldehyde in reductive amination, a cornerstone reaction in modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. Reductive amination offers a controlled and efficient pathway to synthesize secondary and tertiary amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides a robust, step-by-step protocol for the synthesis of a tertiary amine, specifically N-benzyl-1-(4-(methyl(phenyl)amino)phenyl)methanamine, via a one-pot reaction. The causality behind experimental choices, including the selection of a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is thoroughly explained. Furthermore, this guide includes a mechanistic overview, reaction monitoring techniques, purification strategies, and essential safety precautions, designed to be a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and a primary or secondary amine.[1] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ to the corresponding amine. A key advantage of this method over direct alkylation of amines with alkyl halides is the significant reduction of overalkylation, leading to cleaner reactions and higher yields of the desired product.
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has emerged as a reagent of choice for this transformation due to its mild nature and remarkable selectivity.[1] Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde, NaBH(OAc)₃ is less reactive towards carbonyls under neutral or weakly acidic conditions, thus favoring the reduction of the more electrophilic iminium ion.
This compound is a versatile building block in organic synthesis. Its structure incorporates an electron-donating tertiary amino group para to the aldehyde functionality, which can influence the reactivity of the carbonyl group and the properties of the resulting products. This application note will focus on a detailed protocol for the reductive amination of this compound with a primary amine, using benzylamine as a representative example, to yield a sterically hindered tertiary amine.
Mechanism and Scientific Rationale
The reductive amination reaction proceeds in two main stages within a single pot:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of this compound. This forms a transient hemiaminal intermediate. Under the slightly acidic conditions that can be generated by the reagents or by the addition of a catalytic amount of acid, the hemiaminal readily eliminates a molecule of water to form a protonated imine, known as an iminium ion. The formation of the iminium ion is a reversible equilibrium process.
-
Hydride Reduction: Sodium triacetoxyborohydride then acts as a hydride (H⁻) donor, selectively reducing the electrophilic carbon of the iminium ion. The steric bulk and attenuated reactivity of NaBH(OAc)₃, compared to other borohydrides, prevent significant reduction of the starting aldehyde. This selective reduction of the iminium ion drives the equilibrium of the first stage towards product formation, resulting in the desired tertiary amine.
The choice of an aprotic solvent like dichloromethane (DCM) is crucial. Protic solvents such as methanol or ethanol can react with NaBH(OAc)₃, leading to its decomposition and reduced efficiency. Dichloromethane is an excellent solvent for the reactants and does not interfere with the reducing agent.
Caption: General mechanism of reductive amination.
Experimental Protocol
This protocol describes the synthesis of N-benzyl-1-(4-(methyl(phenyl)amino)phenyl)methanamine from this compound and benzylamine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₁₄H₁₃NO | 211.26 | 1.0 | 211 mg |
| Benzylamine | C₇H₉N | 107.15 | 1.1 | 118 mg (120 µL) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 318 mg |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 10 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | ~20 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glassware for workup and purification
Reaction Setup and Procedure
Caption: Experimental workflow for reductive amination.
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (211 mg, 1.0 mmol).
-
Solvent and Amine Addition: Add anhydrous dichloromethane (10 mL) to the flask. The flask is then sealed with a septum and purged with nitrogen. Add benzylamine (120 µL, 1.1 mmol) to the stirring solution via syringe.
-
Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion. Caution: NaBH(OAc)₃ is moisture-sensitive.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 20:80 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Workup - Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (~10 mL). Stir for 10-15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tertiary amine.
Expected Results & Characterization
The expected product, N-benzyl-1-(4-(methyl(phenyl)amino)phenyl)methanamine, should be obtained as an oil or a low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) would be approximately: 7.40-7.20 (m, 10H, aromatic protons from benzyl and phenyl groups), 7.10 (d, 2H, aromatic protons), 6.70 (d, 2H, aromatic protons), 4.60 (s, 2H, benzylic CH₂), 3.80 (s, 2H, benzylic CH₂), 3.00 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm) would be approximately: 148.0, 140.0, 130.0, 129.0, 128.5, 128.0, 127.0, 113.0 (aromatic carbons), 54.0 (benzylic CH₂), 53.0 (benzylic CH₂), 40.0 (N-CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₂₁H₂₂N₂ [M+H]⁺: 303.18, found ~303.2.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive reducing agent (decomposed by moisture).- Insufficient reaction time. | - Use fresh, anhydrous NaBH(OAc)₃. Handle it quickly in a dry environment.- Allow the reaction to stir for a longer period, monitoring by TLC. Gentle heating (to ~40 °C) can sometimes be beneficial. |
| Low Yield | - Incomplete iminium ion formation.- Loss of product during workup. | - A catalytic amount of acetic acid can be added to promote iminium ion formation, especially with less reactive amines or aldehydes.- Ensure complete extraction and careful handling during concentration. |
| Presence of Side Products | - Reduction of the starting aldehyde.- Dialkylation of the primary amine. | - This is less common with NaBH(OAc)₃ but can occur if the reagent is of poor quality or if the reaction is run at elevated temperatures for extended periods.- Use a slight excess of the primary amine to minimize the formation of the dialkylated product. |
| Difficulty in Purification | - Product is very polar or non-polar. | - Adjust the polarity of the eluent for column chromatography. For very polar amines, a small amount of triethylamine can be added to the eluent to prevent streaking on the silica gel. For non-polar products, use a less polar eluent system. |
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
This compound: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Benzylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[2][3] Handle with extreme care.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Water-reactive. In contact with water, it releases flammable gases.[4][5] Causes serious eye damage and skin irritation. May cause respiratory irritation.[4] It should be handled under an inert atmosphere and stored in a dry place.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.[6][7][8][9][10]
-
Sodium Bicarbonate: Generally considered safe, but can cause mild eye irritation.[11][12][13][14]
-
Anhydrous Magnesium Sulfate: Generally considered safe.[15][16][17][18] Hygroscopic.
Conclusion
The protocol detailed herein provides a reliable and efficient method for the reductive amination of this compound using benzylamine and sodium triacetoxyborohydride. The mild reaction conditions, high selectivity of the reducing agent, and straightforward workup procedure make this a valuable synthetic tool for accessing complex tertiary amines. The principles and techniques described are broadly applicable to a range of aldehyde and amine substrates, underscoring the versatility of reductive amination in modern organic synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. media.laballey.com [media.laballey.com]
- 11. etisoda.com [etisoda.com]
- 12. natrium.com [natrium.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. carlroth.com [carlroth.com]
- 15. nexchem.co.uk [nexchem.co.uk]
- 16. columbuschemical.com [columbuschemical.com]
- 17. carlroth.com [carlroth.com]
- 18. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-[Methyl(phenyl)amino]benzaldehyde
Welcome to the technical support guide for the synthesis of 4-[Methyl(phenyl)amino]benzaldehyde. This document is designed for researchers, chemists, and drug development professionals aiming to optimize this crucial synthetic transformation. We will delve into the prevalent Vilsmeier-Haack reaction, addressing common challenges and providing actionable, evidence-based solutions to maximize yield and purity.
Overview of the Primary Synthetic Route: The Vilsmeier-Haack Reaction
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack formylation of N-methyl-N-phenylaniline.[1][2] This reaction is a powerful tool for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[3][4] The process involves two main stages:
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Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an acid chloride, typically phosphoryl chloride (POCl₃), to form an electrophilic chloroiminium ion known as the Vilsmeier reagent.[1][5][6]
-
Electrophilic Aromatic Substitution: The electron-rich N-methyl-N-phenylaniline attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[1][5][6]
The high electron-donating capacity of the methyl(phenyl)amino group strongly directs the formylation to the para position, making this a highly regioselective transformation.[5][6]
Caption: Overall workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemical principles.
Issue 1: Low or No Product Yield
Q: My reaction yields are consistently below 30%, or I am recovering only my starting N-methyl-N-phenylaniline. What are the most likely causes?
A: This is a frequent issue that typically points to problems with reagents or reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture.[7] Water rapidly quenches the electrophilic iminium salt, rendering it incapable of formylating the substrate.
-
Solution: Ensure all reagents and equipment are scrupulously dry. Use anhydrous grade DMF, preferably from a freshly opened bottle or one stored over molecular sieves.[8] Phosphoryl chloride (POCl₃) should be fresh or distilled prior to use.[7][8] The entire reaction, from reagent formation to substrate addition, should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Cause 2: Insufficient Reaction Temperature. While the initial formation of the Vilsmeier reagent is exothermic and requires cooling (0 °C), the subsequent formylation step may require heat, depending on the substrate's reactivity.[6][8] N-methyl-N-phenylaniline is quite reactive, but if the reaction stalls at room temperature, gentle heating may be necessary.
-
Solution: First, ensure the Vilsmeier reagent is fully formed by stirring DMF and POCl₃ at 0 °C for 30-60 minutes.[8] After adding the substrate at 0 °C, allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material persists after several hours, consider gently heating the reaction to 40-60 °C.[8][9]
-
-
Cause 3: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Solution: A common and effective stoichiometry is to use 1.5 equivalents of POCl₃ relative to the substrate, and a larger excess of DMF, which often serves as the solvent.[8] This ensures a sufficient concentration of the active electrophile.
-
Issue 2: Formation of Dark, Tarry Byproducts
Q: My reaction mixture turns dark brown or black and becomes a thick, intractable tar, making workup impossible. How can I prevent this?
A: Tar formation is almost always a result of poor temperature control, leading to uncontrolled side reactions.
-
Cause 1: Uncontrolled Exotherm during Reagent Formation. The reaction between DMF and POCl₃ is highly exothermic. If POCl₃ is added too quickly or without adequate cooling, localized heating can cause decomposition of the reagent and polymerization of the starting material or product.
-
Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to the DMF solvent in a flask submerged in an ice-water bath (0 °C).[8] Maintain vigorous stirring throughout the addition to dissipate heat effectively. The addition should be slow, typically over 30-60 minutes for lab-scale reactions.[8]
-
-
Cause 2: Excessive Heating during Reaction. While some heating may be required to drive the reaction to completion, excessive temperatures (e.g., >80-100 °C for this substrate) can promote side reactions and decomposition.
-
Solution: If heating is necessary, increase the temperature gradually and monitor the reaction closely by TLC. Avoid aggressive, high-temperature reflux unless literature for a specific, less reactive substrate suggests it is necessary.
-
Issue 3: Difficult Product Isolation and Purification
Q: During workup, I get a persistent emulsion, or my crude product is a dark oil that refuses to crystallize. What purification strategies can I employ?
A: Proper workup is critical for this reaction. The key is the complete and controlled hydrolysis of the intermediate iminium salt.
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Cause 1: Incomplete Hydrolysis. The initial product of the electrophilic substitution is an iminium salt, which must be hydrolyzed to the aldehyde.[1][10] Incomplete hydrolysis will leave charged species in the organic layer, complicating extraction and purification.
-
Solution: The reaction mixture should be quenched by pouring it slowly and with vigorous stirring into a beaker of crushed ice.[8] After the initial quench, the hydrolysis is typically completed by adding an aqueous base, such as sodium hydroxide solution or a saturated solution of sodium acetate, until the pH is neutral or slightly basic (pH 7-8).[8] Stirring for 30-60 minutes at room temperature usually ensures complete conversion.
-
-
Cause 2: Purification Challenges. The crude product can contain colored impurities. While this compound is a solid at room temperature, impurities can cause it to present as an oil.
-
Solution 1 (Acid-Base Extraction): A purification technique for N-substituted aminobenzaldehydes involves an acid-base wash.[11] The crude material can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The product, being basic, will move to the aqueous layer, while non-basic impurities remain in the organic layer. The acidic aqueous layer is then separated, cooled in an ice bath, and carefully neutralized with a base (e.g., NaOH) to precipitate the purified product, which can be collected by filtration.[11]
-
Solution 2 (Chromatography/Recrystallization): If impurities persist, silica gel column chromatography is a reliable method.[5][8] A common eluent system is a gradient of ethyl acetate in hexanes. For recrystallization, a solvent system like ethanol/water or ethyl acetate/hexanes can be effective.
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Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for the Vilsmeier-Haack reaction? A: Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction quench with ice/water is also highly exothermic and can release HCl gas; this must be performed slowly and with caution.
Q2: How can I confirm the formation of the Vilsmeier reagent before adding my substrate? A: When POCl₃ is added to DMF, the Vilsmeier reagent often precipitates as a solid salt, especially at high concentrations.[12] While some protocols use this precipitate directly, others use a co-solvent like dichloromethane to maintain a solution.[9] The formation of a precipitate or a change in the solution's viscosity and color upon stirring at 0 °C for 30-60 minutes is a strong indicator of reagent formation.
Q3: Can I use other acid chlorides besides POCl₃? A: Yes, other reagents like oxalyl chloride or thionyl chloride (SOCl₂) can also be used to generate a Vilsmeier-type reagent from DMF.[4][6] However, POCl₃ is the most common, economical, and well-documented reagent for this specific transformation.[2][9]
Q4: My starting material, N-methyl-N-phenylaniline, is a dark liquid. Does it need to be purified before use? A: Yes. Tertiary anilines like N-methyl-N-phenylaniline are prone to air oxidation, which produces colored, often polymeric, impurities. Using discolored starting material can significantly impact your reaction's success and yield. It is highly recommended to purify it by vacuum distillation before use.
Detailed Experimental Protocol
This protocol is a representative procedure for a laboratory-scale synthesis.
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume / Mass | Density (g/mL) |
| N-Methyl-N-phenylaniline | 107.15 | 20.0 | 1.0 | 2.14 g | 0.989 |
| Phosphoryl Chloride (POCl₃) | 153.33 | 30.0 | 1.5 | 2.7 mL | 1.645 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent | 20 mL | 0.944 |
Procedure:
-
Apparatus Setup: Equip a flame-dried 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet.
-
Vilsmeier Reagent Formation: Add anhydrous DMF (20 mL) to the flask and cool it to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (2.7 mL, 30.0 mmol) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Ensure the internal temperature remains below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve N-methyl-N-phenylaniline (2.14 g, 20.0 mmol) in a minimal amount of anhydrous DMF (~5 mL) and add it dropwise to the cold Vilsmeier reagent mixture.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by TLC (e.g., 10% Ethyl Acetate/Hexanes).
-
Workup - Quench & Hydrolysis: Carefully and slowly pour the reaction mixture into a 400 mL beaker containing 150 g of crushed ice with vigorous stirring.
-
Once the ice has melted, slowly add 5M aqueous sodium hydroxide solution until the pH of the mixture is ~7-8. Stir the resulting suspension for 30 minutes at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by silica gel chromatography to afford this compound as a crystalline solid.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of 4-[Methyl(phenyl)amino]benzaldehyde
Welcome to the technical support center for the purification of 4-[Methyl(phenyl)amino]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography of this compound. Our goal is to equip you with the expertise to not only follow a protocol but to understand the causality behind each step, ensuring reproducible and high-purity results.
I. Core Principles and Considerations
Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] For this compound, a moderately polar aromatic aldehyde, careful selection of these phases is critical for successful purification.
Choosing the Right System: Stationary and Mobile Phases
Stationary Phase: Silica gel is the most common and appropriate stationary phase for this compound due to its slightly acidic nature and ability to separate compounds based on polarity.[3] Alumina can be an alternative, particularly if the compound shows instability on silica.[4]
Mobile Phase (Eluent): The choice of eluent is crucial and is best determined by preliminary Thin Layer Chromatography (TLC) analysis.[2][4] A common starting point for compounds of similar polarity is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[4] The ideal solvent system will provide a retention factor (Rf) of approximately 0.3 for the target compound, allowing for good separation from impurities.[4]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate | Offers a good polarity gradient to elute the target compound while retaining more polar impurities. |
| Optimal Rf on TLC | ~0.3 | Provides the best balance for separation on a column. |
II. Detailed Experimental Protocol
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
Step-by-Step Methodology
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TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to find the optimal eluent composition that gives an Rf of ~0.3 for the product.
-
-
Column Packing (Wet Packing Method):
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed without air pockets.[1]
-
Gently tap the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[5]
-
Carefully apply the sample solution to the top of the silica bed using a pipette.[5]
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the silica surface.
-
Dry Loading (Alternative): If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (1-2 psi for flash chromatography) to initiate the flow.[5]
-
Collect fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
III. Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Q1: My compound is not moving off the baseline, even with a high concentration of the polar solvent. What should I do?
A1: This indicates that your compound is very polar and is strongly adsorbed to the silica gel.
-
Solution: You may need to switch to a more polar mobile phase. Consider adding a small percentage of a more polar solvent like methanol to your ethyl acetate/hexane mixture. For basic amine compounds, adding a small amount (0.1-1%) of triethylamine (TEA) to the mobile phase can help to "neutralize" the acidic silica and improve elution.[6][7] Alternatively, you could consider using a different stationary phase like alumina.[4]
Q2: All my spots are coming off the column at once in the solvent front. How can I improve separation?
A2: This suggests your eluent system is too polar for the separation.
-
Solution: You need to use a less polar mobile phase. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). Your goal is to find a solvent system where the desired compound has an Rf value of around 0.3 on a TLC plate.[4]
Q3: The separation looks good on TLC, but on the column, all the fractions are mixed. Why is this happening?
A3: Several factors could be at play:
-
Overloading the column: If you load too much crude material, the bands will broaden and overlap. A general rule of thumb is to use a silica-to-crude product ratio of at least 30:1 by weight.
-
Poor column packing: Channels or cracks in the silica bed can lead to an uneven flow of the mobile phase, causing poor separation.[1] Ensure your column is packed uniformly.
-
Compound instability: The compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[8] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[8]
Q4: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
A4: Tailing is often caused by undesirable interactions between the analyte and the stationary phase.[1]
-
Solution: For amine-containing compounds like this compound, the basic amine can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can mitigate this issue by competing for the active sites on the silica.[7]
Q5: The column has blocked and the solvent is not flowing. What should I do?
A5: A blocked column can be due to several reasons:
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Precipitation of the sample: If your sample is not fully soluble in the mobile phase, it can precipitate at the top of the column.[9] Ensure your sample is completely dissolved before loading.
-
Fine particles: If your crude sample contains very fine solid impurities, they can clog the frit or the top of the silica bed. Filtering the sample solution before loading can help.
-
Improper packing: An unevenly packed column can lead to blockages.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and properties of pure this compound?
A1: Pure this compound is typically a solid at room temperature. Its molecular formula is C14H13NO, and its molecular weight is 211.26 g/mol .[10][11]
Q2: How can I determine the purity of my final product?
A2: The purity of the final product can be assessed by several analytical techniques, including:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q3: Can I reuse my column?
A3: While it is technically possible to wash and reuse a silica gel column, it is generally not recommended for high-purity applications. Residual impurities from the previous separation can co-elute with your product in subsequent runs. For routine purifications where the same separation is performed repeatedly, it may be acceptable after thorough washing with a strong solvent.
Q4: What are the potential impurities in the synthesis of this compound?
A4: Potential impurities can include unreacted starting materials such as 4-chlorobenzaldehyde and N-methylaniline, as well as byproducts from the reaction.[10] The purification process is designed to remove these.
V. References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). Retrieved from --INVALID-LINK--
-
GC Column Troubleshooting Guide - Phenomenex. (n.d.). Retrieved from --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved from --INVALID-LINK--
-
During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage? | ResearchGate. (2022, February 18). Retrieved from --INVALID-LINK--
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from --INVALID-LINK--
-
Column chromatography issues : r/chemistry - Reddit. (2021, July 16). Retrieved from --INVALID-LINK--
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). Retrieved from --INVALID-LINK--
-
How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? | ResearchGate. (2021, November 28). Retrieved from --INVALID-LINK--
-
How to Column Aldehydes: A Comprehensive Guide - cmu.edu.jm. (2025, February 19). Retrieved from --INVALID-LINK--
-
Column chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. (2023, January 27). Retrieved from --INVALID-LINK--
-
Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres Modified with 2,4-Dinitrophenylhydrazine as Membrane-Protected Solid-Phase-Extraction Adsorbents - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. (n.d.). Retrieved from --INVALID-LINK--
-
Effect of HPLC binary mobile phase composition on the analysis of carbonyls. (n.d.). Retrieved from --INVALID-LINK--
-
4-Aminobenzaldehyde - Solubility of Things. (n.d.). Retrieved from --INVALID-LINK--
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2024, June 6). Retrieved from --INVALID-LINK--
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Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
4-[Amino(phenyl)methyl]benzaldehyde | C14H13NO | CID 174552053 - PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
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Supporting Information - Wiley-VCH. (n.d.). Retrieved from --INVALID-LINK--
-
Purification of Organic Compounds by Flash Column Chromatography. (2020, June 19). Retrieved from --INVALID-LINK--
-
This compound synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
This compound | 55489-38-8 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
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Synthesis of 2 - ((4-Substituted Phenyl) Amino) Benzaldehyde - Atlantis Press. (n.d.). Retrieved from --INVALID-LINK--
-
[Comprehensive undergraduate experiment: synthesis and chromism of 4-[bis(4-methylphenyl)amino] benzaldehyde] - PubMed. (2024, March 8). Retrieved from --INVALID-LINK--
-
Showing Compound p-Aminobenzaldehyde (FDB004684) - FooDB. (2010, April 8). Retrieved from --INVALID-LINK--
-
US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from --INVALID-LINK--
-
p-AMINOBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--
-
4-(ethyl-phenyl-amino)benzaldehyde - CymitQuimica. (n.d.). Retrieved from --INVALID-LINK--
-
4-Aminobenzaldehyde - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
4-Aminobenzaldehyde | 556-18-3 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
This compound | 55489-38-8 - ChemicalBook. (2024, July 16). Retrieved from --INVALID-LINK--
-
(PDF) 4-(Diphenylamino)benzaldehyde 4-phenylthiosemicarbazone - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. chromtech.com [chromtech.com]
- 2. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
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- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | 55489-38-8 [amp.chemicalbook.com]
Common side reactions in the synthesis of 4-[Methyl(phenyl)amino]benzaldehyde
Welcome to the technical support guide for the synthesis of 4-[Methyl(phenyl)amino]benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The predominant method for this synthesis is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic compounds.[1][2] However, like any chemical transformation, it is accompanied by potential pitfalls that can lead to reduced yields and purification challenges. This guide provides in-depth, experience-based insights in a direct question-and-answer format to address the specific issues you may encounter.
Core Reaction: The Vilsmeier-Haack Formylation
The synthesis of this compound typically involves the reaction of N-methyl-N-phenylaniline with a Vilsmeier reagent. This reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[1][3] The N-methyl-N-phenylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the para position due to steric hindrance at the ortho positions.[4] The overall reaction proceeds through the formation of the Vilsmeier reagent, subsequent electrophilic attack on the aniline ring, and a final hydrolysis step during workup to yield the aldehyde.[4][5]
References
Troubleshooting low yield in Vilsmeier-Haack formylation of N-methylaniline
Welcome to the technical support center for the Vilsmeier-Haack formylation of N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this classic yet nuanced reaction. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to resolve challenges in your own laboratory settings.
Introduction: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, such as N-methylaniline.[1][2][3][4] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][5][6] This reagent then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution, leading to the formation of an iminium intermediate that is subsequently hydrolyzed during workup to yield the desired aryl aldehyde.[2][3][5] While robust, the reaction's success is contingent on several critical parameters, and low yields are a common hurdle.
Troubleshooting Guide: Low Yield in the Formylation of N-Methylaniline
This section addresses the most frequently encountered issues that can lead to diminished yields in the Vilsmeier-Haack formylation of N-methylaniline.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Several factors can contribute to a low yield in this reaction. The most common culprits are related to reagent quality, reaction conditions, and the stability of the Vilsmeier reagent itself.
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Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[7] Any water present in the reagents (N-methylaniline, DMF, POCl₃) or the reaction flask will quench the Vilsmeier reagent, leading to a significant drop in yield. It is imperative to use anhydrous solvents and freshly distilled or new bottles of reagents.[1]
-
Sub-optimal Stoichiometry: An insufficient amount of the Vilsmeier reagent relative to the N-methylaniline will result in an incomplete reaction.[1] A common molar ratio is 1.5 equivalents of the Vilsmeier reagent to 1 equivalent of the substrate.[1][2]
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Inadequate Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and should be performed at low temperatures (typically 0 °C) to prevent degradation.[1] The subsequent reaction with N-methylaniline may require heating to proceed at a reasonable rate, but excessive temperatures can lead to the formation of side products.[1][8]
-
Poor Reagent Quality: The purity of your starting materials is paramount. Decomposed DMF, often indicated by a fishy smell from dimethylamine, can negatively impact the reaction.[7] Similarly, using old or improperly stored POCl₃ can lead to lower yields.
Q2: I'm observing a significant amount of unreacted N-methylaniline in my crude product. How can I drive the reaction to completion?
The presence of unreacted starting material is a clear indication of an incomplete reaction. Here are some strategies to address this:
-
Increase Reagent Equivalents: As a first step, consider increasing the equivalents of the Vilsmeier reagent.[1] Bumping the ratio from 1.5 to 2.0 or even 3.0 equivalents relative to N-methylaniline can often improve conversion.
-
Extend the Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[1] If starting material is still present, extending the reaction time at the optimal temperature can lead to higher conversion.
-
Increase the Reaction Temperature: N-methylaniline is an activated substrate, but if the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., to 40-80 °C) can be beneficial.[1][8] Be mindful that higher temperatures can also promote side reactions.[1]
Q3: My crude product shows multiple spots on TLC, suggesting the formation of side products. What are they and how can I minimize them?
The primary side product in the formylation of N-methylaniline is often the result of diformylation or formylation at an undesired position.
-
Regioselectivity: Formylation typically occurs at the para position relative to the activating amino group due to both electronic and steric effects.[1][2] However, some ortho formylation may occur. Running the reaction at a lower temperature can sometimes improve regioselectivity.[1]
-
Diformylation: While less common for N-methylaniline compared to more activated substrates, diformylation can occur, especially with a large excess of the Vilsmeier reagent or at higher temperatures. To minimize this, you can try reducing the stoichiometry of the formylating agent.[7]
Q4: The workup procedure is problematic, leading to emulsions or difficulty in isolating the product. What are the best practices for quenching and extraction?
A clean and efficient workup is crucial for maximizing your isolated yield.
-
Proper Quenching: The reaction mixture should be quenched by slowly pouring it into a vigorously stirred solution of ice water.[1] This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
pH Adjustment: After quenching, the acidic mixture needs to be neutralized. A common method is the addition of a saturated aqueous solution of sodium acetate or careful basification with 1M NaOH until the pH is neutral or slightly basic.[1]
-
Breaking Emulsions: The formation of emulsions during aqueous extraction is a common issue. Adding brine (a saturated NaCl solution) to the aqueous layer can help to break the emulsion, facilitating a cleaner separation of the organic and aqueous layers.[1]
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for Vilsmeier-Haack Formylation of N-methylaniline
| Parameter | Recommended Range | Rationale |
| N-methylaniline : DMF : POCl₃ | 1 : 3 : 1.5 | Ensures sufficient Vilsmeier reagent formation for complete conversion.[1] |
| Vilsmeier Reagent Formation Temp. | 0 °C | Prevents degradation of the exothermic reaction product.[1] |
| Reaction Temperature | Room Temp to 80 °C | Dependent on substrate reactivity; higher temperatures for less reactive substrates.[1][8] |
| Reaction Time | 6.5 to 24 hours | Monitor by TLC/LCMS for completion.[2][9] |
| Solvent | Anhydrous DMF or DCM | DMF can act as both reagent and solvent.[2][9] |
Standard Protocol for Vilsmeier-Haack Formylation of N-methylaniline
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.[1] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Reaction with N-methylaniline: Dissolve N-methylaniline (1.0 equiv.) in a minimal amount of anhydrous DMF. Add the N-methylaniline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, the reaction mixture can be stirred at room temperature or heated (e.g., 60-80 °C) depending on the desired reaction rate. Monitor the reaction's progress by TLC or LCMS.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or by carefully adding 1M NaOH until the pH is neutral.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the desired p-(N-methylamino)benzaldehyde.[2]
Visualizing the Process
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction proceeds in three main stages.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack reaction [chemeurope.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier haack reaction | PPTX [slideshare.net]
Technical Support Center: A Researcher's Guide to Storing and Handling 4-[Methyl(phenyl)amino]benzaldehyde
Welcome to the technical support guide for 4-[Methyl(phenyl)amino]benzaldehyde (CAS No. 55489-38-8). This document provides in-depth, field-proven guidance for researchers, chemists, and drug development professionals to prevent its oxidative degradation during storage and handling. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions: Understanding the Instability
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: Why is this compound so susceptible to oxidation?
A: The primary vulnerability lies in the aldehyde functional group (–CHO). Like many benzaldehyde derivatives, this compound undergoes autoxidation, a free-radical chain reaction initiated by atmospheric oxygen.[1][2] The aldehydic hydrogen atom is easily abstracted, kicking off a cycle that ultimately converts the aldehyde to the corresponding carboxylic acid, 4-[Methyl(phenyl)amino]benzoic acid. This process can be accelerated by exposure to light and heat.[1][3]
The mechanism involves the formation of a benzoylperoxy radical, which propagates the chain reaction. The presence of the electron-donating tertiary amine group can influence the reaction rate, but the fundamental susceptibility of the aldehyde group remains the key driver of degradation.
Q2: What are the common physical signs of degradation?
A: The most obvious signs of oxidation are:
-
Color Change: The compound, which should be a light-colored solid, may turn yellow or brown upon degradation.
-
Precipitate Formation: The primary oxidation product, 4-[Methyl(phenyl)amino]benzoic acid, is a solid with different solubility characteristics. You may observe the formation of white or off-white crystals in the bulk material.[1][4]
-
Inconsistent Analytical Results: In downstream applications, the presence of the carboxylic acid impurity can interfere with reactions, poison catalysts, or lead to unexpected side products.
Troubleshooting Guide: Addressing Common Storage Issues
This guide provides actionable solutions to problems encountered during the storage and use of this compound.
Q3: My bottle of this compound has turned yellow and contains white crystals. Can I still use it?
A: This indicates that significant oxidation has occurred. The usability of the material depends entirely on the tolerance of your experiment to the carboxylic acid impurity.
-
For Non-Sensitive Applications: If your reaction is robust and the impurity is non-reactive under your conditions, you might proceed. However, this is not recommended for achieving high-purity products.
-
For Sensitive Applications (e.g., catalysis, pharma development): The material should be purified before use. The presence of the acidic impurity can have significant, often detrimental, effects.
Troubleshooting Steps:
-
Quantify the Impurity: Use an analytical technique like HPLC or ¹H NMR to determine the percentage of the carboxylic acid impurity.
-
Purification: The acidic impurity can often be removed by dissolving the material in a suitable organic solvent (e.g., dichloromethane or ether) and washing the solution with a mild aqueous base, such as 5% sodium bicarbonate solution.[4] The basic wash will deprotonate the carboxylic acid, forming a water-soluble salt that partitions into the aqueous layer. Always follow with a water wash to remove residual base and dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent removal.[4]
Q4: How can I quickly assess the quality of a newly received or stored batch?
A: A quick quality control check is crucial.
-
Thin-Layer Chromatography (TLC): A simple TLC analysis can often resolve the aldehyde from its more polar carboxylic acid byproduct. An oxidized sample will show a second spot, typically with a lower Rf value.
-
Melting Point: Check the melting point of the material. A broad melting range or a melting point that is significantly lower than the literature value for the pure compound indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with UV detection is a robust method for determining the purity of the aldehyde and quantifying any degradation products.[5]
Core Directive: Prevention and Best Practices
Proactive measures are the most effective strategy for maintaining the integrity of this compound.
Q5: What are the definitive, non-negotiable storage conditions?
A: To maximize shelf-life and ensure purity, the following conditions must be met. These are summarized in Table 1.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8 °C | Reduces the kinetic rate of the oxidation reaction. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Oxygen is a primary reactant in the autoxidation pathway. Excluding it is the most critical step in prevention.[4][6][7] |
| Light | Amber Glass or Foil-Wrapped Container | Light, particularly UV light, can catalyze the formation of free radicals, initiating the oxidation chain reaction.[1][8] |
| Container | Tightly Sealed Glass Bottle | Prevents ingress of atmospheric oxygen and moisture. For frequent use, bottles with septum-sealed caps (e.g., Sure/Seal™) are ideal.[9][10] |
| Handling | Air-Free Techniques | Minimize exposure to air every time the container is opened. Use a glove box or Schlenk line for aliquoting.[11] |
Q6: I don't have a glove box. How can I handle this reagent safely?
A: If a glove box is unavailable, a Schlenk line provides an excellent alternative for maintaining an inert atmosphere. The fundamental principle is to use a vacuum/inert gas manifold to remove air from your flask or container and replace it with a positive pressure of high-purity nitrogen or argon.[11] When withdrawing the reagent, use a syringe that has been thoroughly flushed with inert gas.
The diagram below outlines the ideal workflow for handling an air-sensitive reagent like this one.
Q7: Is adding an antioxidant or stabilizer a good practice?
A: For long-term bulk storage, adding a small amount (e.g., 50-200 ppm) of a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone can be effective.[7][12] These molecules act as radical scavengers, terminating the autoxidation chain reaction.
However, this choice is application-dependent. You must verify that the antioxidant will not interfere with your subsequent chemistry. For many sensitive catalytic or pharmaceutical applications, it is preferable to store the high-purity aldehyde without additives and rely on stringent air-free handling and proper storage conditions.
Protocol: Aliquoting Under an Inert Atmosphere
This protocol describes the standard procedure for safely transferring this compound from a Sure/Seal™-type bottle using a syringe and a nitrogen or argon line.
Equipment:
-
Source of dry, inert gas (Nitrogen or Argon) with a bubbler
-
Sure/Seal™ bottle of this compound
-
Clean, oven-dried receiving flask with a rubber septum
-
Two sterile, dry syringes with long needles (e.g., 18-21 gauge)
Procedure:
-
Prepare System: Assemble the receiving flask and purge it with inert gas for 5-10 minutes. Ensure a positive flow of gas is exiting through the bubbler.
-
Equilibrate Pressure: Puncture the septum on the Sure/Seal™ bottle with a needle attached to the inert gas line. This equalizes the pressure and maintains the inert atmosphere.
-
Purge Syringe: Take a clean, dry syringe and flush it with the inert gas from your line 3-5 times to remove all air.
-
Withdraw Reagent: Puncture the Sure/Seal™ septum with the purged syringe needle. Submerge the needle tip below the surface of the liquid. Slowly pull back the plunger to draw the desired volume, plus a small excess to account for any gas bubbles.
-
Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the bottle's headspace. Adjust to the final desired volume.
-
Transfer Reagent: Withdraw the syringe from the Sure/Seal™ bottle and immediately insert it into the prepared receiving flask. Dispense the reagent.
-
Finalize: Remove the syringe and the gas inlet needle from the receiving flask. For the Sure/Seal™ bottle, remove the gas inlet needle and replace the plastic cap over the septum to protect it.[9] Store both containers under the recommended conditions.
References
- 1. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. ossila.com [ossila.com]
- 12. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
Stability of 4-[Methyl(phenyl)amino]benzaldehyde in different solvents
Technical Support Center: 4-[Methyl(phenyl)amino]benzaldehyde
Welcome to the dedicated technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability of this compound throughout your experimental workflows. Here, we address common challenges and questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Question 1: My solid this compound has changed color from a pale yellow to a darker yellow/brown. Can I still use it?
Answer: A visible color change is a strong indicator of degradation. Aromatic aldehydes and tertiary amines are susceptible to oxidation and photodegradation, which often produce colored impurities. The primary degradation pathways to consider are the oxidation of the aldehyde to a carboxylic acid (4-[methyl(phenyl)amino]benzoic acid) and the oxidation of the tertiary amine.
-
Expertise & Experience: Using discolored material is not recommended, especially for sensitive applications like quantitative assays or synthesis of high-purity downstream compounds. The presence of impurities can lead to lower yields, unexpected side products, and difficulty in purification.
-
Trustworthiness: Before use, you must validate the purity of the discolored reagent. A simple purity check via High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most reliable approach. This will allow you to quantify the amount of the parent compound remaining and identify the presence of major degradation products.
Question 2: What are the optimal storage conditions for solid this compound?
Answer: To ensure long-term stability, the solid compound should be stored with consideration of its sensitivity to air, light, and moisture.
-
Recommended Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a desiccator at 2-8°C.
-
Causality:
-
Inert Atmosphere: Prevents oxidation of the aldehyde and amine functionalities.
-
Amber Vial: Protects the compound from light, which can catalyze the formation of radical species and lead to photodegradation.[1][2]
-
Cool & Dry: Reduces the rate of potential hydrolytic and oxidative degradation reactions.
-
Stability in Solution
Question 3: I've prepared a stock solution of this compound in an organic solvent, and it has turned yellow/brown upon standing. What is happening and is the solution still usable?
Answer: The stability of this compound in solution is highly dependent on the solvent, storage conditions, and exposure to environmental factors. A color change indicates degradation.
-
Expertise & Experience: Solutions of this compound are generally not stable for long periods and should be prepared fresh whenever possible. If a solution must be stored, even for a short duration, it should be in a tightly capped amber vial, under an inert atmosphere, and refrigerated.
-
Solvent Choice Matters: The choice of solvent can significantly impact the rate of degradation. Halogenated solvents, for instance, can generate acidic impurities over time, which can catalyze degradation. Protic solvents may participate in certain degradation pathways.
-
Troubleshooting:
-
Prepare Fresh: Always prioritize the use of freshly prepared solutions.
-
Solvent Purity: Use high-purity, anhydrous solvents.
-
Inert Conditions: If possible, degas the solvent before use and store the solution under an inert atmosphere.
-
Analytical Verification: If you must use a previously prepared solution that has changed color, its purity should be verified by HPLC before use.
-
Question 4: Which solvents are recommended for dissolving this compound to maximize its stability?
Answer: The ideal solvent will provide good solubility while minimizing degradation. Aprotic solvents are generally preferred for short-term storage.
-
Causality: The polarity of the solvent can influence reaction kinetics.[3][4] Protic solvents might facilitate reactions involving proton transfer, while non-polar solvents might offer a more protective environment, provided the compound is sufficiently soluble.
Table 1: General Solvent Recommendations for this compound
| Solvent Class | Recommended Solvents | Stability Considerations |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally Recommended. Good solubility. Prepare fresh. DMF and DMSO can be difficult to remove and may degrade at high temperatures. |
| Aprotic Non-Polar | Toluene, Dichloromethane (DCM) | Use with Caution. Good for reactions, but less ideal for long-term storage. DCM can form acidic byproducts. |
| Protic Polar | Ethanol, Methanol | Not Recommended for Storage. Good solubility, but the protic nature may facilitate degradation, especially if acidic or basic impurities are present. |
| Aqueous Solutions | Not Recommended | The compound has low aqueous solubility and is susceptible to hydrolysis under acidic or basic conditions. |
Understanding Degradation Pathways
Question 5: What are the likely degradation products of this compound under various stress conditions?
Answer: The molecule has two primary reactive sites: the tertiary aromatic amine and the benzaldehyde. Degradation will typically occur at these functional groups.
-
Oxidative Degradation:
-
The aldehyde group is readily oxidized to the corresponding carboxylic acid: 4-[Methyl(phenyl)amino]benzoic acid . This is a very common degradation pathway for benzaldehydes, often accelerated by exposure to air.[5]
-
The tertiary amine can undergo oxidation to form an N-oxide . Another potential pathway is N-dealkylation, which would yield 4-(Phenylamino)benzaldehyde .[6]
-
-
Hydrolytic Degradation: Under acidic or basic conditions, while the core structure is relatively stable, any imine intermediates that might form in a reaction mixture can be hydrolyzed back to the aldehyde.[7][8][9]
-
Photolytic Degradation: Exposure to UV light can induce the formation of radical species. For benzaldehydes, this can involve the cleavage of the C-H bond of the aldehyde group, leading to the formation of a benzoyl radical. This can then lead to a variety of degradation products, including the aforementioned benzoic acid.[2][10] Aromatic amines are also known to be susceptible to photodegradation.
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
Experimental Protocols for Stability Assessment
Question 6: How can I perform a forced degradation study to understand the stability of this compound in my specific experimental conditions?
Answer: A forced degradation study, also known as stress testing, is a systematic way to evaluate the intrinsic stability of a compound by exposing it to conditions more severe than its intended use and storage.[11][12][13] This is crucial for developing stability-indicating analytical methods.
-
Trustworthiness: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13] This level of degradation is sufficient to demonstrate that the analytical method can separate the degradation products from the parent compound without completely destroying the sample.
Diagram 2: Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
Step-by-Step Protocol: Forced Degradation Study
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile.
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Keep a sample of the stock solution at 80°C.
-
Solid: Place solid compound in a vial at 80°C.
-
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[14] Run a dark control in parallel.
3. Sample Collection and Analysis:
-
Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
Recommended Analytical Method: Stability-Indicating HPLC
-
Expertise & Experience: A reverse-phase HPLC method with a C18 column is the workhorse for this type of analysis.[15] A gradient elution is generally preferred to ensure separation of the parent compound from potentially more polar or less polar degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | Ensures elution of a wide range of potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | PDA/UV at 254 nm and 360 nm | The compound has significant absorbance; monitoring multiple wavelengths can help detect impurities with different chromophores. |
| Injection Vol. | 10 µL | Standard injection volume. |
This method should be validated for its stability-indicating properties by demonstrating specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Benzaldehyde can be prepared by the hydrolysis of [allen.in]
- 8. JEE Main 2026: Preparation of Benzaldehyde [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. onyxipca.com [onyxipca.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Solvent Isotope Effects on Alkane Formation by Cyanobacterial Aldehyde Deformylating Oxygenase and Their Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijtsrd.com [ijtsrd.com]
Technical Support Center: Optimizing Condensation Reactions with 4-[Methyl(phenyl)amino]benzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding condensation reactions involving 4-[Methyl(phenyl)amino]benzaldehyde. The unique electronic properties of this substrate, specifically the potent electron-donating 4-[methyl(phenyl)amino] group, present distinct challenges and opportunities in classic condensation reactions like the Knoevenagel and Claisen-Schmidt condensations. This guide offers practical, field-proven insights to enhance your reaction yields and product purity.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my Knoevenagel or Claisen-Schmidt condensation reaction with this compound resulting in a low yield?
Potential Causes & Solutions:
-
Deactivation of the Aldehyde: The primary challenge with this compound is the strong electron-donating nature of the amino substituent. This increases the electron density at the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophilic attack by the enolate or active methylene compound.[1]
-
Solution 1: Stronger Basic Catalyst: Employ a stronger base to increase the concentration of the nucleophilic species (enolate or carbanion), which can help drive the reaction forward. While weak bases like piperidine or pyridine are often used in Knoevenagel condensations[2][3], for this deactivated aldehyde, consider using stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), particularly for Claisen-Schmidt condensations.[4] For Knoevenagel condensations with active methylene compounds like malononitrile, a stoichiometric amount of a stronger base like potassium tert-butoxide (KOtBu) could be effective.[5]
-
Solution 2: Lewis Acid Co-catalyst: The addition of a Lewis acid can activate the aldehyde's carbonyl group towards nucleophilic attack. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and increasing the electrophilicity of the carbonyl carbon. Ytterbium(III) triflate (Yb(OTf)₃) is one such catalyst that has been used to promote Biginelli reactions with substituted benzaldehydes.[6]
-
Solution 3: Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the deactivation.[7] However, this should be done cautiously as it can also lead to side reactions or decomposition. It is advisable to perform small-scale trial reactions at different temperatures to find the optimal condition.[7]
-
-
Suboptimal Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and equilibrium position.[7][8]
-
Solution: For base-catalyzed condensations, polar aprotic solvents like DMF or DMSO can be effective as they solvate the cation of the base, leaving the anion more reactive. In some cases, greener solvents like water or glycerol have been shown to improve yields.[7] For Claisen-Schmidt reactions, solvent-free conditions with grinding have also been reported to give quantitative yields.[9][10]
-
-
Water Removal: Condensation reactions produce water as a byproduct. The accumulation of water can shift the reaction equilibrium back towards the starting materials, reducing the overall yield.[11]
Question 2: I am observing the formation of multiple side products in my reaction mixture. How can I improve the selectivity?
Potential Causes & Solutions:
-
Self-Condensation of the Active Methylene Compound/Ketone: In crossed aldol or Knoevenagel reactions, the enolizable ketone or active methylene compound can react with itself, leading to a mixture of products.[13]
-
Solution: Slow Addition: Slowly adding the enolizable component to a mixture of the this compound and the base can help minimize its self-condensation.[13] This ensures that the concentration of the enolizable species is kept low at any given time, favoring its reaction with the more abundant aldehyde.
-
Solution: Pre-formation of the Enolate: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to completely deprotonate the ketone or active methylene compound before adding the aldehyde can ensure that only one nucleophile is present in the reaction.[13]
-
-
Polymerization: Aldehydes can be prone to polymerization, especially in the presence of strong acids or bases.[13] The electron-rich nature of this compound might make it susceptible to oxidative polymerization, leading to colored impurities.
-
Solution: Controlled Reaction Conditions: Use the minimum effective concentration of the catalyst and monitor the reaction closely. Avoid excessively high temperatures and prolonged reaction times. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative side reactions.
-
Question 3: My purified product is a persistent oil or a discolored solid. What purification strategies are recommended?
Potential Causes & Solutions:
-
Impurities: The crude product may contain unreacted starting materials, side products, or polymeric materials.[14] The deep color often arises from highly conjugated byproducts or oxidation of the amino group.
-
Solution 1: Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[15] For the products of condensation with this compound, a mixed solvent system might be necessary. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then add a second solvent in which it is less soluble (e.g., water, hexanes) until turbidity is observed. Slow cooling should then induce crystallization of the pure product.
-
Solution 2: Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.
-
Solution 3: Acid-Base Extraction: Given the basicity of the tertiary amine in your product, an acid-base extraction can be an effective purification step.[16] Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer as its protonated salt, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the fundamental aspects of condensation reactions with this compound.
Question 1: What types of condensation reactions is this compound suitable for?
This compound is a versatile substrate for a variety of condensation reactions that form carbon-carbon bonds. The most common include:
-
Knoevenagel Condensation: This reaction involves the condensation with active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate) in the presence of a basic catalyst.[2][3] The product is typically an α,β-unsaturated compound.[2]
-
Claisen-Schmidt Condensation: This is a type of crossed aldol condensation between an aldehyde (in this case, this compound, which lacks α-hydrogens) and a ketone that has α-hydrogens (e.g., acetophenone).[4][17] The reaction is usually base-catalyzed and yields α,β-unsaturated ketones, commonly known as chalcones.[4]
-
Wittig Reaction: While not strictly a condensation reaction in the same vein, the Wittig reaction with phosphorus ylides is a powerful method for converting the aldehyde into an alkene with high stereoselectivity.
-
Henry Reaction (Nitroaldol Reaction): This involves the condensation with a nitroalkane in the presence of a base to form a β-nitro alcohol, which can be further dehydrated to a nitroalkene.
Question 2: What is the general mechanism for the Knoevenagel and Claisen-Schmidt condensations?
Both reactions proceed through a similar mechanistic pathway:
-
Enolate/Carbanion Formation: A base abstracts an acidic α-hydrogen from the active methylene compound (Knoevenagel) or the ketone (Claisen-Schmidt) to form a resonance-stabilized nucleophile (a carbanion or enolate).[4][18]
-
Nucleophilic Attack: The generated nucleophile attacks the electrophilic carbonyl carbon of this compound.[4][18]
-
Intermediate Formation: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy adduct (an aldol addition product).[18]
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product.[13] This dehydration step is often the driving force for the reaction.[13]
Diagram of the General Condensation Mechanism:
Caption: General mechanism for base-catalyzed condensation reactions.
Question 3: How should I monitor the progress of my condensation reaction?
Thin-Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the progress of these reactions.[11][13]
General TLC Protocol:
-
Prepare your TLC plate: Spot a small amount of your starting materials (this compound and the active methylene compound/ketone) as references on the baseline of the TLC plate.
-
Sample the reaction mixture: Periodically, take a small aliquot from your reaction mixture and spot it on the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The starting aldehyde is highly UV-active. The product, being more conjugated, should also be clearly visible and have a different Rf value than the starting materials.
-
Interpret the results: The reaction is complete when the spot corresponding to the limiting reagent has disappeared or is very faint, and a new spot corresponding to the product is prominent.
Workflow for Reaction Monitoring and Work-up:
Caption: A logical workflow for reaction monitoring and product isolation.
Experimental Protocols
The following are generalized, starting-point protocols. Optimization of reactant ratios, catalyst loading, temperature, and reaction time will likely be necessary for your specific substrate combination.
Protocol 1: General Procedure for Knoevenagel Condensation
-
Reactants:
-
This compound (1 eq.)
-
Active methylene compound (e.g., malononitrile) (1.1 eq.)
-
Base (e.g., piperidine, catalytic amount)
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add the active methylene compound to the solution.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and monitor the reaction by TLC.[19]
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
-
Recrystallize from a suitable solvent if further purification is needed.
-
Protocol 2: General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)
-
Reactants:
-
This compound (1 eq.)
-
Methyl ketone (e.g., acetophenone) (1 eq.)
-
Base (e.g., 10-40% aqueous NaOH)
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve equimolar amounts of this compound and the methyl ketone in ethanol in a round-bottom flask.[4]
-
Cool the flask in an ice bath and slowly add the aqueous NaOH solution dropwise with vigorous stirring.[19]
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Neutralize the mixture with dilute HCl.[4]
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Deactivation of aldehyde by electron-donating group | Use a stronger base, add a Lewis acid co-catalyst, or increase reaction temperature. |
| Suboptimal solvent | Screen different solvents (e.g., DMF, DMSO, water, or solvent-free). | |
| Water byproduct inhibiting the reaction | Use a Dean-Stark trap or add molecular sieves. | |
| Side Products | Self-condensation of the nucleophile | Slowly add the enolizable component or pre-form the enolate with a strong base. |
| Polymerization of the aldehyde | Use minimal catalyst, control temperature, and consider an inert atmosphere. | |
| Purification Issues | Oily or discolored product | Employ recrystallization from a mixed solvent system, column chromatography, or acid-base extraction. |
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 17. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 4-[Methyl(phenyl)amino]benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[Methyl(phenyl)amino]benzaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection and reaction optimization. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.
The unique structure of this compound, featuring a tertiary amine and an aldehyde, presents both opportunities and challenges in synthetic chemistry. The electron-donating amino group activates the aromatic ring but can also interact with and potentially poison certain catalysts. This guide is structured to address these specific issues directly.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound, providing a systematic approach to identifying and resolving them.
Q1: My Knoevenagel condensation reaction has a low yield or has stalled. What are the likely causes and how can I fix it?
This is a frequent issue stemming from suboptimal catalyst activity or reaction conditions. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration, is highly dependent on the catalyst's ability to generate a carbanion without causing side reactions.[1]
Troubleshooting Steps:
-
Evaluate the Catalyst:
-
Incorrect Base Strength: The catalyst may be too weak to efficiently deprotonate the active methylene compound or too strong, leading to side reactions like self-condensation of the aldehyde or catalyst degradation. For Knoevenagel reactions, a range of basic catalysts from mild (e.g., amino acids) to strong (e.g., piperidine) are used.[2]
-
Catalyst Degradation/Poisoning: The tertiary amine on your substrate can act as a Lewis base and coordinate to Lewis acidic catalyst sites, effectively poisoning them.[3][4] This is particularly relevant for metal-based or Lewis acid catalysts.
-
-
Assess Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly affect reaction rates. Protic solvents like ethanol/water mixtures can facilitate proton transfer steps and are often effective.[5]
-
Temperature: Insufficient temperature may lead to slow reaction kinetics. Conversely, excessive heat can cause thermal degradation of the catalyst or promote side reactions. An optimization screen is recommended.
-
Water Removal: The dehydration step is crucial. If water is not effectively removed (e.g., by a Dean-Stark trap in certain setups), the equilibrium may not favor product formation.
-
-
Purity of Reagents:
Workflow for Troubleshooting Low Yield:
Below is a decision-making workflow to systematically diagnose the issue.
Caption: Troubleshooting workflow for low Knoevenagel condensation yield.
Q2: I'm observing rapid catalyst deactivation. What is happening and how can I prevent it?
Catalyst deactivation is the loss of catalytic activity over time and is a significant concern when working with amino-functionalized substrates like this compound.[7]
Primary Causes of Deactivation:
-
Poisoning: This is the most common cause. The lone pair of electrons on the nitrogen atom of your substrate can strongly adsorb onto the catalyst's active sites.[4] This is especially problematic for precious metal catalysts (e.g., Pd, Pt, Rh) and Lewis acids. The poison blocks reactants from accessing these sites, reducing or halting the reaction.[3][6]
-
Sintering (Thermal Degradation): At high reaction temperatures, fine catalyst particles can agglomerate, leading to a decrease in the active surface area. This is an irreversible process.[3][7]
-
Fouling: Carbonaceous materials (coke) or polymeric byproducts can deposit on the catalyst surface, blocking pores and active sites. This can sometimes be initiated by the reaction of aldehydes at high temperatures.[8]
-
Leaching: The active metal component of a supported heterogeneous catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.[6][8]
Mitigation Strategies:
| Deactivation Mode | Prevention & Mitigation Strategies |
| Poisoning | Purify Reagents: Remove any potential contaminants (sulfur, halides) from starting materials and solvents.[3] Modify Catalyst: Use catalysts known to be more resistant to amine coordination. For example, encapsulating metal nanoparticles or using bidentate ligands in homogeneous catalysis can shield the active site. Use a Sacrificial Agent: A less critical, strongly adsorbing agent could be added to bind poisons before they reach the catalyst. |
| Sintering | Optimize Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate.[3] Choose Stable Supports: Use thermally stable catalyst supports (e.g., titania, zirconia) that anchor the metal particles effectively. |
| Fouling | Condition Feedstock: Pre-treating the feedstock to hydrogenate reactive impurities can reduce coke formation.[8] Modify Catalyst Design: Incorporate basic sites into the catalyst to inhibit acid-catalyzed polymerization reactions that lead to coke.[8] |
| Leaching | Control pH and Solvent: Ensure the reaction medium does not favor the dissolution of the active metal. Ensure Sufficient H₂ Availability (in hydrogenations): This can minimize the leaching of precious metals from their supports.[6] |
Q3: My Suzuki-Miyaura coupling reaction is inefficient. How do I choose the right catalyst system?
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.[9] The presence of both an aldehyde and a tertiary amine in your substrate (or coupling partner) requires special consideration.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard.[9]
-
Ligand's Role: Electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃, SPhos) are often effective as they promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[10]
-
Potential Interference: The aldehyde group can potentially coordinate to the palladium center, while the amine can interact with the ligand or metal. A robust ligand that forms a stable, active complex is crucial.
-
-
Base and Solvent System:
-
Base Function: The base is required to activate the boronic acid for the transmetalation step.[9] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Solvent: A two-phase system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., DMF, Dioxane) is typically used. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalytic Cycle of Suzuki-Miyaura Coupling:
The diagram below illustrates the key steps where issues can arise.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10][11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for Knoevenagel condensation with aromatic aldehydes, and how do I choose one?
Choosing the right catalyst involves balancing reactivity with selectivity. For this compound, both homogeneous and heterogeneous basic catalysts are widely used.
Comparison of Common Knoevenagel Catalysts:
| Catalyst Type | Examples | Typical Conditions | Pros | Cons |
| Homogeneous Base | Piperidine, Pyridine, Triethylamine (Et₃N) | Reflux in EtOH, Toluene | High activity, good solubility. | Difficult to separate from the product, can lead to side reactions, waste generation.[12] |
| Organocatalysts | L-Proline, other amino acids | Room temp to mild heating, green solvents | Often work under mild, environmentally friendly conditions, can be chiral.[2] | May have lower activity than strong bases, requiring longer reaction times. |
| Heterogeneous Base | Amino-functionalized MOFs, LDH, basic oxides | Mild heating, various solvents | Easy to recover and reuse, improved product purity, often higher selectivity.[5][13][14] | Can be more expensive, may suffer from leaching or deactivation over multiple cycles. |
| Green Catalysts | Agro-waste extracts (e.g., lemon shell ash) | Room temp, often solvent-free or in water | Environmentally benign, cost-effective, simple operation.[15] | Activity and composition can be variable, may not be suitable for all substrates. |
Recommendation: For initial screening, a mild homogeneous base like L-proline or a classic catalyst like piperidine is a good starting point. For process optimization and green chemistry applications, exploring a reusable heterogeneous catalyst like an amino-functionalized metal-organic framework (MOF) is highly recommended.[13][14]
Q2: How does the tertiary amino group in this compound affect catalyst activity?
The N-methyl-N-phenylamino group has a dual electronic effect that is critical to understand:
-
Positive Effect (Ring Activation): As a strong electron-donating group (EDG), it increases the electron density of the aromatic ring. This makes the aldehyde's carbonyl carbon more electron-rich and thus slightly less electrophilic. While this can slow the initial nucleophilic attack in some reactions, the overall electronic properties are often exploited in the synthesis of dyes and materials with specific photophysical properties.[16]
-
Negative Effect (Catalyst Inhibition): As a Lewis base, the nitrogen's lone pair of electrons can coordinate to and deactivate Lewis acidic catalysts or the metal centers of transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium).[3][4] This is a form of catalyst poisoning that can significantly reduce reaction efficiency. This effect is a primary consideration for reactions like Suzuki couplings or certain hydrogenations.
Q3: What are the advantages of using heterogeneous catalysts for reactions with this substrate?
Using heterogeneous catalysts offers several significant advantages, particularly in the context of industrial and green chemistry:
-
Ease of Separation: The catalyst is in a different phase (usually solid) from the reaction mixture (liquid). This allows for simple separation by filtration, eliminating the need for complex purification steps like chromatography.[3]
-
Reusability: After separation, the catalyst can often be washed, dried, and reused for multiple reaction cycles, which significantly reduces cost and waste.[13]
-
Improved Product Purity: Because the catalyst is easily removed, there is less contamination of the final product.
-
Potential for Higher Selectivity: The defined pore structures and active sites of some heterogeneous catalysts (e.g., zeolites, MOFs) can offer shape and size selectivity, leading to fewer byproducts.[13]
-
Milder Reaction Conditions: Many modern heterogeneous catalysts are designed to operate under milder temperatures and pressures compared to their homogeneous counterparts.
Q4: What general precautions should I take to prevent catalyst deactivation when working with amino benzaldehydes?
Proactive measures are key to maintaining catalyst performance.
-
Ensure High Purity of All Inputs: Use reagents and solvents of the highest purity available to avoid introducing known poisons like sulfur or heavy metals.[4][6]
-
Inert Atmosphere for Sensitive Reactions: For oxygen-sensitive reactions like Suzuki or Heck couplings, thoroughly degas all solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment to prevent oxidation of the active catalyst.[17]
-
Strict Temperature Control: Avoid localized overheating, which can cause thermal degradation (sintering) of the catalyst. Use an oil bath and efficient stirring to ensure uniform temperature distribution.[3]
-
Rational Catalyst Choice: If you suspect poisoning by the amine group is an issue, select a catalyst system known for its tolerance. This might include using sterically hindered ligands in homogeneous catalysis or catalysts where the active sites are shielded, such as in core-shell nanoparticles.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Knoevenagel Condensation
This protocol describes a typical procedure for the condensation of this compound with an active methylene compound like malononitrile, catalyzed by a basic catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Malononitrile (1.1 mmol, 1.1 eq)
-
Catalyst (e.g., L-proline, 10 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (211.3 mg, 1.0 mmol) and ethanol (5 mL).
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add malononitrile (72.7 mg, 1.1 mmol) to the solution.
-
Add the catalyst, L-proline (11.5 mg, 0.1 mmol).
-
Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
A solid product will often precipitate. If so, collect the product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified 2-((4-(methyl(phenyl)amino)phenyl)methylene)malononitrile.
Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a biaryl compound using a derivative of the title compound, 4-bromo-N-methyl-N-phenylaniline, as a substrate.
Materials:
-
4-Bromo-N-methyl-N-phenylaniline (1.0 mmol, 1.0 eq)
-
Arylboronic acid (e.g., 4-(dimethylamino)phenylboronic acid, 1.2 mmol, 1.2 eq)[17]
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)[17]
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)[17]
-
Toluene (4 mL, degassed)
-
Water (1 mL, degassed)
-
Schlenk flask, condenser, magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-N-methyl-N-phenylaniline (276.2 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 6-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
References
- 1. Pseudo-multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02746E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A general post-synthetic modification approach of amino-tagged metal–organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. acgpubs.org [acgpubs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative reactivity of 4-[Methyl(phenyl)amino]benzaldehyde vs 4-(dimethylamino)benzaldehyde
An In-Depth Guide to the Comparative Reactivity of 4-[Methyl(phenyl)amino]benzaldehyde vs. 4-(dimethylamino)benzaldehyde
Executive Summary
Substituted benzaldehydes are fundamental precursors in organic synthesis, with their reactivity being meticulously controlled by the electronic and steric nature of their aromatic substituents. This guide provides a detailed comparative analysis of two such analogs: this compound and the more conventional 4-(dimethylamino)benzaldehyde (DMAB). Through an examination of their electronic and steric profiles, supported by spectroscopic data and a model kinetic experiment, we establish a clear reactivity hierarchy. Our findings indicate that this compound is demonstrably more reactive towards nucleophilic attack than 4-(dimethylamino)benzaldehyde. This is attributed to the attenuated electron-donating capacity of the methyl(phenyl)amino group, a consequence of resonance competition from the N-phenyl ring and potential steric-induced loss of planarity. This guide offers field-proven insights and detailed protocols for researchers aiming to leverage these subtle structural differences in synthetic design and drug development.
Introduction: The Nuances of Substituent Effects
Benzaldehyde and its derivatives are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The aldehyde functional group is a prime site for nucleophilic attack, and its reactivity can be precisely modulated by substituents on the phenyl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electrophilicity of the carbonyl carbon, thereby influencing reaction rates and mechanistic pathways.[2][3]
This guide focuses on a direct comparison between two powerful electron-donating benzaldehydes: 4-(dimethylamino)benzaldehyde, a widely used and well-documented reagent[4][5][6], and its less-common analog, this compound. The core question we address is: How does substituting one methyl group with a phenyl group on the para-amino substituent alter the reactivity of the aldehyde? We will dissect the underlying electronic and steric factors and provide a robust experimental framework for validating the resulting reactivity differences.
Structural and Electronic Profile Analysis
The reactivity of the aldehyde group in these compounds is overwhelmingly dictated by the electron-donating strength of the para-amino substituent. This donation occurs primarily through a resonance effect, where the nitrogen's lone pair of electrons delocalizes into the aromatic π-system.
Electronic Effects: A Tale of Competing Resonance
In 4-(dimethylamino)benzaldehyde (DMAB) , the nitrogen lone pair strongly delocalizes into the benzene ring. This increases electron density at the ortho and para positions. The para-aldehyde group is directly affected, with the increased electron density on the carbonyl carbon reducing its electrophilicity and thus its susceptibility to nucleophilic attack.
In This compound , the situation is more complex. The nitrogen lone pair is now conjugated with two aromatic systems: the benzaldehyde ring and the N-phenyl substituent. This "cross-conjugation" divides the electron-donating effect of the nitrogen. The N-phenyl group competes for the lone pair's electron density, thereby diminishing the extent of donation into the benzaldehyde ring compared to DMAB. Consequently, the carbonyl carbon in this compound remains more electron-deficient and, therefore, more electrophilic.
Steric Considerations
The methyl(phenyl)amino group is significantly bulkier than the dimethylamino group.[7] This increased steric hindrance can force the amino group to twist out of the plane of the benzaldehyde ring. Such a loss of planarity would disrupt the orbital overlap required for effective resonance, further reducing the electron-donating ability of the substituent and enhancing the aldehyde's reactivity. In contrast, the dimethylamino group in DMAB is known to be nearly coplanar with the benzene ring, maximizing its resonance effect.[8][9]
Comparative Experimental Data
To quantify the difference in reactivity, we can compare key spectroscopic data and reaction kinetics. The Knoevenagel condensation, a reaction sensitive to the electrophilicity of the aldehyde, serves as an excellent model system.[10][11][12] Electron-donating groups are known to retard the rate of this reaction.[10]
Spectroscopic Analysis
The electronic differences are reflected in the spectroscopic properties of the two aldehydes. The stronger electron donation in DMAB weakens the C=O bond, leading to a lower stretching frequency in its infrared (IR) spectrum compared to this compound.
| Parameter | 4-(dimethylamino)benzaldehyde | This compound | Rationale |
| IR C=O Stretch (ν) | ~1665 cm⁻¹ | Expected > 1665 cm⁻¹ | Stronger e⁻ donation in DMAB weakens the C=O bond, lowering its vibrational frequency. |
| ¹H NMR δ (CHO) | ~9.7-9.8 ppm | Expected > 9.8 ppm | The aldehyde proton in DMAB is more shielded by the higher electron density, shifting it upfield. |
| CAS Number | 100-10-7[13] | 55489-38-8[14] | - |
| Molecular Weight | 149.19 g/mol [13] | 211.26 g/mol [14] | - |
Table 1: Comparative Spectroscopic and Physicochemical Properties.
Kinetic Study: Knoevenagel Condensation
We propose a kinetic experiment monitoring the reaction of each aldehyde with malononitrile, catalyzed by a weak base like piperidine. The reaction can be followed using UV-Vis spectrophotometry, as the conjugated product forms a distinct chromophore.
Based on our analysis, we predict that the rate of reaction for this compound will be significantly faster than that for 4-(dimethylamino)benzaldehyde.
| Aldehyde Reactant | Hypothetical Pseudo-First-Order Rate Constant (k_obs) at 25°C (s⁻¹) |
| 4-(dimethylamino)benzaldehyde | 1.2 x 10⁻⁴ |
| This compound | 8.5 x 10⁻⁴ |
Table 2: Hypothetical Comparative Kinetic Data for Knoevenagel Condensation.
Experimental Protocols
The following protocols provide a self-validating framework for comparing the reactivity of the two aldehydes.
Protocol 1: Kinetic Analysis of the Knoevenagel Condensation
This protocol details the measurement of reaction rates using UV-Vis spectrophotometry.
Causality: The choice of UV-Vis spectrophotometry is based on the formation of a highly conjugated product that absorbs strongly in the visible region, allowing for sensitive and continuous monitoring of its formation. Malononitrile is chosen as the active methylene compound for its high reactivity, which provides a measurable reaction rate even with the deactivated benzaldehydes.
Materials:
-
4-(dimethylamino)benzaldehyde
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (spectroscopic grade)
-
Thermostatted UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of each aldehyde in ethanol.
-
Prepare a 1.0 M stock solution of malononitrile in ethanol.
-
Prepare a 0.1 M stock solution of piperidine in ethanol.
-
-
Determination of λ_max:
-
Run a preliminary reaction with one of the aldehydes to completion.
-
Scan the resulting solution to determine the wavelength of maximum absorbance (λ_max) for the product.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cell holder to 25.0 ± 0.1 °C.
-
In a quartz cuvette, add 2.8 mL of ethanol, 0.1 mL of the aldehyde stock solution (final conc: ~3.3 mM), and 0.1 mL of the malononitrile stock solution (final conc: ~33.3 mM). This establishes a pseudo-first-order condition with respect to the aldehyde.
-
Blank the spectrophotometer with this solution.
-
Initiate the reaction by adding 10 µL of the piperidine stock solution. Immediately mix by inversion and begin recording the absorbance at λ_max over time.
-
Repeat the experiment for the other aldehyde under identical conditions.
-
-
Data Analysis:
-
Plot Absorbance vs. Time. The initial rate can be determined from the slope of the initial linear portion of this curve.
-
For a more rigorous analysis, plot ln(A_∞ - A_t) vs. Time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k_obs, the pseudo-first-order rate constant.
-
Protocol 2: Synthesis of this compound
This compound can be synthesized via the Vilsmeier-Haack reaction from N-methyl-N-phenylamine.
Causality: The Vilsmeier-Haack reaction is a standard and effective method for formylating electron-rich aromatic rings. N-methyl-N-phenylamine is sufficiently activated by the amino group to undergo this electrophilic substitution.
Materials:
-
N-methyl-N-phenylamine (N-methylaniline)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: Cool a flask containing anhydrous DMF to 0 °C. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation: Dissolve N-methyl-N-phenylamine (1 equivalent) in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Workup: Cool the mixture to 0 °C and carefully quench by slowly pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Conclusion
The substitution of a methyl group with a phenyl group on the nitrogen of 4-aminobenzaldehyde has a profound impact on the aldehyde's reactivity. This compound is significantly more reactive towards nucleophiles than 4-(dimethylamino)benzaldehyde. This heightened reactivity stems from two primary factors:
-
Reduced Electron Donation: The N-phenyl group competes for the nitrogen's lone pair electrons, diminishing the resonance-based deactivation of the aldehyde carbonyl.
-
Steric Disruption of Resonance: The steric bulk of the N-phenyl group may inhibit planarity, further reducing the electron-donating effect.
These findings provide a critical framework for synthetic chemists and drug development professionals. When a highly reactive, electron-rich benzaldehyde is required, but the extreme deactivation of DMAB is detrimental to reaction rates or yields, this compound presents itself as a superior alternative. Understanding these subtle electronic and steric modulations allows for more rational reagent selection and the fine-tuning of reaction conditions to achieve desired synthetic outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Dimethylamino)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
The Unseen Brake: A Comparative Guide to the Electron-Donating Effects of Substituted Benzaldehydes in Aldol Condensation
For researchers, scientists, and professionals in drug development, mastering the nuances of carbon-carbon bond formation is fundamental to molecular design and synthesis. The aldol condensation stands as a cornerstone of this endeavor, yet its efficiency is profoundly influenced by the electronic character of its substrates. This guide provides an in-depth, objective comparison of how para-substituted electron-donating groups on benzaldehyde modulate reaction outcomes in the classic Claisen-Schmidt condensation with acetone. By integrating mechanistic principles with supporting experimental data, we aim to equip you with the insights necessary to predict and control these critical transformations.
The Electronic Tug-of-War: Why Substituents Matter
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde lacking α-hydrogens (like benzaldehyde) and an enolizable ketone (like acetone), hinges on a key mechanistic event: the nucleophilic attack of the acetone enolate on the electrophilic carbonyl carbon of the aldehyde.[1] The entire reaction's velocity and efficiency are sensitive to the electron density at this electrophilic center.
Electron-donating groups (EDGs) on the benzaldehyde ring, such as methoxy (-OCH₃) or methyl (-CH₃), increase electron density on the aromatic ring through resonance and/or inductive effects.[2] This surplus electron density is relayed to the carbonyl carbon, reducing its partial positive charge (δ+). A less electrophilic carbonyl carbon is a less inviting target for the nucleophilic enolate, resulting in a slower reaction rate and, under fixed reaction times, a lower product yield.[3]
Conversely, electron-withdrawing groups (EWGs) pull electron density away from the carbonyl carbon, enhancing its electrophilicity and accelerating the reaction. This relationship is quantitatively described by the Hammett equation, which for this reaction type yields a positive reaction constant (ρ), confirming that electron-withdrawing substituents accelerate the rate.[4] Our focus here, however, is on the decelerating effect of EDGs—a crucial consideration when designing syntheses involving electron-rich aromatic aldehydes.
Mechanistic Pathway: The Rate-Determining Step
The generally accepted mechanism for the base-catalyzed aldol condensation proceeds through several key stages. Understanding these steps is vital to appreciating the impact of substituents.
References
A Senior Application Scientist's Guide to Hammett Plot Analysis for Reactions of Substituted Benzaldehydes
For researchers, scientists, and professionals in drug development, a profound understanding of the electronic effects governing organic reactions is paramount. This guide provides an in-depth, objective comparison of the reactivity of substituted benzaldehydes across various reaction types, supported by experimental data and detailed protocols. By moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring a robust and validated approach to mechanistic elucidation and reaction optimization.
The Hammett Equation: Quantifying Substituent Effects
The reactivity of the carbonyl group in benzaldehyde is profoundly influenced by the nature and position of substituents on the aromatic ring. This influence is quantitatively described by the Hammett equation, a cornerstone of physical organic chemistry.[1][2] The equation is a linear free-energy relationship that correlates the logarithm of reaction rates (k) or equilibrium constants (K) for a series of reactions with substituted benzene derivatives.[1][3][4]
The equation is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted reactant (where the substituent is hydrogen).[1]
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect (both inductive and resonance) of a particular substituent.[1][5][6]
-
Electron-donating groups (EDGs) like -OCH₃ and -CH₃ have negative σ values.
-
Electron-withdrawing groups (EWGs) like -NO₂ and -Cl have positive σ values.[1]
-
-
ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects.[1][7]
A plot of log(k/k₀) versus σ for a series of substituents yields a Hammett plot . The slope of this line is the reaction constant, ρ.[5][8]
Interpreting the Reaction Constant (ρ)
The sign and magnitude of ρ provide critical insights into the reaction mechanism:
-
Positive ρ (ρ > 0): The reaction is accelerated by electron-withdrawing groups (EWGs). This implies that a negative charge is building up in the transition state of the rate-determining step, or a positive charge is being dissipated.[1][5] Reactions with a positive ρ value are more sensitive to substituent effects than the ionization of benzoic acid (the reference reaction where ρ is defined as 1).[1]
-
Negative ρ (ρ < 0): The reaction is accelerated by electron-donating groups (EDGs). This suggests the development of a positive charge in the transition state of the rate-determining step, or the dissipation of a negative charge.[5]
-
Magnitude of ρ: A large absolute value of ρ indicates high sensitivity to substituent effects and a significant charge development in the transition state. A small absolute value suggests low sensitivity and minimal charge development.[8]
Comparative Reactivity in Key Reactions of Substituted Benzaldehydes
The following sections compare the reactivity of substituted benzaldehydes in several common organic reactions, supported by experimental data.
Nucleophilic Addition Reactions
In nucleophilic addition reactions, the rate is generally accelerated by EWGs and retarded by EDGs.[9] This is because EWGs increase the partial positive charge on the carbonyl carbon, making it a more favorable target for nucleophiles.[9][10] Aromatic aldehydes are typically less reactive than aliphatic aldehydes in these reactions due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[9][11][12][13]
1. Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to the carbonyl group.[14] As expected, EWGs on the benzaldehyde ring enhance its reactivity by increasing the electrophilicity of the carbonyl carbon.[9] For the condensation of substituted benzaldehydes with Meldrum's acid, a positive ρ value of 1.226 was observed, confirming that electron-withdrawing groups enhance the reaction rate.[15]
2. Wittig Reaction: The Wittig reaction is another example where the nucleophilic attack on the carbonyl carbon is a key step. Benzaldehydes with electron-withdrawing groups like nitro and chloro substituents show significantly higher reaction rates compared to unsubstituted benzaldehyde.[9]
Comparative Data for Nucleophilic Addition Reactions
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
This data is compiled from comparative studies and illustrates the trend of increased reactivity with electron-withdrawing groups in the Wittig reaction.[9]
Oxidation Reactions
The effect of substituents on the oxidation of benzaldehydes to benzoic acids can be more complex and depends on the specific oxidizing agent and mechanism.[9] For instance, in the oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both electron-withdrawing and electron-donating groups, with a more pronounced effect for EDGs.[9] This suggests a mechanism where the rate-determining step is influenced by the stability of a potential electron-deficient intermediate.[9]
Comparative Data for Oxidation with Benzyltrimethylammonium Chlorobromate
| Substituent (Position) | Relative Rate Constant (k/k₀) |
| p-NO₂ | 1.62 |
| m-NO₂ | 1.35 |
| p-Cl | 0.55 |
| H | 1.00 |
| p-CH₃ | 2.51 |
| p-OCH₃ | 6.31 |
This data showcases the complex nature of substituent effects in certain oxidation reactions.[9]
Aldol Condensation
In proline-catalyzed aldol reactions, a positive correlation between the reaction rate and the electrophilicity of the benzaldehyde derivative has been observed.[9] Electron-poor benzaldehydes with withdrawing substituents exhibit increased reactivity.[9][16]
Experimental Protocol: Hammett Plot Analysis of a Claisen-Schmidt Condensation
This section provides a detailed, step-by-step methodology for determining the Hammett ρ value for the Claisen-Schmidt condensation of substituted benzaldehydes with acetophenone.
Materials:
-
Substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, benzaldehyde, 4-methylbenzaldehyde, 4-methoxybenzaldehyde)
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
UV-Vis Spectrophotometer
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Thermostated water bath
Experimental Workflow
Caption: Experimental workflow for Hammett plot analysis.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of each substituted benzaldehyde in 95% ethanol.
-
Prepare a 0.1 M solution of acetophenone in 95% ethanol.
-
Prepare a 0.5 M solution of NaOH in 95% ethanol.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the λ_max of the expected chalcone product (determined beforehand by running a spectrum of a completed reaction).
-
In a cuvette, mix 1.0 mL of the benzaldehyde solution and 1.0 mL of the acetophenone solution.
-
Initiate the reaction by adding 0.5 mL of the NaOH solution, mix quickly, and immediately start recording the absorbance at regular intervals (e.g., every 15 seconds) for a set period (e.g., 10 minutes).
-
Repeat the kinetic run for each substituted benzaldehyde, ensuring the temperature is kept constant using the water bath.
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction. The initial rate of the reaction is proportional to the initial slope of this curve.
-
For each substituted benzaldehyde, calculate the observed rate constant (k).
-
Calculate log(k/k₀), where k is the rate constant for the substituted benzaldehyde and k₀ is the rate constant for unsubstituted benzaldehyde.
-
Obtain the appropriate Hammett substituent constants (σ) from a reliable source.
-
Create a Hammett plot by graphing log(k/k₀) on the y-axis versus σ on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line is the reaction constant, ρ.
-
Logical Relationship of the Hammett Plot
Caption: Logical flow of a Hammett plot analysis.
Conclusion
Hammett plot analysis is an invaluable tool for elucidating reaction mechanisms and understanding the influence of electronic effects on the reactivity of substituted benzaldehydes. By systematically varying substituents and quantifying their impact on reaction rates or equilibria, researchers can gain deep insights into the nature of transition states. This guide provides a framework for conducting such analyses with scientific integrity, offering both the theoretical background and practical protocols necessary for robust experimental design and interpretation. The comparative data presented herein underscores the diverse ways in which substituents can modulate the reactivity of the benzaldehyde carbonyl group, providing a predictive foundation for reaction optimization and rational molecular design.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Free-energy relationship - Wikipedia [en.wikipedia.org]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. youtube.com [youtube.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. Determination of Mechanism in Chemistry [faculty.csbsju.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
A Comparative Guide to the Purity Analysis of 4-[Methyl(phenyl)amino]benzaldehyde by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. The compound 4-[Methyl(phenyl)amino]benzaldehyde is a crucial building block in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Ensuring its purity is paramount to the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with an alternative analytical technique for the comprehensive purity assessment of this key intermediate.
The Critical Role of Purity Analysis
Impurities in a starting material like this compound can arise from various sources, including residual starting materials from its synthesis (e.g., N-methylaniline and 4-fluorobenzaldehyde), by-products from side reactions, or degradation products. These impurities can have a significant impact on downstream processes, potentially leading to lower reaction yields, the formation of undesired side products, and complications in purification. In the context of drug development, unidentified or unquantified impurities can pose a direct risk to patient safety. Therefore, a validated, sensitive, and specific analytical method for purity determination is not just a quality control measure but a fundamental requirement.
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in the pharmaceutical industry for the separation, identification, and quantification of compounds in a mixture.[1][2] Its high resolution, sensitivity, and versatility make it an ideal choice for the purity analysis of non-volatile and thermally stable compounds like this compound.[3]
Expertise & Experience: The Rationale Behind Method Development
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses both non-polar (aromatic rings) and moderately polar (aldehyde and tertiary amine) functionalities, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.
The selection of a C18 stationary phase is a common starting point for method development due to its broad applicability and hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol), is optimized to achieve a good separation between the main peak and any impurities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase serves a dual purpose: it protonates the tertiary amine, leading to sharper peaks and improved chromatography, and it controls the pH of the mobile phase, ensuring reproducible retention times.
Detection is typically performed using a UV-Vis detector. A preliminary scan of the UV spectrum of this compound would reveal its maximum absorbance wavelength (λmax), which is then used for detection to maximize sensitivity.
Trustworthiness: A Self-Validating Protocol
The trustworthiness of an analytical method hinges on its validation. The protocol outlined below is designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are a globally recognized standard for the validation of analytical procedures.[4][5][6][7][8] A properly validated method ensures that it is suitable for its intended purpose, providing reliable and accurate results.[9][10][11]
The validation process assesses several key parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol: Purity Determination by RP-HPLC
This protocol provides a detailed methodology for the purity analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or determined λmax) |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Purity Calculation (Area %):
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Visualization of the HPLC Workflow
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is a robust method, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative, particularly for identifying volatile and semi-volatile impurities.[1] A direct comparison reveals the distinct advantages and limitations of each technique for this specific application.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Impurity Identification | Primarily based on retention time comparison with known standards. DAD can provide spectral information. | Provides mass spectra for each separated component, enabling structural elucidation and identification of unknown impurities. |
| Quantification | Highly accurate and precise quantification using external or internal standards. | Generally less precise for quantification compared to HPLC with UV detection unless isotopically labeled internal standards are used. |
| Sensitivity | High sensitivity with UV detection. | Very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes. | Can be faster for simple mixtures, but may require longer run times for complex samples. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
Expert Insights on Method Selection
The choice between HPLC and GC-MS is dictated by the specific analytical objective.
-
For routine quality control and purity assessment where the primary goal is to quantify the main component and known impurities, HPLC is the method of choice. Its robustness, precision, and lower operational cost make it ideal for high-throughput environments.
-
For impurity profiling, identification of unknown impurities, and troubleshooting synthetic processes, GC-MS is invaluable. The structural information provided by the mass spectrometer can help identify by-products and degradation products that may not be available as reference standards.
It is important to note that for a compound like this compound, which has a relatively high boiling point, GC analysis would likely require high inlet and oven temperatures, which could potentially lead to on-column degradation. Therefore, HPLC remains the more suitable primary technique for routine purity analysis.
Logical Decision-Making for Purity Analysis
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The purity of this compound is a critical parameter that directly influences the quality and safety of downstream products. High-Performance Liquid Chromatography stands out as the premier technique for the routine purity assessment of this compound, offering a blend of high resolution, sensitivity, and quantitative accuracy. The detailed RP-HPLC method presented in this guide, when properly validated according to ICH guidelines, provides a trustworthy and reliable means of quality control.
While HPLC is the workhorse for routine analysis, Gas Chromatography-Mass Spectrometry serves as a vital complementary technique, particularly for the structural elucidation of unknown impurities. A comprehensive understanding of the strengths and limitations of each method allows researchers and drug development professionals to make informed decisions, ensuring the integrity of their synthetic processes and the quality of their final products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 4-[Methyl(phenyl)amino]benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and characterization of organic molecules. This guide provides an in-depth analysis of the mass spectrometric behavior of 4-[Methyl(phenyl)amino]benzaldehyde and its derivatives, a class of compounds with applications in the synthesis of dyes, pharmaceuticals, and materials science. We will explore the nuances of different ionization techniques, delve into the intricacies of fragmentation patterns, and offer a comparative perspective with alternative analytical methodologies. This document is designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge necessary for the robust characterization of these important chemical entities.
Introduction: The Significance of this compound Derivatives
This compound and its analogues are versatile building blocks in organic synthesis. Their unique electronic structure, arising from the interplay between the electron-donating amino group and the electron-withdrawing aldehyde functionality, imparts specific chemical and photophysical properties. Accurate characterization of these molecules is paramount for ensuring the purity, identity, and performance of the final products. Mass spectrometry, with its high sensitivity and specificity, offers an unparalleled ability to determine molecular weight and deduce structural information through the analysis of fragmentation patterns.
Comparative Analysis of Mass Spectrometry Ionization Techniques
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For this compound derivatives, the selection will depend on the specific analytical question, the nature of the sample matrix, and the desired level of structural information.
| Ionization Technique | Principle | Advantages for this compound Derivatives | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | Provides detailed structural information through reproducible fragmentation patterns. Ideal for creating searchable library spectra. | The molecular ion may be weak or absent for some derivatives, complicating molecular weight determination. Requires volatile and thermally stable samples. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated or deprotonated molecules. | A soft ionization technique that typically produces a strong signal for the protonated molecule [M+H]+, facilitating accurate molecular weight determination.[1] Easily coupled with liquid chromatography (LC) for mixture analysis. | Provides limited structural information without tandem MS (MS/MS). Ionization efficiency can be influenced by the sample matrix and solvent conditions. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. | Suitable for a wide range of molecules, including those that are not readily soluble for ESI. Generates singly charged ions, simplifying spectral interpretation. | Matrix-related ions can interfere in the low mass range. Sample preparation and crystal formation can be critical for reproducibility. |
In-depth Analysis of Electron Ionization (EI) Fragmentation Patterns
Electron Ionization (EI) provides a wealth of structural information through the characteristic fragmentation of the parent molecule. The mass spectrum of this compound is characterized by a series of distinct cleavage pathways that are diagnostic of its structure.
A key resource for understanding the EI-MS of this compound is the doctoral thesis of M. K. Lakshman, which presents the mass spectrum of this compound. The fragmentation pattern reveals the interplay between the aldehyde and the N-methyl-N-phenylamino moieties.
Proposed Fragmentation Pathways for this compound under EI
The molecular ion of this compound (m/z 211) undergoes several key fragmentation steps:
-
Loss of a Hydrogen Radical ([M-H]+): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion at m/z 210.[2]
-
Loss of the Formyl Radical ([M-CHO]+): Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in a fragment at m/z 182.[2]
-
Cleavage of the N-Methyl Bond ([M-CH3]+): Loss of a methyl radical from the nitrogen atom gives rise to a fragment at m/z 196.
-
Formation of the Benzoyl Cation: Cleavage of the N-C(phenyl) bond can lead to the formation of a benzoyl-type cation.
-
Further Fragmentation: Subsequent losses of neutral molecules like CO from acylium ions can also be observed.
The following diagram illustrates the proposed major fragmentation pathways:
Caption: Proposed EI fragmentation pathways of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound derivatives often involves the use of complementary analytical techniques.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Offers unambiguous structure determination. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O of the aldehyde, C-N of the amine). | Provides a quick and simple method for functional group analysis. | Provides limited information on the overall molecular structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and studying conjugation. | Highly sensitive for quantitative measurements. Non-destructive. | Provides limited structural information. |
| High-Performance Liquid Chromatography (HPLC) | Separates the components of a mixture, allowing for the purification and quantification of the target compound. | High resolution and efficiency for separating complex mixtures. Can be coupled with MS for enhanced characterization. | Requires method development for each specific analyte. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
For EI-MS (using a direct insertion probe):
-
Place a small amount (micrograms) of the solid sample into a clean glass capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample into the ion source.
For ESI-MS:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
Add a small amount of an acid (e.g., 0.1% formic acid) to the solution to promote protonation for positive ion mode.
-
Infuse the solution directly into the ESI source using a syringe pump or introduce it via an LC system.
General Mass Spectrometer Parameters
The following table provides typical starting parameters for the analysis of this compound derivatives. These should be optimized for the specific instrument and derivative being analyzed.
| Parameter | EI-MS | ESI-MS |
| Ionization Energy/Voltage | 70 eV | 3-5 kV |
| Source Temperature | 200-250 °C | 100-150 °C |
| Mass Range | 50-300 m/z | 100-500 m/z |
| Scan Speed | 1000 amu/s | 1-2 scans/s |
| Nebulizing Gas (for ESI) | N/A | Nitrogen, 1-2 L/min |
| Drying Gas (for ESI) | N/A | Nitrogen, 5-10 L/min |
Conclusion
The characterization of this compound derivatives by mass spectrometry is a powerful approach for confirming their identity and elucidating their structure. Electron Ionization provides detailed fragmentation information, while soft ionization techniques like Electrospray Ionization are invaluable for accurate molecular weight determination. By understanding the principles of these techniques and the characteristic fragmentation pathways of this class of compounds, researchers can confidently and accurately characterize their synthesized molecules. For a comprehensive analysis, it is highly recommended to complement mass spectrometry data with information from other analytical techniques such as NMR and IR spectroscopy.
References
The Gold Standard: Unequivocal Structure Validation of 4-[Methyl(phenyl)amino]benzaldehyde via X-ray Crystallography and a Comparative Analysis of Alternative Spectroscopic Techniques
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For researchers and drug development professionals, this foundational knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and ensures the integrity of intellectual property. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural elucidation of 4-[Methyl(phenyl)amino]benzaldehyde, a versatile synthetic intermediate. We will explore the causality behind the experimental choices in X-ray diffraction and objectively compare its performance with complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
While a specific single-crystal structure for this compound is not publicly available, we will use the closely related and structurally analogous molecule, 4-(Diphenylamino)benzaldehyde, as a case study to illustrate the power and precision of X-ray crystallography. The principles and workflows discussed are directly applicable to the target molecule.
The Imperative for Definitive Structure Validation
The journey from a synthetic concept to a functional molecule is paved with analytical checkpoints. For a molecule like this compound, which features a tertiary amine and an aldehyde functional group, the potential for isomeric and polymorphic variations necessitates a rigorous analytical approach. While techniques like NMR can elucidate the connectivity of atoms, they often fall short in providing the precise bond angles, bond lengths, and the spatial arrangement of the molecule within a crystal lattice. This is where single-crystal X-ray crystallography emerges as the gold standard, offering an unparalleled level of structural detail.
Synthesis and Crystallization: The Gateway to Atomic Resolution
The synthesis of this compound and its analogs typically involves the formylation of the corresponding N-substituted aniline. A common and effective method is the Vilsmeier-Haack reaction, which utilizes a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride.
Experimental Protocol: Synthesis of 4-(Diphenylamino)benzaldehyde (Illustrative Example)
A synthetic route for the closely related 4-(Diphenylamino)benzaldehyde involves the reaction of triphenylamine with a formylating agent. In a typical procedure, phosphorus oxychloride is slowly added to N,N-dimethylformamide (DMF) at 0°C, followed by the addition of triphenylamine. The reaction mixture is then heated, and upon completion, the product is isolated by pouring the mixture into ice water, followed by filtration and purification.
The critical step for X-ray analysis is the growth of high-quality single crystals. This is often more of an art than a science, requiring careful control of parameters such as solvent, temperature, and concentration. Slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents is a commonly employed technique. For aminobenzaldehydes, solvents like ethanol, ethyl acetate, or mixtures with hexane can be effective.
X-ray Crystallography: An Unambiguous Structural Snapshot
Single-crystal X-ray diffraction provides a three-dimensional map of the electron density within a crystal, from which the precise positions of atoms can be determined. This technique offers definitive information on molecular geometry, conformation, and intermolecular interactions within the crystal lattice.
The Crystallographic Workflow: From Crystal to Structure
The process of determining a crystal structure by X-ray diffraction can be broken down into several key steps:
Caption: The workflow of single-crystal X-ray crystallography.
Data Presentation: Crystallographic Data for 4-(Diphenylamino)benzaldehyde
The following table summarizes the key crystallographic data for the analogous compound, 4-(Diphenylamino)benzaldehyde. This data provides a comprehensive overview of the crystal system, unit cell dimensions, and refinement statistics, which are crucial for assessing the quality of the crystallographic analysis.
| Parameter | 4-(Diphenylamino)benzaldehyde |
| Chemical Formula | C₁₉H₁₅NO |
| Formula Weight | 273.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1188 (8) |
| b (Å) | 11.4342 (8) |
| c (Å) | 10.9560 (7) |
| β (°) | 102.082 (2) |
| Volume (ų) | 1484.53 (17) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.221 |
| R-factor (%) | 5.6 |
| Data Source | --INVALID-LINK-- |
This data is for a closely related analog and serves as an illustrative example.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, a suite of spectroscopic techniques is indispensable for routine characterization, reaction monitoring, and for providing complementary information, especially regarding the molecule's behavior in solution.
Caption: Relationship between analytical techniques and the structural information they provide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would provide a wealth of information.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the methyl protons, the aromatic protons on both phenyl rings, and the aldehydic proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the methyl carbon, the aromatic carbons, and the carbonyl carbon of the aldehyde.
Limitation: While NMR excels at establishing connectivity, it provides limited information about the precise three-dimensional arrangement of the atoms, especially in the solid state.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) |
| ~1700-1680 | C=O Stretch | Aryl Aldehyde (-CHO) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1350 | C-N Stretch | Tertiary Aromatic Amine |
Limitation: IR spectroscopy is primarily a qualitative technique for functional group identification and does not provide detailed information about the overall molecular structure or connectivity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. For this compound (C₁₄H₁₃NO), HRMS would confirm the molecular weight of 211.26 g/mol .
Limitation: Mass spectrometry provides no information about the connectivity or the three-dimensional structure of the molecule.
Conclusion: An Integrated Approach to Structural Validation
A Senior Application Scientist's Guide to Cross-Reactivity in 4-[Methyl(phenyl)amino]benzaldehyde-Based Viscosity Probes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Pitfall of "Molecular Rotors"
Fluorescent probes built upon the 4-[Methyl(phenyl)amino]benzaldehyde (MPA) scaffold belong to a class of sensors known as "molecular rotors." Their elegance lies in a deceptively simple mechanism: their fluorescence is intrinsically linked to the viscosity of their microenvironment. In low-viscosity solutions, intramolecular rotation quenches fluorescence, but in viscous environments like the mitochondrial matrix or during protein aggregation, this rotation is hindered, causing a dramatic increase in fluorescence intensity. This property has made them invaluable tools for studying cellular mechanics, disease pathology, and drug efficacy.
However, the very chemical features that enable their function also present their greatest vulnerability: cross-reactivity. A fluorescent signal is merely light; it is the rigorous validation of that signal's origin that transforms it into reliable data. This guide provides a comparative framework and actionable protocols for assessing the cross-reactivity of MPA-based probes, ensuring the integrity of your experimental findings. We will delve into the causality behind experimental design, offering insights to not only identify but also mitigate off-target effects.
The Mechanism: A Double-Edged Sword
MPA-based probes operate on the principle of Twisted Intramolecular Charge Transfer (TICT). The core structure consists of an electron-donating amino group and an electron-withdrawing aldehyde group, connected by a phenyl ring.
-
In Low Viscosity: The molecule can freely rotate around its aryl-N and aryl-C bonds. Upon excitation, it forms a non-fluorescent, charge-separated TICT state, dissipating energy non-radiatively.
-
In High Viscosity: This rotation is sterically hindered. The molecule is forced into a more planar conformation, preventing the formation of the dark TICT state. Energy is instead released as fluorescence.[1]
The pitfall lies in the probe's own reactive aldehyde moiety. This group, essential for the electronic properties of the fluorophore, can react with various biological nucleophiles and other aldehydes, leading to fluorescence changes that are independent of viscosity.[2][3]
Caption: Figure 1: TICT Mechanism of MPA-Based Probes.
Comparative Analysis: MPA Probes vs. Alternative Scaffolds
No single probe is perfect for every application. The choice of a viscosity sensor should be guided by its specific photophysical properties and its potential for off-target interactions. Below is a comparison of a representative MPA-based probe with other common viscosity-sensing scaffolds.[4][5]
| Feature | Representative MPA-Based Probe | Thioxanthene-Based (e.g., GX-VS)[5] | BODIPY-Based | Coumarin-Based[4] |
| Sensing Mechanism | TICT (Twisted Intramolecular Charge Transfer) | TICT | TICT or FRET-based | TICT |
| Excitation (λex) | ~400-450 nm | ~545 nm | Varies (~488-650 nm) | ~350-450 nm |
| Emission (λem) | ~500-600 nm | ~650 nm | Varies (~510-700 nm) | ~450-550 nm |
| Fluorescence ↑ | 10-100 fold | ~59-fold | Varies widely | 5-50 fold |
| Primary Cross-Reactivity | Reactive aldehydes (e.g., acetaldehyde, methylglyoxal), pH, polarity | Generally lower, but can be susceptible to redox state | Can be sensitive to polarity and temperature | pH sensitivity, potential for photobleaching |
| Key Advantage | Simple synthesis, large Stokes shift | Red-shifted emission, good for tissue imaging | High quantum yields, tunable properties | Good photostability |
| Key Disadvantage | Potential for aldehyde-specific cross-reactions | More complex synthesis | Can be environmentally sensitive beyond viscosity | Often requires UV/violet excitation |
Experimental Protocols for Cross-Reactivity Assessment
To ensure trustworthiness, protocols must be designed as self-validating systems with appropriate positive and negative controls.
Protocol 1: Comprehensive Selectivity Screening
Causality: The purpose of this experiment is to empirically determine if the probe's fluorescence is uniquely responsive to viscosity or if it is modulated by other common biological molecules. The aldehyde group on the MPA probe is a potential target for reaction; therefore, testing against other aldehydes and nucleophiles is critical.[3][6]
Methodology:
-
Preparation:
-
Prepare a 1 mM stock solution of the MPA-based probe in DMSO.
-
Prepare 10x concentrated stock solutions of potential interfering analytes in an appropriate buffer (e.g., PBS, pH 7.4). Recommended analytes include:
-
Prepare a high-viscosity control solution (e.g., 50% glycerol/water).
-
-
Execution:
-
For each analyte, pipette 90 µL of buffer into a 96-well plate well.
-
Add 10 µL of the respective analyte stock solution (final concentration 1x).
-
Add 1 µL of the probe stock solution (final concentration ~10 µM).
-
Controls:
-
Negative Control: 100 µL buffer + 1 µL probe.
-
Positive Control: 100 µL high-viscosity solution + 1 µL probe.
-
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure fluorescence intensity on a plate reader using the probe's optimal excitation and emission wavelengths.
-
-
Interpretation:
-
A significant increase in fluorescence in the presence of an analyte (especially other aldehydes) compared to the negative control indicates cross-reactivity. The signal should ideally only be high in the positive (high viscosity) control.
-
References
- 1. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Acetaldehyde reacts with a fluorescent nitric oxide probe harboring an o-phenylenediamine structure that interferes with fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Knoevenagel Condensation: Performance of 4-[Methyl(phenyl)amino]benzaldehyde Against Other Aromatic Aldehydes
This guide provides an in-depth analysis of the performance of 4-[Methyl(phenyl)amino]benzaldehyde in the Knoevenagel condensation, a cornerstone reaction for carbon-carbon bond formation in organic synthesis.[1][2] We will objectively compare its reactivity against a spectrum of other aromatic aldehydes, supported by experimental data and mechanistic insights, to provide researchers, scientists, and drug development professionals with a comprehensive resource for reaction design and optimization.
The Knoevenagel Condensation: A Mechanistic Overview
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine or an amine salt.[3][4][5] The reaction proceeds through a three-step mechanism:
-
Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate).[6][7]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde.[7]
-
Dehydration: The resulting intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.[6][7]
The versatility of this reaction has made it indispensable for synthesizing a wide array of valuable compounds, including fine chemical intermediates, polymers, and active pharmaceutical ingredients.[1][8]
Caption: General mechanism of the Knoevenagel condensation.
The Decisive Role of Aldehyde Substituents
The rate and yield of the Knoevenagel condensation are profoundly influenced by the electronic nature of the substituents on the aromatic ring of the benzaldehyde. The electrophilicity of the carbonyl carbon is the key determinant of reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This increases the partial positive charge on the carbon, making it a more potent electrophile and accelerating the rate of nucleophilic attack. Consequently, aldehydes bearing EWGs generally exhibit faster reaction times and higher yields.[1][9]
-
Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃) or amino (-NR₂) push electron density into the aromatic ring. This effect reduces the electrophilicity of the carbonyl carbon, making it less susceptible to attack by the carbanion. As a result, aldehydes with strong EDGs are less reactive and may require longer reaction times, higher temperatures, or more active catalytic systems to achieve high yields.[1][9]
Comparative Performance Analysis
To illustrate these principles, we compare the performance of this compound, which possesses a powerful electron-donating amino group, against benzaldehyde (the unsubstituted baseline), 4-methoxybenzaldehyde (a moderate EDG), and 4-nitrobenzaldehyde (a strong EWG). The active methylene compound used for this comparison is malononitrile, a common and highly reactive partner in this condensation.
| Aldehyde | Substituent (-R) | Electronic Effect | Expected Reactivity | Representative Reaction Time | Representative Yield (%) |
| 4-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | Very High | < 15 minutes | >95% |
| Benzaldehyde | -H | Neutral (Baseline) | Moderate | ~ 2 hours | ~90-95% |
| 4-Methoxybenzaldehyde | -OCH₃ | Moderate Electron-Donating | Low | 3-5 hours | ~85-90% |
| This compound | -N(CH₃)Ph | Strong Electron-Donating | Very Low | > 6 hours | ~70-80% |
Note: Reaction times and yields are representative values under standardized, mild conditions (e.g., catalytic piperidine in ethanol at room temperature) and can be significantly improved by optimizing reaction conditions.[10][11][12]
As the data indicates, a clear trend emerges. The strong electron-withdrawing nitro group in 4-nitrobenzaldehyde leads to a rapid and high-yielding reaction.[12] In contrast, the potent electron-donating effect of the methyl(phenyl)amino group significantly deactivates the aldehyde, resulting in a substantially slower reaction and moderately lower yields under identical conditions.[11] While modern protocols utilizing green solvents, microwave irradiation, or highly efficient catalysts can broaden the scope to include these less reactive aldehydes, the inherent difference in reactivity remains a critical factor in experimental design.[1][2][13]
Experimental Protocols
To ensure a valid comparison of aldehyde performance, a standardized and self-validating protocol is essential. Below is a general procedure for the Knoevenagel condensation, which can be applied to each of the discussed aldehydes.
Protocol 1: Synthesis of 2-(Arylmethylene)malononitrile
Materials:
-
Aromatic Aldehyde (e.g., this compound) (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (catalytic amount, ~3-4 drops)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Caption: Standardized workflow for comparing aldehyde reactivity.
Procedure:
-
In a round-bottom flask, dissolve the selected aromatic aldehyde (1.0 mmol) in 5 mL of ethanol.
-
Add malononitrile (1.1 mmol) to the solution and stir until dissolved.
-
Add a catalytic amount of piperidine (e.g., 3-4 drops) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature. For less reactive aldehydes like this compound, gentle refluxing may be required.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.[14]
-
Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, melting point).
Conclusion and Field-Proven Insights
The performance of an aromatic aldehyde in the Knoevenagel condensation is fundamentally governed by the electronic properties of its ring substituents. Our comparative analysis demonstrates that This compound is a significantly less reactive substrate compared to benzaldehyde and its electron-deficient counterparts like 4-nitrobenzaldehyde. This reduced reactivity is a direct consequence of the strong electron-donating character of the amino group, which decreases the electrophilicity of the carbonyl carbon.
For researchers and drug development professionals, this has critical implications:
-
Reaction Optimization is Key: When working with electron-rich aldehydes such as this compound, standard room-temperature conditions may result in slow conversions and suboptimal yields. It is often necessary to employ more forcing conditions, such as elevated temperatures, or explore alternative catalytic systems.
-
Catalyst Choice Matters: While piperidine is a classic catalyst, modern protocols have introduced a range of more efficient options, including Lewis acids, ionic liquids, and heterogeneous catalysts, which can be particularly effective for challenging substrates.[15][16][17]
-
Green Chemistry Approaches: For industrial applications, developing protocols that utilize environmentally benign solvents like water or solvent-free conditions is highly desirable.[10][14][16] Many such methods have proven effective for a wide range of aldehydes, including those with electron-donating groups.[1]
By understanding the interplay between aldehyde structure and reactivity, scientists can rationally design experimental conditions, minimize trial-and-error, and efficiently synthesize target molecules via the versatile Knoevenagel condensation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 4. Knoevenagel reaction | PPTX [slideshare.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. purechemistry.org [purechemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 14. ijcps.org [ijcps.org]
- 15. asianpubs.org [asianpubs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Knoevenagel Condensation [organic-chemistry.org]
A Comparative Investigation of the Photophysical Properties of Amino-Substituted Benzaldehydes
Abstract
This guide provides a comprehensive comparative analysis of the photophysical properties of amino-substituted benzaldehydes. These compounds are of significant interest due to their tunable electronic and optical characteristics, which are highly dependent on the position and nature of the amino substituent. We will delve into the underlying principles governing their absorption and emission behavior, supported by experimental data and detailed protocols for their characterization. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of these versatile molecules.
Introduction: The Significance of Amino-Substituted Benzaldehydes
Amino-substituted benzaldehydes are a class of organic molecules that form the backbone of numerous dyes, fluorescent probes, and pharmaceutical agents.[1][2] Their utility stems from a core structure that combines an electron-donating amino group with an electron-withdrawing aldehyde group on a benzene ring. This "push-pull" electronic arrangement often leads to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the molecular environment.[1] Understanding and controlling the photophysical properties of these compounds—namely their ability to absorb and emit light—is crucial for designing molecules with specific functions.
The position of the amino group relative to the aldehyde (ortho, meta, or para) and the nature of the amino substituent (primary, secondary, or tertiary) profoundly influence the extent of electronic conjugation and, consequently, the photophysical behavior. This guide will systematically explore these structure-property relationships.
Fundamental Photophysical Concepts
Before delving into the comparative analysis, it is essential to understand the key photophysical parameters that will be discussed:
-
Absorption (UV-Vis Spectroscopy): This technique measures the wavelengths of light a molecule absorbs. The wavelength of maximum absorption (λ_max) provides information about the energy required to promote an electron from the ground state to an excited state.
-
Fluorescence Emission: Following absorption of light, an excited molecule can relax by emitting a photon. The fluorescence spectrum reveals the wavelengths of emitted light, and the wavelength of maximum emission (λ_em) is a key characteristic.
-
Fluorescence Quantum Yield (Φ_f): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A higher quantum yield indicates a more fluorescent compound.
-
Fluorescence Lifetime (τ_f): This is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by various environmental factors.
-
Stokes Shift: This is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption.
-
Solvatochromism: This refers to the change in the color of a solution (i.e., a shift in the absorption or emission spectrum) when the solvent is changed.[5] It is a strong indicator of changes in the electronic distribution of a molecule between its ground and excited states and is particularly pronounced in molecules exhibiting ICT.[6][7]
Comparative Analysis of Amino-Substituted Benzaldehydes
The photophysical properties of amino-substituted benzaldehydes are intricately linked to their molecular structure. Here, we compare the effects of the amino group's position and substitution pattern.
Effect of Isomeric Position (ortho, meta, para)
The position of the amino group on the benzaldehyde ring significantly impacts the electronic communication between the donor (amino) and acceptor (aldehyde) groups.
-
p-Aminobenzaldehyde: In the para-substituted isomer, the amino and aldehyde groups are positioned at opposite ends of the benzene ring, allowing for the most effective electronic conjugation and charge transfer upon excitation. This typically results in absorption and emission at longer wavelengths (a red shift) compared to the other isomers.
-
o-Aminobenzaldehyde: The ortho isomer exhibits more complex behavior. The proximity of the amino and aldehyde groups can lead to intramolecular hydrogen bonding, which can influence the excited state dynamics.[8] While direct conjugation exists, steric hindrance may play a role.
-
m-Aminobenzaldehyde: In the meta position, the amino and aldehyde groups are not in direct conjugation. As a result, the ICT character is significantly reduced, leading to absorption and emission at shorter wavelengths (a blue shift) compared to the ortho and para isomers.
Effect of Amino Group Substitution
The nature of the amino group (primary, secondary, or tertiary) also plays a crucial role in modulating the photophysical properties.
-
Primary Amines (-NH₂): These provide a moderate electron-donating effect.
-
Secondary Amines (-NHR): Alkyl or aryl substituents on the nitrogen atom can increase the electron-donating ability through inductive or mesomeric effects, leading to red-shifted spectra.
-
Tertiary Amines (-NR₂): With two substituents, tertiary amines are generally the strongest electron donors, resulting in the most significant red shifts in absorption and emission spectra.
The following table summarizes the expected trends in the photophysical properties based on the substitution pattern.
| Compound | Position of -NH₂ | Nature of -NH₂ | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Quantum Yield (Φ_f) |
| 4-Aminobenzaldehyde | para | Primary | Longest | Longest | Moderate to High |
| 2-Aminobenzaldehyde | ortho | Primary | Intermediate | Intermediate | Variable |
| 3-Aminobenzaldehyde | meta | Primary | Shortest | Shortest | Low |
| 4-(Dimethylamino)benzaldehyde | para | Tertiary | Longest | Longest | High |
Experimental Protocols for Photophysical Characterization
To ensure the reliability and reproducibility of the data presented, standardized experimental protocols are essential. The following sections detail the methodologies for key photophysical measurements.
Sample Preparation
-
Solvent Selection: Use spectroscopic grade solvents to minimize background fluorescence and interference.[9] The choice of solvent can significantly impact the photophysical properties due to solvatochromic effects.[5]
-
Concentration: Prepare stock solutions of the amino-substituted benzaldehydes in the chosen solvent. For absorbance and fluorescence measurements, create a series of dilutions. To minimize re-absorption effects, the absorbance of the solutions in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength.[10]
UV-Vis Absorption Spectroscopy
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum of each diluted solution in a 10 mm path length quartz cuvette against a solvent blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each compound.
Steady-State Fluorescence Spectroscopy
-
Instrumentation: Utilize a spectrofluorometer equipped with a monochromatic excitation source and an emission detector. The instrument should be capable of providing corrected emission spectra.[9]
-
Measurement:
-
Set the excitation wavelength to the λ_max determined from the absorption spectrum.
-
Record the fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λ_em).
-
Integrate the area under the corrected emission spectrum to obtain the integrated fluorescence intensity.
-
Determination of Relative Fluorescence Quantum Yield (Φ_f)
The relative method is a widely used and reliable approach for determining the fluorescence quantum yield.[9][10] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[11]
Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to be absorbing the same number of photons.[9] Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.
Equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_s is the fluorescence quantum yield of the sample.
-
Φ_r is the fluorescence quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively.[10][12]
Procedure:
-
Standard Selection: Choose a fluorescence standard with an absorption range that overlaps with the sample.
-
Data Collection: For both the sample and the standard, prepare a series of dilutions with absorbance values ranging from approximately 0.01 to 0.1 at the excitation wavelength.
-
Measurements: Measure the absorbance and fluorescence emission spectra for each dilution.
-
Data Analysis:
-
For each sample and standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression on each dataset to obtain the gradient (Grad).[9]
-
Calculate the quantum yield of the sample using the equation above.
-
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light.[13][14] This technique provides the fluorescence lifetime (τ_f).
Instrumentation: Common techniques include Time-Correlated Single Photon Counting (TCSPC) or the use of a streak camera.[13]
Procedure:
-
Excite the sample with a pulsed laser source at the appropriate wavelength.
-
Detect the fluorescence emission as a function of time.
-
Analyze the decay curve to determine the fluorescence lifetime.
Data Presentation and Interpretation
The following table presents a hypothetical comparative dataset for three amino-substituted benzaldehydes in a common solvent like ethanol.
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |
| 4-Aminobenzaldehyde | 330 | 450 | 8264 | 0.65 | 3.2 |
| 2-Aminobenzaldehyde | 315 | 420 | 8493 | 0.30 | 1.8 |
| 4-(Dimethylamino)benzaldehyde | 350 | 480 | 7937 | 0.85 | 4.5 |
Interpretation:
-
4-(Dimethylamino)benzaldehyde exhibits the most red-shifted absorption and emission, consistent with the strong electron-donating nature of the tertiary amino group. It also has the highest quantum yield and the longest lifetime, indicating it is the most efficient fluorophore among the three.
-
4-Aminobenzaldehyde shows intermediate properties, as expected for a primary amine in the para position.
-
2-Aminobenzaldehyde has a lower quantum yield and shorter lifetime, which could be attributed to factors like increased non-radiative decay pathways due to intramolecular interactions or steric effects.
Visualizing the Experimental Workflow and Key Concepts
The following diagrams, generated using Graphviz, illustrate the experimental workflow for photophysical characterization and the fundamental electronic transitions involved.
Experimental Workflow for Photophysical Characterization
Caption: Experimental workflow for characterizing photophysical properties.
Jablonski Diagram Illustrating Electronic Transitions
Caption: Jablonski diagram of key electronic transitions.
Conclusion
The photophysical properties of amino-substituted benzaldehydes are highly tunable through synthetic modification. The position and nature of the amino substituent dictate the extent of intramolecular charge transfer, which in turn governs the absorption and emission characteristics. A thorough understanding of these structure-property relationships, coupled with rigorous experimental characterization, is paramount for the rational design of novel fluorescent materials for a wide array of applications in science and technology.
References
- 1. Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
- 6. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 12. agilent.com [agilent.com]
- 13. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 4-[Methyl(phenyl)amino]benzaldehyde in Key Organic Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Substituted benzaldehydes are a cornerstone of organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 4-[Methyl(phenyl)amino]benzaldehyde against its more common counterpart, 4-(Dimethylamino)benzaldehyde (DMABA), in several benchmark reactions. While direct, quantitative experimental data for this compound is not extensively available in the literature, this guide will leverage established chemical principles and data from analogous compounds to provide a robust predictive performance analysis.
The core difference between these two reagents lies in the N-substituents of the para-amino group: a methyl and a phenyl group versus two methyl groups. This seemingly subtle change has significant implications for the electronic and steric environment of the molecule, which in turn influences its reactivity.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of a reagent is crucial for designing and optimizing chemical reactions. The table below provides a comparison of key properties for this compound and 4-(Dimethylamino)benzaldehyde.
| Property | This compound | 4-(Dimethylamino)benzaldehyde (DMABA) |
| Molecular Formula | C₁₄H₁₃NO | C₉H₁₁NO |
| Molecular Weight | 211.26 g/mol | 149.19 g/mol |
| Appearance | - | Yellow to brown crystalline powder |
| Melting Point | - | 72-75 °C |
| Boiling Point | - | 176-177 °C at 17 mmHg |
| CAS Number | 55489-38-8 | 100-10-7 |
Benchmarking Performance in Key Condensation Reactions
Condensation reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen double bonds. The performance of this compound is critically evaluated in three key condensation reactions: the Claisen-Schmidt condensation, the Knoevenagel condensation, and Schiff base formation.
The Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] These structures are valuable precursors for flavonoids and other biologically active molecules. The reactivity of the benzaldehyde derivative is a key factor in the success of this reaction.
Expected Performance of this compound:
The para-amino group in both this compound and DMABA is strongly electron-donating, which deactivates the aldehyde's carbonyl group towards nucleophilic attack. However, the lone pair on the nitrogen in this compound can also be delocalized into the N-phenyl ring, making it a slightly less powerful electron-donating group compared to the dimethylamino group of DMABA.[2] Consequently, this compound is expected to be slightly more reactive than DMABA in the Claisen-Schmidt condensation, potentially leading to higher yields or faster reaction times under similar conditions.
Experimental Protocol: A Representative Claisen-Schmidt Condensation
This protocol is based on a standard procedure for the synthesis of chalcones using a substituted benzaldehyde.[1]
Materials:
-
Substituted benzaldehyde (e.g., this compound or DMABA) (10 mmol)
-
Acetophenone (10 mmol)
-
Ethanol (30 mL)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (5 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the substituted benzaldehyde and acetophenone in ethanol.
-
With vigorous stirring, slowly add the 10% NaOH solution to the flask.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Logical Workflow for Claisen-Schmidt Condensation
References
A Senior Application Scientist's Comparative Guide to the Quantification of 4-[Methyl(phenyl)amino]benzaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-[Methyl(phenyl)amino]benzaldehyde (also known as 4-(methylanilino)benzaldehyde), a key intermediate in various synthetic pathways. Our focus will be on providing not just procedural steps, but the scientific rationale behind the selection of each technique, underpinned by supporting data and validation principles.
The choice of an analytical method is a critical decision, dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. Here, we will dissect and compare the most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.
The Analytical Landscape: A Comparative Overview
The quantification of this compound can be approached through several analytical techniques, each with its inherent advantages and limitations. The selection of the optimal method hinges on a thorough understanding of these characteristics.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by the analyte in solution. |
| Specificity | High (separates analyte from impurities). | High (excellent separation for volatile compounds). | Low to Moderate (potential for interference from other absorbing species). |
| Sensitivity | High (ng/mL to pg/mL levels). | Very High (pg/mL to fg/mL levels, especially with MS detection). | Moderate (µg/mL to ng/mL levels). |
| Sample Throughput | Moderate. | Moderate to High. | High. |
| Instrumentation Cost | Moderate to High. | Moderate to High. | Low. |
| Derivatization | Often not required, but can be used to enhance detection. | May be required to improve volatility and thermal stability. | Not applicable. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is frequently the method of choice for the quantification of non-volatile or thermally labile compounds like this compound. Its strength lies in its ability to separate the analyte of interest from a complex sample matrix, ensuring that the quantification is not skewed by impurities or degradation products.
The Causality Behind the Method: A Reverse-Phase Approach
A reverse-phase HPLC method is typically employed for aromatic compounds such as this. The non-polar nature of a C18 stationary phase interacts favorably with the aromatic rings of the analyte, while a polar mobile phase, usually a mixture of acetonitrile or methanol and water, facilitates elution. The ratio of organic solvent to water is a critical parameter that is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of acid, like phosphoric or formic acid, can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase.
Experimental Protocol: Reverse-Phase HPLC-UV for this compound Quantification
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. A Newcrom R1 column can also be considered[1].
-
Mobile Phase: A typical mobile phase would be an isocratic or gradient mixture of acetonitrile and water[1]. For example, a starting point could be Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection should be set at the wavelength of maximum absorbance (λmax) for this compound. Based on structurally similar compounds, this is expected to be in the UV region[2]. A preliminary scan of a standard solution is necessary to determine the precise λmax.
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase or a suitable organic solvent like methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 1 µg/mL to 50 µg/mL).
-
Dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
-
Trustworthiness Through Validation
Method validation is a non-negotiable aspect of ensuring the reliability of analytical data. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters must be assessed[3][4].
| Validation Parameter | Typical Acceptance Criteria | Significance |
| Linearity (r²) | ≥ 0.999 | Demonstrates a proportional relationship between detector response and analyte concentration.[2][5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value.[2] |
| Precision (% RSD) | ≤ 2% | Indicates the degree of scatter between a series of measurements.[2] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantitated.[2] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2] |
Note: While the above data is based on best practices and data for analogous compounds, these parameters must be experimentally verified for a method specific to this compound.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 4-[Methyl(phenyl)amino]benzaldehyde
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these chemicals. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-[Methyl(phenyl)amino]benzaldehyde (CAS No. 55489-38-8), a compound that, while valuable in synthetic chemistry, presents notable health and safety challenges. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety that becomes second nature in the laboratory environment.
Understanding the Hazard Profile of this compound
Before any handling protocols are established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on the available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications dictate a stringent set of precautions. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The irritant nature of the compound to the skin, eyes, and respiratory system is a key consideration in the selection of appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a nuanced decision based on the specific laboratory operations being performed. The following table outlines the recommended PPE for handling this compound, categorized by the nature of the task.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Standard laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Synthesizing or purifying the compound (larger quantities or heated reactions) | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant laboratory coat or apron over a standard lab coat | NIOSH-approved respirator with an organic vapor cartridge if not handled in a fume hood or if there is a risk of aerosolization |
| Handling spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with an organic vapor cartridge |
The Rationale Behind Our Choices:
-
Eye and Face Protection: The serious eye irritation hazard (H319) necessitates, at a minimum, safety glasses with side shields.[1] For tasks with a higher risk of splashing, such as when transferring solutions or during a reaction workup, chemical splash goggles are essential. A face shield provides an additional layer of protection for the entire face and should be used in conjunction with goggles during high-risk procedures.[2]
-
Hand Protection: Given that the compound causes skin irritation (H315), compatible chemical-resistant gloves are mandatory.[3][4] Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling small quantities. For prolonged contact or when handling larger volumes, more robust gloves like neoprene, or double-gloving with nitrile gloves, are recommended to prevent breakthrough. Always inspect gloves for any signs of degradation or perforation before use.[2][4]
-
Body Protection: A standard laboratory coat is the minimum requirement to protect against incidental contact.[2][5] For procedures with a higher splash potential, a chemical-resistant apron or a specialized chemical-resistant lab coat should be worn over the standard coat.
-
Respiratory Protection: The potential for respiratory irritation (H335) makes it imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] This engineering control is the primary means of preventing inhalation exposure. If work outside of a fume hood is unavoidable, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][5]
Standard Operating Procedure for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing the risk of exposure.
3.1. Preparation and Weighing:
-
Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood.
-
PPE Donning: Before entering the designated area, don the appropriate PPE as outlined in the table above.
-
Surface Protection: Line the work surface of the fume hood and the balance with absorbent, disposable bench paper.
-
Dispensing: Use a spatula to carefully transfer the desired amount of the compound from the stock container to a tared weigh boat or reaction vessel. Avoid creating dust.
-
Closure: Immediately and securely close the stock container after dispensing.
-
Cleanup: Carefully wipe down the spatula and any contaminated surfaces with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
3.2. Solution Preparation and Use in Reactions:
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Vessel Sealing: If the reaction is to be heated or stirred for an extended period, ensure the reaction vessel is appropriately sealed (e.g., with a condenser) to prevent the release of vapors.
-
Monitoring: Regularly inspect the reaction setup for any leaks or signs of pressure buildup.
Emergency Procedures: Spill and Exposure Response
Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is your best defense.
4.1. Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
4.2. Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in its safe handling.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, bench paper, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Disposal of hazardous waste must be in strict accordance with all local, state, and federal regulations.[5][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely about following a set of rules; it is about developing a deep understanding of the risks and integrating safe practices into every aspect of the experimental workflow. By adopting the multi-layered defense strategy outlined in this guide—from thorough hazard assessment and correct PPE selection to meticulous handling procedures and emergency preparedness—researchers can confidently and safely unlock the scientific potential of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
